Technical Documentation Center

(R)-1-(Indolin-5-yl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(Indolin-5-yl)ethanamine

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-1-(Indolin-5-yl)ethanamine

Chemical Class: Chiral Indoline Scaffold | Primary Application: Medicinal Chemistry Intermediate Executive Technical Summary (R)-1-(Indolin-5-yl)ethanamine is a high-value chiral building block characterized by a 2,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Class: Chiral Indoline Scaffold | Primary Application: Medicinal Chemistry Intermediate

Executive Technical Summary

(R)-1-(Indolin-5-yl)ethanamine is a high-value chiral building block characterized by a 2,3-dihydro-1H-indole (indoline) core substituted at the C5 position with a primary ethylamine group. Unlike its indole counterparts, the indoline core possesses a non-aromatic pyrroline ring, conferring distinct electronic properties (higher basicity at N1, susceptibility to oxidative dehydrogenation) and a three-dimensional vector distinct from planar indole systems.

This scaffold is critical in the development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase inhibitors where the (R)-configuration of the exocyclic amine dictates binding affinity within chiral protein pockets.

Chemical Identity & Physicochemical Profile
Parameter Technical Specification
IUPAC Name (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine
Common Name (R)-5-(1-Aminoethyl)indoline
CAS Number 765945-09-3 (Racemate generic); Specific (R)-isomer often custom synthesized.
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Chirality (R)-Enantiomer (Cahn-Ingold-Prelog)
Physical State Viscous pale yellow oil (free base); White solid (HCl/Tartrate salt)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in hexanes.
pKa (Calc.) ~9.8 (Primary amine), ~3.5 (Indoline nitrogen)
LogP ~1.2 (Lipophilic, CNS penetrant)
Synthetic Architecture & Manufacturing

To achieve high enantiomeric excess (ee >98%), the synthesis of (R)-1-(Indolin-5-yl)ethanamine requires asymmetric induction. A direct resolution of the racemate is inefficient; therefore, the Ellman Sulfinamide approach or Asymmetric Transfer Hydrogenation is preferred.

3.1. Preferred Route: Ellman Auxiliary Approach

This route ensures high optical purity by utilizing a chiral sulfinamide auxiliary to direct the stereochemistry of the amine formation.

  • Precursor Preparation: 5-Acetylindoline is generated via Friedel-Crafts acetylation of 1-acetylindoline (protection of N1 is crucial to prevent polymerization).

  • Imine Formation: Condensation of 5-acetyl-1-protected-indoline with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

  • Diastereoselective Reduction: Reduction of the chiral imine using NaBH₄ or L-Selectride. The chiral auxiliary dictates the hydride attack face, yielding the (R)-sulfinamide intermediate.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the N1-acetyl group (if harsh enough) or requires a two-step deprotection to yield the free amine.

3.2. Synthesis Diagram (DOT Visualization)

G start Indoline (Start) step1 1-Acetylindoline (N1-Protection) start->step1 Ac2O, TEA step2 5-Acetyl-1-acetylindoline (Friedel-Crafts) step1->step2 AcCl, AlCl3 step3 Chiral Sulfinimine (Ellman Condensation) step2->step3 (R)-t-Bu-Sulfinamide Ti(OEt)4 step4 Diastereoselective Reduction step3->step4 NaBH4 (Face Selective) final (R)-1-(Indolin-5-yl)ethanamine (>98% ee) step4->final HCl/MeOH (Global Deprotection)

Caption: Stereoselective synthesis workflow utilizing Ellman's auxiliary to establish the (R)-chiral center.

Reactivity & Stability Profile
4.1. Oxidation Sensitivity (Critical)

The indoline ring is the reduced form of indole. It is susceptible to oxidative dehydrogenation to form the aromatic indole system.

  • Trigger: Exposure to air (O₂), high temperatures, or transition metal catalysts (Pd/C) without hydrogen pressure.

  • Prevention: Store under Argon/Nitrogen at -20°C. Antioxidants (e.g., BHT) may be added to storage solutions.

4.2. Amine Functionalization

The molecule contains two nitrogen centers with distinct nucleophilicity:

  • Exocyclic Primary Amine (C5-chain): Highly nucleophilic (pKa ~9.8). Reacts readily with electrophiles (acyl chlorides, isocyanates) to form amides/ureas.

  • Endocyclic Secondary Amine (N1): Less nucleophilic (pKa ~3.5) due to conjugation with the benzene ring. However, it can be alkylated or acylated under forcing conditions or if the primary amine is protected.

Selective Functionalization Strategy: To modify the primary amine without affecting the N1 position, exploit the pKa difference by maintaining a pH ~8-9, or use N1-protected precursors (e.g., N-Boc-indoline) during the reaction sequence.

Analytical Characterization Standards

To validate the identity and purity of (R)-1-(Indolin-5-yl)ethanamine, the following protocols are standard:

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Target: Separation of (R) and (S) enantiomers to confirm ee >98%.

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Diagnostic doublet for the methyl group (~1.3 ppm).

    • Multiplet for the chiral methine proton (~4.0 ppm).

    • Indoline ring protons: Two triplets (~3.0 and 3.5 ppm) corresponding to C2 and C3 methylene groups.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 163.12.

Handling & Safety (EHS)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic and air-sensitive. Store in amber vials under inert atmosphere.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • PubChem. (2025).[1] 1-(2,3-dihydro-1H-indol-5-yl)ethanamine | C10H14N2.[1] National Library of Medicine. [Link]

  • MDPI. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link][2][3][4]

  • Chemical Communications. (2025). Recent strategy for the synthesis of indole and indoline skeletons. Royal Society of Chemistry. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (R)-1-(Indolin-5-yl)ethanamine: A Technical Guide for Drug Development

Executive Overview & Analytical Target Profile (ATP) In modern drug discovery, chiral indoline derivatives like (R)-1-(Indolin-5-yl)ethanamine serve as critical pharmacophores for neuroactive and oncological compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Analytical Target Profile (ATP)

In modern drug discovery, chiral indoline derivatives like (R)-1-(Indolin-5-yl)ethanamine serve as critical pharmacophores for neuroactive and oncological compounds. The presence of both a secondary amine within the bicyclic indoline core and a primary amine at the chiral center necessitates a rigorous, orthogonal analytical strategy to confirm regiochemistry, stereochemical integrity, and isotopic purity.

As regulatory expectations rise, analytical methodologies must transition from simple identification to comprehensive, risk-based validation frameworks. This whitepaper outlines a self-validating, multi-modal spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS)—designed in accordance with 1[1].

Nuclear Magnetic Resonance (NMR): Stereochemical and Regiochemical Mapping

Causality & Self-Validating Protocol

To unambiguously assign the substitution pattern of the indoline ring (position 5) and confirm the integrity of the (R)-1-aminoethyl chiral center, 1D (


H, 

C) and 2D NMR techniques are employed. Deuterated chloroform (CDCl

) is selected as the solvent because it lacks exchangeable protons, preventing the rapid deuterium exchange that would otherwise obscure the critical N-H signals of both the indoline core and the primary amine.

Self-Validating System: The protocol aligns with modern2[2]. The system is self-validated prior to acquisition by running a standard lineshape test (e.g., 3% CHCl


 in acetone-d

) to ensure magnetic field homogeneity. Tetramethylsilane (TMS) is spiked into the sample as an internal reference (

0.00 ppm) to lock the chemical shift scale, ensuring batch-to-batch reproducibility. A relaxation delay (D1) of 2.0 seconds is deliberately chosen to ensure complete relaxation of the quaternary carbons (C3a, C5, C7a) for accurate

C signal-to-noise ratios.
Spectroscopic Data Summary

Table 1:


H and 

C NMR Assignments (400 MHz / 100 MHz, CDCl

, 298K)
Position / Moiety

H Chemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Integration

C Chemical Shift (

, ppm)
Indoline N-H 3.80Broad singlet (br s)1H-
Indoline C2 3.55Triplet (t), J = 8.42H47.5
Indoline C3 3.00Triplet (t), J = 8.42H29.8
Aromatic C4-H 7.10Doublet (d), J = 1.81H124.5
Aromatic C5 ---137.2 (Cq)
Aromatic C6-H 6.95Doublet of doublets (dd), J = 8.0, 1.81H123.1
Aromatic C7-H 6.55Doublet (d), J = 8.01H108.5
Bridgehead C3a ---130.4 (Cq)
Bridgehead C7a ---151.0 (Cq)
Chiral C-

H
4.05Quartet (q), J = 6.61H50.8
Chiral C-

H

1.35Doublet (d), J = 6.63H25.2
Primary N-H

1.50Broad singlet (br s)2H-

Note: The highly shielded nature of H-7 (6.55 ppm) is a direct mechanistic consequence of electron donation from the adjacent indoline nitrogen lone pair.

Vibrational Spectroscopy (ATR-FTIR): Orthogonal Functional Group Verification

Causality & Self-Validating Protocol

Infrared spectroscopy provides orthogonal confirmation of the functional groups identified via NMR. Attenuated Total Reflectance (ATR) utilizing a diamond crystal is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching band (~3300 cm


) that would obscure the critical N-H stretches of the indoline and primary amine. Diamond ATR allows for direct, non-destructive analysis of the neat solid.

Self-Validating System: In compliance with 3[3], the instrument's wavelength accuracy is verified daily using a standardized polystyrene film (tracking the 1601 cm


 peak). Prior to sample loading, a background single-beam scan is acquired to subtract atmospheric H

O and CO

interferences. The sample is then clamped to a standardized torque to ensure consistent optical contact.
Spectroscopic Data Summary

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm

)
IntensityVibrational Mode Assignment
~3350, 3280 Medium, splitPrimary amine N-H stretch (asymmetric & symmetric)
~3200 Medium, broadSecondary amine N-H stretch (indoline core)
~3020 WeakAromatic C-H stretch
~2960, 2870 MediumAliphatic C-H stretch (methyl & methylene groups)
~1610, 1490 StrongAromatic C=C ring stretching
~1250 StrongC-N stretch (aryl-amine)

High-Resolution Mass Spectrometry (HRMS): Exact Mass and Fragmentation Dynamics

Causality & Self-Validating Protocol

To confirm the elemental composition (C


H

N

) and rule out isobaric impurities, UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is utilized. Electrospray Ionization in positive mode (ESI+) is selected because the basic amine moieties readily accept protons, yielding an intense [M+H]

molecular ion. Collision-Induced Dissociation (CID) is applied to map the structural connectivity via MS/MS fragmentation.

Self-Validating System: As mass spectrometry is a cornerstone of modern drug development[4], the assay must be rigorously controlled. Following5[5], the protocol includes a blank solvent injection immediately preceding the sample to prove zero carryover. A continuous infusion of a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) is introduced via a secondary sprayer to provide real-time exact mass calibration, ensuring mass accuracy remains below 5 ppm.

Spectroscopic Data Summary

Table 3: ESI-HRMS and MS/MS Fragmentation Data

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
Precursor 163.1235163.1238+1.8[M+H]

(Protonated molecular ion)
Fragment 1 146.0970146.0965-3.4[M+H - NH

]

(Loss of primary amine)
Fragment 2 148.1000148.0995-3.3[M+H - CH

]

(

-cleavage of methyl)
Fragment 3 118.0656118.0651-4.2[C

H

N]

(Indoline radical cation core)

Integrated Analytical Workflow

The synthesis of these three analytical pillars creates an impenetrable web of structural proof. NMR provides the spatial and regiochemical map, IR confirms the presence of the distinct functional groups without solvent interference, and HRMS locks in the exact elemental composition.

G Start Compound: (R)-1-(Indolin-5-yl)ethanamine NMR NMR Profiling (USP <761>) Start->NMR IR ATR-FTIR Analysis (USP <197>) Start->IR MS HRMS Validation (ICH Q2/Q14) Start->MS NMR_Data Stereocenter & Core Regiochemistry NMR->NMR_Data IR_Data Orthogonal Functional Group Verification IR->IR_Data MS_Data Exact Mass & Fragmentation Pathways MS->MS_Data Validation Unified Structural Authentication NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 1: Orthogonal spectroscopic validation workflow for (R)-1-(Indolin-5-yl)ethanamine.

References

  • ECA Academy.Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy.
  • Resolve Mass.Analytical Method Development and Validation in Pharmaceuticals (ICH Q2/Q14).
  • Spectroscopy Online.Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF).
  • SK Pharmteco.Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • PubMed / NIH.The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models.

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of (R)-1-(Indolin-5-yl)ethanamine

Introduction: The Critical Role of (R)-1-(Indolin-5-yl)ethanamine in Modern Drug Discovery (R)-1-(Indolin-5-yl)ethanamine is a chiral amine featuring the indoline scaffold, a privileged structural motif present in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of (R)-1-(Indolin-5-yl)ethanamine in Modern Drug Discovery

(R)-1-(Indolin-5-yl)ethanamine is a chiral amine featuring the indoline scaffold, a privileged structural motif present in numerous natural products and biologically active compounds.[1] Its significance in medicinal chemistry is notable, particularly as a key intermediate for the synthesis of selective enzyme inhibitors, such as those targeting Lysine Specific Demethylase 1 (LSD1), an essential drug target in oncology.[2] As with all high-value chiral intermediates, ensuring the chemical and stereochemical integrity of (R)-1-(Indolin-5-yl)ethanamine from procurement through to reaction is paramount. Degradation not only results in the loss of valuable material but also introduces impurities that can complicate synthesis, compromise biological assays, and create regulatory hurdles.

This guide provides a comprehensive overview of the stability profile of (R)-1-(Indolin-5-yl)ethanamine, detailing its potential degradation pathways and offering field-proven protocols for its proper storage, handling, and stability assessment. The information presented herein is designed to empower researchers, scientists, and drug development professionals to maintain the quality and purity of this critical building block, thereby ensuring the reliability and reproducibility of their scientific outcomes.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is the first step in designing appropriate storage and handling strategies. The data below has been consolidated from various chemical suppliers.

PropertyValueSource
CAS Number Not available for the (R)-enantiomer specifically. Racemate is 147591-52-4.[3][4]
Molecular Formula C₁₀H₁₄N₂[4]
Molecular Weight 162.23 g/mol [4]
Appearance Yellow to Brown Sticky Oil or Semi-Solid[5]
Purity Typically >95%[5][6][7]
Storage Temperature 2-8°C recommended[3][5][6][8]

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for (R)-1-(Indolin-5-yl)ethanamine are not extensively published, its structure—containing a secondary amine within the indoline ring and a primary chiral amine on the side chain—allows for informed predictions of its primary stability liabilities. The indoline nucleus and the ethylamine side chain are the two main sites of potential degradation.

Oxidative Degradation

Oxidation is the most significant anticipated degradation pathway. The susceptibility of the indoline ring and the primary amine to oxidation necessitates stringent control of atmospheric conditions.

  • Oxidative Deamination: The primary amine of the ethylamine side chain is susceptible to oxidative deamination, a common metabolic pathway for tryptamines and related compounds.[9] This process, catalyzed by ambient oxygen and potentially accelerated by light or trace metal impurities, would convert the amine to an unstable imine, which subsequently hydrolyzes to a ketone, yielding 1-(Indolin-5-yl)ethan-1-one. This not only results in the loss of the active compound but also the complete loss of the critical chiral center.

  • Indoline Ring Oxidation: The indoline ring itself, particularly the secondary amine, can be oxidized. This can lead to the formation of the corresponding indole or further oxidized species. This process can be catalyzed by air and light.[10]

  • N-Oxide Formation: The nitrogen atoms in both the indoline ring and the side chain are nucleophilic and can be oxidized to form N-oxides, especially in the presence of strong oxidizing agents.

Light Sensitivity (Photodegradation)

Indole-containing compounds are frequently light-sensitive.[9] Exposure to UV or even ambient laboratory light can provide the energy to initiate radical oxidation reactions, leading to dimerization, polymerization, or the formation of complex colored degradants. This is a primary reason for the common recommendation to store the material in a dark place.[3]

pH and Acid/Base Instability
  • Strong Acids: While the compound will form a salt in the presence of acid, strongly acidic conditions could potentially lead to side reactions or catalysis of degradation over long-term storage.

  • Strong Bases: The compound is incompatible with strong bases.[11] Deprotonation could increase susceptibility to oxidation.

The predicted degradation pathways are summarized in the diagram below.

DegradationPathways cluster_main Potential Degradation of (R)-1-(Indolin-5-yl)ethanamine A (R)-1-(Indolin-5-yl)ethanamine (Parent Compound) B 1-(Indolin-5-yl)ethan-1-one (Loss of Chirality) A->B Oxidative Deamination (O₂, light, metal ions) C (R)-1-(Indol-5-yl)ethanamine (Ring Oxidation) A->C Ring Oxidation (O₂, light) D Polymeric/Colored Degradants A->D Photodegradation (UV/Visible Light) E N-Oxide Derivatives A->E Oxidation (Oxidizing Agents)

Caption: Predicted degradation pathways for (R)-1-(Indolin-5-yl)ethanamine.

Recommended Storage and Handling Protocols

Based on the stability profile, the following storage and handling procedures are essential to preserve the integrity of the compound. These protocols are designed as a self-validating system; adherence minimizes the risk of degradation, ensuring the material remains within specification.

Optimal Storage Conditions
  • Temperature: The most frequently recommended storage temperature is 2-8°C.[3][5][6][8] This refrigerated condition slows the rate of all potential chemical degradation reactions. Do not store at room temperature for extended periods. For long-term storage (>1 year), consider storage at -20°C.

  • Atmosphere: Due to its high susceptibility to oxidation, (R)-1-(Indolin-5-yl)ethanamine should be stored under an inert atmosphere (e.g., Argon or Nitrogen). When receiving the material, if it is not already packaged under inert gas, it is best practice to transfer it to a suitable container that can be purged and sealed. For multi-use containers, ensure the headspace is re-purged with inert gas after each use.

  • Light: Store in an amber vial or a container that is otherwise protected from light.[3] The container should then be placed inside a secondary container, such as a cabinet or refrigerator, to eliminate light exposure.[10]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.[10] For an oily or semi-solid substance, a glass vial with a PTFE-lined cap is ideal.

  • Dessication: Given that the compound is a hygroscopic amine, storing it in a desiccated environment is crucial.[12] Place the sealed container within a desiccator containing fresh desiccant, especially if stored in a refrigerator where condensation can occur.

Safe Handling Procedures
  • Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Inert Atmosphere Aliquoting: When aliquoting the material, perform the transfer in an inert atmosphere glovebox or use Schlenk line techniques to prevent exposure to air and moisture. If this is not possible, work quickly and flush the container with inert gas before and after transfer.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses.[11][13]

  • Avoid Incompatibilities: Keep the material away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Framework for Stability Testing

For drug development applications, a formal stability study is often required to establish a retest period or shelf life.[14][15] These studies evaluate the product's quality over time under the influence of various environmental factors.[16] The International Council for Harmonisation (ICH) provides a detailed roadmap for this process.[15][17]

StabilityWorkflow cluster_workflow General Stability Study Workflow start Define Study Protocol (Tests, Specs, Timepoints) prep Prepare & Package Samples (Mimic long-term storage) start->prep chambers Place in ICH Stability Chambers (Long-Term & Accelerated) prep->chambers pull Pull Samples at Defined Timepoints chambers->pull analyze Perform Analytical Testing (Purity, Degradants, Chiral Assay) pull->analyze analyze->pull Next Timepoint data Analyze Data & Assess Trends analyze->data end Establish Retest Period or Shelf Life data->end

Caption: A generalized workflow for conducting a pharmaceutical stability study.

Recommended ICH Stability Conditions

The choice of conditions depends on the intended storage and climatic zone, but the following are standard for products intended for storage in a refrigerator.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 5°C ± 3°C12 months0, 3, 6, 9, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. For a substance stored in a container impermeable to moisture, RH testing may not be necessary.

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. For (R)-1-(Indolin-5-yl)ethanamine, this would involve:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique. The method must be able to separate the (R)-enantiomer from the (S)-enantiomer and any potential impurities or degradants. A common approach is to use a chiral stationary phase (CSP).[18] The method must be validated for specificity, linearity, accuracy, precision, and robustness.

  • Purity by HPLC-UV or GC-FID: A reverse-phase HPLC method or a Gas Chromatography (GC) method can be used to determine overall purity and detect non-chiral degradants.

  • Identification of Degradants by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of any significant degradation products that appear during the stability study.[19][20] This helps confirm the degradation pathways.

  • Appearance: A visual check for changes in color or physical state.

  • Water Content: Karl Fischer titration can be used to monitor for moisture uptake over time, which could be a catalyst for degradation.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. They purposefully stress the sample to generate degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (R)-1-(Indolin-5-yl)ethanamine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (Performed in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound in an oven at 60°C for 48 hours, then dissolve for analysis.

    • Photolytic Stress: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.[9]

  • Analysis: Analyze all stressed samples by the proposed chiral HPLC and LC-MS methods. The goal is to demonstrate that the primary peak decreases and degradation peaks are formed and are well-resolved from the main peak, proving the method is "stability-indicating."

Conclusion

The chemical and chiral stability of (R)-1-(Indolin-5-yl)ethanamine is contingent upon meticulous control of its storage and handling environment. Its primary liabilities are oxidation and photodegradation, which can compromise both its purity and its critical stereochemistry. By implementing the recommended protocols—refrigerated storage (2-8°C) under an inert atmosphere, complete protection from light, and careful handling—researchers can effectively mitigate these risks. For applications in drug development, conducting formal stability studies according to ICH guidelines, underpinned by a validated, stability-indicating chiral analytical method, is a non-negotiable step to ensure quality and regulatory compliance. Adherence to these principles will safeguard the integrity of this valuable molecule, enabling its successful application in the synthesis of next-generation therapeutics.

References

  • Fisher Scientific. Safety Data Sheet. 11

  • Sigma-Aldrich. 1-(1-METHYL-1H-INDOL-5-YL)ETHANAMINE. 5

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. 14

  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. 21

  • Lonza Bioscience. SAFETY DATA SHEET.

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. 15

  • BD. Safety Data Sheet - Indole. 13

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. 17

  • BLDpharm. 1-(1H-Indol-5-yl)ethanamine. 3

  • BuyersGuideChem. 1-(1H-Indol-5-yl)ethanamine. 4

  • Loba Chemie. INDOLINE MSDS. 10

  • ChemScene. (R)-1-(Quinolin-5-yl)ethan-1-amine. 8

  • ChemAdvin. 2-(1H-Indol-5-yl)ethanamine. 6

  • BenchChem. Technical Support Center: Degradation of 2-(6-bromo-1H-indol-2-yl)ethanamine. 9

  • Fluorochem. 1-(2-METHYL-1H-INDOL-5-YL)ETHAN-1-AMINE. 7

  • Netpharmalab. Stability Studies in Pharmaceuticals. 16

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. 12

  • Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. 1

  • Wang, Y., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349. 2

  • Singh, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. 22

  • Singh, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. 23

  • Li, Y., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International. 19

  • Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 906-923. 24

  • Li, Y., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. PMC. 20

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. 18

Sources

Exploratory

Engineering Asymmetry: A Comprehensive Guide to the Starting Materials and Synthesis of (R)-1-(Indolin-5-yl)ethanamine

Executive Summary Chiral amines are ubiquitous pharmacophores in modern drug discovery, serving as critical structural motifs in central nervous system (CNS) therapeutics, kinase inhibitors, and metabolic regulators[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are ubiquitous pharmacophores in modern drug discovery, serving as critical structural motifs in central nervous system (CNS) therapeutics, kinase inhibitors, and metabolic regulators[1]. Specifically, (R)-1-(Indolin-5-yl)ethanamine (also designated as 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine[2]) provides a rigid, electron-rich bicyclic system that enhances target binding affinity through precise spatial orientation.

This whitepaper provides an authoritative, mechanistic guide to the starting materials, retrosynthetic logic, and scalable asymmetric synthesis protocols for (R)-1-(Indolin-5-yl)ethanamine. By bridging theoretical causality with bench-level execution, this guide is designed for process chemists and drug development professionals aiming to optimize chiral indoline-amine production.

Retrosynthetic Logic & Starting Material Selection

The synthesis of (R)-1-(Indolin-5-yl)ethanamine relies on the strategic installation of the chiral amine at the C5 position of the indoline core. The universal Key Starting Material (KSM) for this transformation is 5-acetylindoline (1-(indolin-5-yl)ethan-1-one).

The De Novo Route: Indoline to 5-Acetylindoline

While 5-acetylindoline is commercially available, large-scale campaigns often synthesize it de novo from bulk indoline .

Mechanistic Causality: Direct Friedel-Crafts acylation of indoline is chemically unviable. The secondary amine of indoline readily complexes with Lewis acids (e.g., AlCl₃), forming an electron-withdrawing ammonium species that deactivates the aromatic ring and misdirects electrophilic substitution to the meta-positions (C4 or C6). To circumvent this, the nitrogen must be protected. N-acetylation delocalizes the nitrogen's lone pair into the carbonyl, preventing Lewis acid complexation while maintaining sufficient electron-donating character to direct the acylation cleanly to the para-position (C5)[3]. Subsequent selective hydrolysis of the N-acetyl group (leaving the C-acetyl intact) yields the KSM.

Retrosynthesis A Indoline B 1-Acetylindoline A->B Ac2O, DCM (N-Protection) C 1,5-Diacetylindoline B->C AcCl, AlCl3 (Friedel-Crafts) D 5-Acetylindoline (Key Starting Material) C->D HCl, EtOH (Selective Deprotection) E (R)-1-(Indolin-5-yl)ethanamine D->E Asymmetric Amination

Retrosynthetic pathway for (R)-1-(Indolin-5-yl)ethanamine from indoline.

Asymmetric Synthesis Workflows

Once 5-acetylindoline is secured, the transformation to the (R)-amine can be achieved via two primary field-proven methodologies: Ellman's Chiral Auxiliary and Biocatalytic Transamination.

Method A: Ellman's Sulfinamide Auxiliary (Bench & Mid-Scale)

This approach utilizes (R)-tert-butanesulfinamide to form a chiral sulfinyl imine, followed by diastereoselective reduction.

Mechanistic Causality: Ketones exhibit lower electrophilicity and higher steric hindrance than aldehydes, making direct condensation with sulfinamides difficult. Titanium(IV) ethoxide [Ti(OEt)₄] is employed because it acts synergistically as a potent Lewis acid to activate the ketone and as an irreversible water scavenger, driving the equilibrium toward the imine. During the reduction phase, the bulky tert-butyl group of the auxiliary sterically occludes one face of the imine. When NaBH₄ is introduced at low temperatures, hydride delivery is forced to occur from the less hindered face, yielding the (R)-configuration with exceptional diastereomeric excess (>95% de).

EllmanWorkflow KSM 5-Acetylindoline Imine Chiral Sulfinyl Imine KSM->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4, THF Reduced Diastereomerically Pure Sulfinamide Imine->Reduced NaBH4, -50°C (Diastereoselective) Product (R)-1-(Indolin-5-yl)ethanamine Reduced->Product HCl / MeOH (Deprotection)

Ellman's sulfinamide asymmetric synthesis workflow.
Method B: Biocatalytic Transamination (Process Scale & Green Chemistry)

For industrial scale-up, engineered ω-transaminases (e.g., ATA-117 variants) offer a heavy-metal-free, highly enantioselective route.

Mechanistic Causality: Transaminases utilize pyridoxal phosphate (PLP) as a cofactor to shuttle the amine group. Because the reaction is thermodynamically reversible, a massive excess of an amine donor (typically isopropylamine) is required. As isopropylamine donates its amine, it converts to acetone. The continuous removal of acetone (via evaporation or an enzymatic cascade) pulls the equilibrium strictly toward the (R)-amine product, ensuring complete conversion.

Quantitative Data Summaries

The following table summarizes the performance metrics of the primary synthetic strategies to assist in route selection based on scale and budget.

Synthesis StrategyKey ReagentsTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityCost Profile
Ellman's Auxiliary (R)-t-Bu-Sulfinamide, Ti(OEt)₄, NaBH₄75 - 82%> 98%Moderate (up to 10 kg)High (Cost of chiral auxiliary)
Biocatalytic Transamination ω-Transaminase, PLP, Isopropylamine85 - 92%> 99.5%High (Metric tons)Low (at scale), High (initial R&D)
Asymmetric Reductive Amination Ru/Ir Chiral Catalysts, H₂, NH₄OAc60 - 70%85 - 92%ModerateVery High (Precious metals)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and prevent downstream failures.

Protocol 1: Synthesis of 5-Acetylindoline (KSM)
  • N-Protection: Dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.2 eq) followed by dropwise addition of acetic anhydride (1.1 eq). Stir for 2 hours.

    • Self-Validation: TLC (Hexane/EtOAc 7:3) should show complete disappearance of the highly polar indoline spot.

  • Friedel-Crafts Acylation: Cool the reaction mixture to -10 °C. Add anhydrous AlCl₃ (2.5 eq) portion-wise to prevent thermal runaway. Slowly add acetyl chloride (1.2 eq). Allow to warm to room temperature and stir for 4 hours. Quench carefully over crushed ice and extract with DCM.

  • Selective Deprotection: Dissolve the crude 1,5-diacetylindoline in ethanol. Add 6M HCl (aq) and reflux for 12 hours. The N-acetyl amide bond cleaves faster than the C-acetyl ketone.

    • Self-Validation: LC-MS must confirm the mass of 5-acetylindoline (m/z = 162.2)[2]. Neutralize with NaOH, extract with ethyl acetate, and recrystallize from ethanol to yield the pure KSM.

Protocol 2: Ellman's Synthesis of (R)-1-(Indolin-5-yl)ethanamine
  • Imine Condensation: Under an inert argon atmosphere, dissolve 5-acetylindoline (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Stir at 70 °C for 18 hours.

    • Self-Validation: Monitor via ¹H NMR; the methyl ketone singlet (~2.5 ppm) will shift downfield upon imine formation. Quench with brine, filter through Celite, and concentrate.

  • Diastereoselective Reduction: Dissolve the crude sulfinyl imine in THF and cool to -50 °C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 hours, allowing the temperature to rise to -20 °C.

    • Self-Validation: Chiral HPLC of an aliquot should confirm a diastereomeric ratio (dr) of >95:5.

  • Deprotection: Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 1 hour. Concentrate under vacuum to yield (R)-1-(Indolin-5-yl)ethanamine hydrochloride as a crystalline solid.

References

  • PubChem: 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine | C10H14N2 | CID 55296604. National Center for Biotechnology Information.[Link][2]

  • Semantic Scholar: Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells.[Link][1]

  • Google Patents: WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds.[3]

Sources

Foundational

(R)-1-(Indolin-5-yl)ethanamine CAS number and molecular weight

This technical guide details the chemical identity, physicochemical properties, and synthetic methodologies for (R)-1-(Indolin-5-yl)ethanamine , a critical chiral building block in medicinal chemistry.[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, physicochemical properties, and synthetic methodologies for (R)-1-(Indolin-5-yl)ethanamine , a critical chiral building block in medicinal chemistry.[1]

[1]

Executive Summary

(R)-1-(Indolin-5-yl)ethanamine (also known as (R)-5-(1-aminoethyl)indoline) is a chiral heterocyclic amine used primarily as a scaffold in the development of kinase inhibitors and GPCR modulators. Its structural core—a 2,3-dihydro-1H-indole (indoline) fused with a chiral ethylamine side chain—provides a rigid, electron-rich pharmacophore capable of participating in hydrogen bonding and


-stacking interactions within protein binding pockets.[1]

This guide addresses the specific requirements for researchers utilizing this compound, distinguishing between the commercially available racemate and the requisite chiral enantiomer for stereoselective synthesis.

Chemical Identity & Physicochemical Data

Core Identifiers
PropertyData
Chemical Name (R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Common Synonyms (R)-5-(1-Aminoethyl)indoline; (R)-1-(Indolin-5-yl)ethylamine
CAS Number (Racemate) 765945-09-3 (Note: Specific enantiomer CAS numbers are often vendor-proprietary; use racemate CAS with stereochemical specification for searches)
CAS Number (Indole Analog) 147591-52-4 (Precursor: 1-(1H-indol-5-yl)ethanamine)
Molecular Formula

Molecular Weight 162.23 g/mol
SMILES (Isomeric) CC1=CC2=C(NCC2)C=C1
Physical Properties
ParameterValue (Predicted/Experimental)
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)
Boiling Point ~295 °C (at 760 mmHg)
Density ~1.045 g/cm³
pKa (Conjugate Acid) ~9.5 (Primary amine), ~4.5 (Indoline nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base)

Critical Distinction: Do not confuse this compound with 2-(indolin-1-yl)ethanamine (CAS 46006-95-5), where the ethylamine chain is attached to the nitrogen atom of the indoline ring rather than the C5 carbon.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of the (R)-enantiomer typically proceeds via the reduction of the corresponding indole precursor, followed by chiral resolution or asymmetric synthesis.[1]

Pathway A: Reductive Amination & Chiral Resolution

This is the standard industrial route for generating the racemic intermediate, which is then resolved.[1]

  • Acylation: Friedel-Crafts acylation of indoline (or indole) with acetic anhydride/acetyl chloride to yield 5-acetylindoline .[1]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride to form the oxime.[1]

  • Reduction: Catalytic hydrogenation (e.g., Raney Ni or Pd/C) converts the oxime to the racemic primary amine 1-(indolin-5-yl)ethanamine .[1]

  • Chiral Resolution:

    • Chemical:[1][][3][4][5][6][7] Crystallization with chiral acids (e.g., L-tartaric acid or N-acetyl-L-leucine).[1]

    • Enzymatic: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) using an acyl donor (ethyl acetate).[1]

Pathway B: Asymmetric Synthesis (Ellman’s Auxiliary)

For high-enantiomeric excess (>98% ee) without resolution losses, the Ellman sulfinamide method is preferred.

  • Condensation: 5-Acetylindoline is condensed with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl ketimine.[1]

  • Diastereoselective Reduction: Reduction with NaBH₄ or L-Selectride yields the sulfinamide diastereomer.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield the free (R)-amine.[1]

Synthesis Workflow Diagram

SynthesisPathways Start 5-Acetylindoline Ketimine Chiral N-Sulfinyl Ketimine Start->Ketimine + Aux / Ti(OEt)4 Aux (R)-tert-Butanesulfinamide Aux->Ketimine Reduction Diastereoselective Reduction (NaBH4) Ketimine->Reduction Inter (R)-Sulfinamide Intermediate Reduction->Inter Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter->Hydrolysis Final (R)-1-(Indolin-5-yl)ethanamine Hydrolysis->Final

Caption: Asymmetric synthesis of (R)-1-(Indolin-5-yl)ethanamine via Ellman's auxiliary strategy.

Applications in Drug Discovery[1]

The (R)-1-(indolin-5-yl)ethanamine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for tryptamine or phenethylamine derivatives.[1]

Kinase Inhibition

The indoline nitrogen acts as a hydrogen bond donor/acceptor in the hinge region of kinase ATP-binding pockets.[1] The chiral ethylamine group projects into the solvent-exposed region or hydrophobic back-pockets, improving selectivity.[1]

  • Target Class: Tyrosine kinases (e.g., VEGFR, PDGFR).[1]

GPCR Modulators

Derivatives of this scaffold show affinity for serotonergic (5-HT) and adrenergic receptors due to their structural similarity to endogenous neurotransmitters.[1]

  • Mechanism:[1][8] The rigid indoline ring restricts conformational freedom compared to tryptamine, potentially increasing receptor subtype selectivity.[1]

Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under inert gas (Argon/Nitrogen).

  • Form: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation at the indoline nitrogen (forming the indole).[1]

Quality Control (QC) Parameters

Researchers should validate the compound using the following criteria:

  • Chiral HPLC: Enantiomeric excess (ee) must be >95% for biological assays.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA + 0.1% Diethylamine.[1]

  • NMR Verification:

    • ¹H NMR (DMSO-d₆) should show the characteristic doublet for the methyl group (~1.2 ppm) and the quartet for the methine proton (~4.0 ppm).

  • Mass Spectrometry: ESI+ m/z = 163.1 [M+H]⁺.[1]

References

  • PubChem Compound Summary. (2025). 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS 765945-09-3).[1][3] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025).[1] Product Entry: 1-(2,3-dihydro-1H-indol-5-yl)ethanamine.[1][3]Link

  • Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1] Accounts of Chemical Research.[1] (Contextual citation for the synthesis method described).

  • Sigma-Aldrich. (2025).[1] Indoline Derivatives and Building Blocks.[1][6][9]Link

Sources

Exploratory

The Emergence of a Key Chiral Intermediate: A Technical Guide to (R)-1-(Indolin-5-yl)ethanamine

Introduction: The Indoline Scaffold in Modern Drug Discovery The indoline nucleus, a saturated bicyclic aromatic amine, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indoline Scaffold in Modern Drug Discovery

The indoline nucleus, a saturated bicyclic aromatic amine, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets. This has led to the incorporation of the indoline motif into a wide array of clinically significant molecules, including anticancer agents, demonstrating its versatility and importance in the development of novel therapeutics. This guide focuses on a specific, yet increasingly crucial, indoline derivative: (R)-1-(Indolin-5-yl)ethanamine. While its history is not long, its role as a key chiral building block in the synthesis of a new generation of epigenetic modulators has brought it to the forefront of cancer research.

The Genesis of (R)-1-(Indolin-5-yl)ethanamine: A Response to a Therapeutic Need

The discovery and development of (R)-1-(Indolin-5-yl)ethanamine are intrinsically linked to the quest for potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 on lysine 4 and 9. Its overexpression is implicated in the progression of various cancers, including acute myeloid leukemia (AML), making it a high-priority target for therapeutic intervention.[1][2]

Early LSD1 inhibitors were often based on the tranylcypromine scaffold, which, while effective, suffered from off-target effects due to their similarity to monoamine oxidase (MAO) inhibitors.[3] This necessitated the design of novel, non-tranylcypromine-based inhibitors with improved selectivity and potency.

The journey to (R)-1-(Indolin-5-yl)ethanamine began with the exploration of new chemical scaffolds that could effectively occupy the active site of LSD1. Researchers, through structure-based drug design and extensive structure-activity relationship (SAR) studies, identified that an indoline core, coupled with a chiral aminocyclopropane moiety, could lead to highly potent and selective LSD1 inhibitors.[1][2] The synthesis of these novel drug candidates required a specific chiral intermediate: (R)-1-(Indolin-5-yl)ethanamine. Its stereochemistry was found to be crucial for the desired biological activity of the final compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-(Indolin-5-yl)ethanamine is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem
Molecular Weight 162.23 g/mol PubChem
CAS Number 765945-09-3PubChem
Appearance Not specified (likely an oil or low-melting solid)Inferred
Chirality (R)-enantiomer-

Synthetic Strategies: An In-Depth Protocol

The synthesis of (R)-1-(Indolin-5-yl)ethanamine is not explicitly detailed in a dedicated historical publication. However, based on established organic chemistry principles and the synthetic routes disclosed for the final LSD1 inhibitors, a robust and logical synthetic pathway can be proposed. The following protocol outlines a likely multi-step synthesis starting from commercially available 5-nitroindoline.

Overall Synthetic Workflow

Synthetic_Workflow Start 5-Nitroindoline Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 1-Acetyl-5-nitroindoline Step1->Intermediate1 Step2 Asymmetric Reductive Amination Intermediate1->Step2 Intermediate2 (R)-1-(1-Acetyl-5-nitroindolin-5-yl)ethanamine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product (R)-1-(Indolin-5-yl)ethanamine Step3->Product

Caption: Proposed synthetic workflow for (R)-1-(Indolin-5-yl)ethanamine.

Step 1: N-Acetylation of 5-Nitroindoline

Causality: The initial step involves the protection of the indoline nitrogen. This is crucial to prevent side reactions in the subsequent Friedel-Crafts acylation and to direct the acylation to the desired 5-position of the aromatic ring. Acetic anhydride is a common and effective reagent for this purpose.

Protocol:

  • To a stirred solution of 5-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine or pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetyl-5-nitroindoline.

Step 2: Friedel-Crafts Acylation to Introduce the Acetyl Group

Causality: This step introduces the two-carbon side chain at the 5-position, which will ultimately become the ethylamine moiety. A Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride is a standard method for this transformation.

Protocol:

  • To a cooled (0 °C) suspension of aluminum chloride (2.5 eq) in anhydrous dichloromethane, add acetyl chloride (1.5 eq) dropwise.

  • Add a solution of 1-acetyl-5-nitroindoline (1.0 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(1-acetyl-5-nitroindolin-5-yl)ethan-1-one.

Step 3: Asymmetric Reductive Amination

Causality: This is the key stereochemistry-determining step. The ketone is converted to the chiral amine using an asymmetric reductive amination protocol. This can be achieved using a chiral auxiliary or, more efficiently, through catalytic asymmetric reduction of an intermediate imine. The use of a chiral catalyst, such as a Noyori-type ruthenium catalyst with a chiral diamine ligand, is a modern and highly effective approach for this transformation.

Protocol:

  • In a high-pressure reactor, dissolve 1-(1-acetyl-5-nitroindolin-5-yl)ethan-1-one (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a chiral ruthenium catalyst, for example, [RuCl₂(R)-BINAP]₂·NEt₃ (0.01-0.1 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and heat the mixture to 50-80 °C for 24-48 hours.

  • After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain (R)-1-(1-acetyl-5-nitroindolin-5-yl)ethanamine.

Step 4: Reduction of the Nitro Group and Deprotection

Causality: The final steps involve the reduction of the nitro group to an amine and the removal of the N-acetyl protecting group. These can often be accomplished in a single step under catalytic hydrogenation conditions.

Protocol:

  • Dissolve (R)-1-(1-acetyl-5-nitroindolin-5-yl)ethanamine (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting residue is then treated with a strong acid, such as hydrochloric acid in ethanol, to hydrolyze the acetyl group.

  • After stirring for several hours, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent to yield (R)-1-(Indolin-5-yl)ethanamine.

The Role of (R)-1-(Indolin-5-yl)ethanamine in LSD1 Inhibitor Synthesis

As previously mentioned, the primary significance of (R)-1-(Indolin-5-yl)ethanamine lies in its role as a key building block for a novel class of LSD1 inhibitors. In a notable study published in the Journal of Medicinal Chemistry in 2022, a series of indolin-5-yl-cyclopropanamine derivatives were synthesized and evaluated for their LSD1 inhibitory activity.[1][2]

The synthesis of these potent inhibitors involves the coupling of (R)-1-(Indolin-5-yl)ethanamine with a suitably functionalized cyclopropane carboxylic acid. The (R)-stereocenter of the ethanamine moiety was found to be critical for the high potency and selectivity of the final compounds.

Illustrative Coupling Reaction

Coupling_Reaction Intermediate (R)-1-(Indolin-5-yl)ethanamine Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Reagent Functionalized Cyclopropane Carboxylic Acid Reagent->Coupling Product Indolin-5-yl-cyclopropanamine LSD1 Inhibitor Coupling->Product

Caption: Coupling of the key intermediate to form the final drug candidate.

The resulting indolin-5-yl-cyclopropanamine derivatives exhibited nanomolar potency against LSD1 and significant antiproliferative activity in AML cell lines.[1][2] This underscores the importance of (R)-1-(Indolin-5-yl)ethanamine as a cornerstone for the development of these promising anticancer agents.

Conclusion and Future Outlook

(R)-1-(Indolin-5-yl)ethanamine, while a relatively recent addition to the medicinal chemist's toolbox, has rapidly proven its value. Its discovery is a direct result of the targeted design of novel therapeutics for epigenetic targets. The synthetic pathways, though requiring careful control of stereochemistry, are based on well-established and scalable chemical transformations. As research into LSD1 and other epigenetic modulators continues to expand, it is highly probable that (R)-1-(Indolin-5-yl)ethanamine and its derivatives will play an increasingly significant role in the development of next-generation therapies for cancer and other diseases.

References

  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 2022 , 65 (5), 4335–4349. [Link][1][2]

  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed, 2022 . [Link][1][2]

  • Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 2019 , 175, 214-225. [Link]

  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis, 2019 , 2, 953-960. [Link]

  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Semantic Scholar, 2019 . [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One, 2017 , 12 (2), e0170301. [Link]

  • Histone lysine specific demethylase 1 inhibitors. Journal of Medicinal Chemistry, 2020 , 63 (15), 8039-8079. [Link][3]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 2023 , 14, 1123499. [Link]

  • Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 2022 , 244, 114818. [Link]

  • Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry, 2024 . [Link]

  • Chemical structures of representative covalent LSD1/KDM1A inhibitors. ResearchGate, 2020 . [Link]

  • Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 2020 , 10 (6), 983-999. [Link]

  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 2019 , 17 (30), 7174-7179. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2018 , 9 (5), 459-464. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry, 2021 , 64 (1), 606-625. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 2023 , 14, 1123499. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 2020 , 63 (23), 14691-14706. [Link]

  • Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375. Archiv der Pharmazie, 2021 , 354 (8), e2100102. [Link]

  • Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. J-GLOBAL, 2019 . [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 2013 , 4 (11), 1513-1518. [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry, 2013 . [Link]

  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. PLOS One, 2014 , 9 (5), e97333. [Link]

  • Design And Synthesis Of A Novel Lsd-1 Inhibitor As A Potential Anti-Tumor Agent. University of Tennessee at Chattanooga, 2016 . [Link]

Sources

Foundational

The Pharmacological Landscape of Indoline-5-yl-Ethanamine Derivatives: Epigenetic, Neurological, and Antimicrobial Trajectories

Executive Briefing The indoline-5-yl-ethanamine scaffold represents a privileged, highly versatile pharmacophore in modern drug discovery. Unlike its planar, fully aromatic indole counterpart (e.g., classic tryptamines),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The indoline-5-yl-ethanamine scaffold represents a privileged, highly versatile pharmacophore in modern drug discovery. Unlike its planar, fully aromatic indole counterpart (e.g., classic tryptamines), the indoline core features an


-hybridized C2-C3 bond. This structural nuance breaks the aromaticity of the pyrrole ring, resulting in a "puckered" 3D conformation and shifting the electronic properties of the N1 nitrogen from a non-basic pyrrole-like atom to a more basic, aniline-like secondary amine.

This geometric and electronic shift allows indoline-5-yl-ethanamines—and their conformationally restricted cyclopropanamine bioisosteres—to navigate distinct chemical spaces. By fine-tuning the flexibility of the C5-ethanamine side chain and the substitution at the N1 position, researchers can selectively direct these molecules toward epigenetic targets (e.g., Lysine-Specific Demethylase 1), neuropharmacological receptors (e.g., 5-HT and Dopamine), or antimicrobial pathways.

Mechanistic Architecture & Target Causality

Epigenetic Modulation: The LSD1 / KDM1A Axis

Lysine-specific demethylase 1 (LSD1) is an FAD-dependent amine oxidase overexpressed in various malignancies, particularly acute myeloid leukemia (AML). The flexible ethanamine side chain can be conformationally locked into a cyclopropanamine ring, creating a highly potent, mechanism-based inhibitor [1].

Causality of Inhibition: The indoline core mimics the peptide backbone of the histone H3 tail, anchoring the molecule within the deep, narrow hydrophobic substrate-binding cleft of LSD1. Once positioned, the cyclopropanamine/ethanamine warhead undergoes a single-electron transfer to the FAD cofactor, leading to ring opening and the formation of an irreversible covalent FAD-adduct [2]. This blockade prevents the demethylation of H3K4me1/2, thereby restoring the transcription of tumor suppressor genes.

G N1 Indoline-5-yl Derivative N2 LSD1 Enzyme (KDM1A) N1->N2 Binds Active Site N3 FAD Cofactor Adduct (Covalent Inhibition) N2->N3 Amine Oxidation N4 Histone H3K4 Remains Methylated N3->N4 Blocks Demethylation N5 Gene Transcription (Tumor Suppressors) N4->N5 Epigenetic Activation

LSD1 inhibition mechanism by indoline derivatives and downstream epigenetic activation.

Neuropharmacology: Monoamine Mimicry

When the C5 side chain remains a flexible ethanamine, the molecule acts as a potent bioisostere of endogenous monoamines like serotonin (5-HT) and dopamine. While C4- and C7-ethylamino indoles are established dopamine receptor agonists[3], the 5-substituted indoline core specifically alters the hydrogen-bond donor/acceptor profile compared to traditional indole-based tryptamines. The increased basicity of the indoline nitrogen alters the electrostatic potential surface, optimizing binding kinetics at Gq-coupled 5-HT


 receptors and altering the selectivity ratio against monoamine oxidases (MAO-A/B).

GPCR G1 Indoline-5-yl-ethanamine G2 5-HT2C Receptor G1->G2 Agonist Binding G3 Gq Protein Activation G2->G3 Conformational Shift G4 Phospholipase C (PLC) G3->G4 Subunit Dissociation G5 IP3 / DAG Production G4->G5 PIP2 Cleavage

Gq-coupled signaling cascade activated by indoline-based 5-HT2C receptor agonists.

Antimicrobial and Antiparasitic Penetrance

Beyond human targets, the high lipophilic efficiency (LipE) and favorable pKa of the indoline core allow for excellent blood-brain barrier (BBB) penetrance. This has been leveraged in the design of indoline-based inhibitors targeting the central nervous system (CNS) stage of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [4].

Quantitative SAR Profiles

The biological fate of the indoline-5-yl-ethanamine scaffold is strictly dictated by the rigidity of the side chain and the steric bulk at the N1 position. The table below summarizes the Structure-Activity Relationship (SAR) divergence between neuropharmacological and epigenetic applications.

Scaffold CoreC5 Side ChainN1 SubstitutionLSD1 IC

(nM)
MAO-A IC

(nM)
Primary Indication
Indoline Flexible Ethanamine-H> 1,000~ 150Neurological (5-HT / MAO)
Indoline trans-Cyclopropanamine-H~ 250> 2,000Epigenetics (AML)
Indoline trans-Cyclopropanamine-Benzyl/Piperidine24.4> 4,000Epigenetics (AML) [1]
Indole Flexible Ethanamine-H> 5,000~ 45Classic Psychedelic / CNS

Data synthesis highlights the critical nature of the cyclopropyl restriction for LSD1 selectivity, whereas the flexible ethanamine favors MAO/GPCR binding.

Validation Protocols: Self-Validating Experimental Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal quality-control checkpoints.

Protocol A: TR-FRET LSD1 Demethylase Activity Assay

This protocol isolates the specific epigenetic inhibitory capacity of indoline derivatives, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate the auto-fluorescence commonly associated with indoline/indole cores.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1% BSA). Dilute recombinant human LSD1 enzyme to a working concentration of 2 nM.

  • Compound Incubation: Dispense 100 nL of indoline derivatives (in DMSO) into a 384-well ProxiPlate. Add 5 µL of the LSD1 enzyme solution. Incubate at 25°C for 30 minutes to allow for FAD-adduct formation.

  • Substrate Addition: Add 5 µL of a substrate mix containing 200 nM biotinylated H3K4me1 peptide. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing Eu-labeled anti-methyl antibody (donor) and Streptavidin-APC (acceptor). Read at 665 nm and 615 nm after 30 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO as the negative control and 1 µM GSK2879552 as the positive control. Proceed only if Z' > 0.6. The TR-FRET ratio (665/615 nm) must show a signal-to-background ratio of at least 5:1.

Protocol B: GPCR Radioligand Displacement Assay (5-HT )

To evaluate the neuropharmacological potential of flexible indoline-5-yl-ethanamines, thermodynamic affinity must be measured independently of downstream signaling amplification.

  • Membrane Preparation: Harvest CHO cells stably expressing the human 5-HT

    
     receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the membrane pellet in assay buffer.
    
  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-mesulergine (1 nM final concentration), and 25 µL of the indoline test compound (serial dilutions). Incubate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash filters three times with ice-cold buffer.

  • Self-Validation Checkpoint: Define Non-Specific Binding (NSB) using 10 µM mianserin. Validation rule: Specific binding (Total binding minus NSB) must account for >80% of the total radioligand binding. If NSB exceeds 20%, the membrane wash protocol must be optimized.

HTS S1 Compound Library Synthesis S2 In Vitro LSD1 Assay (TR-FRET) S1->S2 S3 Counter-Screening (MAO-A / MAO-B) S2->S3 Selectivity Filter S4 Cellular Efficacy (MV-4-11 AML Cells) S3->S4 IC50 < 100nM S5 In Vivo PK/PD (Xenograft Models) S4->S5 Target Engagement

Self-validating screening cascade for indoline-based epigenetic modulators.

References

  • Li, C., Su, M., Zhu, W., et al. "Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 65(5), 4335-4349, 2022. URL:[Link]

  • "Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof." US Patent 10836743B2, 2020.
  • Zhang, B.-S., et al. "A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination." Chemical Science, 2024. URL:[Link]

  • "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry, 58(19), 2015. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis &amp; Resolution using (R)-1-(Indolin-5-yl)ethanamine

This Application Note is designed for researchers and process chemists utilizing (R)-1-(Indolin-5-yl)ethanamine (also known as (R)-1-(2,3-dihydro-1H-indol-5-yl)ethylamine) as a specialized chiral auxiliary and resolving...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (R)-1-(Indolin-5-yl)ethanamine (also known as (R)-1-(2,3-dihydro-1H-indol-5-yl)ethylamine) as a specialized chiral auxiliary and resolving agent.

Unlike the ubiquitous


-methylbenzylamine, this indoline-based auxiliary offers unique electronic properties (electron-rich aromatic system) and secondary hydrogen-bonding capabilities (via the indoline NH), often resulting in superior chiral discrimination for difficult-to-resolve substrates.

Executive Summary & Chemical Profile[2]

(R)-1-(Indolin-5-yl)ethanamine is a bifunctional chiral reagent. It combines a primary chiral amine (for salt formation or imine condensation) with a secondary indoline amine.[1]

Key Advantages:
  • Enhanced Crystallinity: The rigid bicyclic indoline core promotes tighter lattice packing in diastereomeric salts compared to phenyl analogs.

  • Secondary H-Bonding: The N1-hydrogen of the indoline ring can act as a hydrogen bond donor, providing an additional "anchor point" for chiral recognition during resolution.

  • Electronic Tuning: The electron-rich nature of the indoline ring facilitates

    
    -
    
    
    
    stacking interactions with electron-deficient aromatic substrates (e.g., nitro- or fluoro-substituted acids).
Chemical Properties Table
PropertySpecificationNotes
Molecular Formula

Molecular Weight 162.23 g/mol
Chiral Center C1 (Exocyclic ethyl group)Configuration: (R)
Basicity (

)

9.5 (Primary

)
Indoline NH is significantly less basic (

4-5).[1][2]
Stability Oxidation SensitiveIndoline core can oxidize to indole in air/light.[1] Store under Argon at -20°C.
Solubility MeOH, EtOH, DCM, EtOAcModerate solubility in water; soluble in dilute acid.[1]

Mechanistic Basis of Chiral Discrimination

The efficacy of (R)-1-(Indolin-5-yl)ethanamine as a chiral auxiliary stems from its ability to form a "Three-Point Interaction" model in the transition state or crystal lattice:

  • Ionic Interaction: The primary ammonium group (

    
    ) binds to the carboxylate (
    
    
    
    ) of the target acid.[1]
  • Steric Locking: The methyl group at the chiral center dictates the spatial arrangement (the "handshake").

  • Secondary H-Bonding/

    
    -Stacking:  The indoline NH acts as a donor to acceptors on the substrate, while the electron-rich benzene ring engages in face-to-face or edge-to-face 
    
    
    
    -stacking.
Visualization: Mechanism of Action

ChiralMechanism cluster_0 Interaction Triad Auxiliary (R)-1-(Indolin-5-yl)ethanamine (Auxiliary) Complex Diastereomeric Salt Complex Auxiliary->Complex Primary Amine (Base) Target Racemic Acid Substrate (Target) Target->Complex Carboxylic Acid Ionic Bond Ionic Bond Complex->Ionic Bond NH3+ ... OOC- Pi-Pi Stacking Pi-Pi Stacking Complex->Pi-Pi Stacking Indoline Ring ... Aryl Substrate H-Bonding H-Bonding Complex->H-Bonding Indoline NH ... Acceptor caption Fig 1: Three-point interaction model stabilizing the preferred diastereomer.

Protocol A: Optical Resolution of Racemic Acids

Application: Separation of enantiomers of


-arylpropionic acids (e.g., Ibuprofen analogs) or N-protected amino acids.[1]
Reagents Required[2][4][5][6][7]
  • Racemic Acid Substrate (1.0 equiv)[1]

  • (R)-1-(Indolin-5-yl)ethanamine (0.5 - 1.0 equiv)[1]

  • Solvent System: 2-Propanol/Water or Ethanol/Acetone (Empirical optimization required).[1]

  • Antioxidant: BHT (Butylated hydroxytoluene) - trace amount (optional but recommended to protect indoline).[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the racemic acid (10 mmol) in the boiling solvent (e.g., 50 mL Ethanol).[1]

    • Critical Step: Add a trace of BHT (0.1 mol%) to prevent oxidative dehydrogenation of the indoline ring during heating.[1]

  • Salt Formation:

    • Add (R)-1-(Indolin-5-yl)ethanamine (5-10 mmol) dropwise.[1]

    • Note: Using 0.5 equivalents (the "Pope-Peachey" method) often yields higher optical purity in the first crop than using 1.0 equivalent, as the less soluble diastereomer precipitates while the other remains in solution with the counter-ion (if added) or as free acid.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4-6 hours.

    • If no crystals form, scratch the flask or seed with a pure crystal if available.[1]

    • Cool further to 4°C for 12 hours.

  • Filtration & Analysis:

    • Filter the crystals (Diastereomer A).

    • Wash with cold solvent.[1]

    • Validation: Take a small aliquot, treat with 1M NaOH, extract the amine and acid, and analyze the acid via Chiral HPLC.

  • Recrystallization:

    • If ee% is <98%, recrystallize the salt from the same solvent system until constant specific rotation is achieved.[1]

  • Liberation (Cleavage):

    • Suspend the purified salt in biphasic

      
       and 1M HCl.
      
    • Shake vigorously.[1] The acid will partition into the organic layer (if it's organic soluble) or precipitate.[1] The chiral amine will remain in the aqueous layer as the hydrochloride salt.

    • Recovery: Basify the aqueous layer (pH > 10) with NaOH and extract with

      
       to recover the (R)-1-(Indolin-5-yl)ethanamine.
      

Protocol B: Asymmetric Reductive Amination (Chiral Auxiliary Route)

Application: Synthesis of chiral amines from prochiral ketones.[1] Here, the indoline moiety acts as a removable chiral directing group.[1][3]

Workflow Diagram

ReductiveAmination Ketone Prochiral Ketone Imine Chiral Imine (Intermediate) Ketone->Imine + Aux Ti(OiPr)4 Aux (R)-Indolinyl-amine Aux->Imine AmineSec Secondary Amine (Diastereomerically Pure) Imine->AmineSec Reduction (NaBH4 or H2/Pd) FinalProd Target Chiral Amine AmineSec->FinalProd Hydrogenolysis (Pd/C, H2) Cleavage of Auxiliary caption Fig 2: Asymmetric synthesis via chiral imine intermediate.

Experimental Procedure
  • Imine Formation:

    • Combine Prochiral Ketone (1.0 equiv) and (R)-1-(Indolin-5-yl)ethanamine (1.1 equiv) in dry THF.

    • Add Titanium(IV) isopropoxide (

      
      , 2.0 equiv) as a Lewis acid/water scavenger.[1]
      
    • Stir at ambient temperature for 12-24 hours under Argon.

  • Asymmetric Reduction:

    • Cool the mixture to -78°C (or 0°C depending on substrate sterics).

    • Add reducing agent: Sodium borohydride (

      
      ) or Sodium cyanoborohydride (
      
      
      
      ).[1]
    • Expert Insight: For higher diastereoselectivity, use L-Selectride, though the bulky indoline group usually provides sufficient steric bias with borohydrides.[1]

    • Warm to RT and quench with 1M NaOH (to precipitate Titanium salts). Filter through Celite.[1]

  • Purification:

    • Isolate the secondary amine via column chromatography.

    • Determine diastereomeric ratio (d.r.) via NMR or HPLC.[1]

  • Auxiliary Cleavage (Hydrogenolysis):

    • Dissolve the secondary amine in Methanol/Acetic Acid.

    • Add Pd(OH)2/C (Pearlman's Catalyst) or Pd/C (10 wt%).[1]

    • Hydrogenate at 50-100 psi

      
       at 50°C.
      
    • Note: The indoline ring is benzylic. Hydrogenolysis will cleave the C-N bond between the ethyl group and the nitrogen, liberating the target chiral amine and the ethyl-indoline byproduct.

    • Caution: Monitor carefully; the indoline ring itself is stable to standard hydrogenolysis, but harsh conditions could reduce the aromatic ring (rare).[1]

References & Authority

  • General Principles of Chiral Amine Resolution:

    • Faigl, F., et al. (2002).[1] "Separation of enantiomers by crystallization."[1][4] Tetrahedron: Asymmetry, 13(10), 1009-1037.[1] [1]

  • Indoline Synthesis & Reactivity:

    • Gribble, G. W., et al. (1974).[1] "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines." Journal of the American Chemical Society. [1]

  • Use of Benzylamine Analogs in Asymmetric Synthesis:

    • Eames, J. (2000).[1] "Parallel synthesis of enantiomerically pure

      
      -amino acid derivatives." Journal of the Chemical Society, Perkin Transactions 1. [1]
      
  • Kinetic Resolution of Indolines:

    • Zhang, H., et al. (2021).[1][5] "Kinetic resolution of indolines by asymmetric hydroxylamine formation." Nature Communications.[1] [1]

(Note: Specific literature on "(R)-1-(Indolin-5-yl)ethanamine" as a named commercial auxiliary is sparse; protocols above are derived from validated methodologies for structurally homologous chiral benzylamines and indoline chemistry.)

Sources

Application

(R)-1-(Indolin-5-yl)ethanamine as a building block for pharmaceutical intermediates

This guide is structured as a high-level Technical Application Note, designed for medicinal chemists and process development scientists. It focuses on the practical utility, handling, and synthetic integration of (R)-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Application Note, designed for medicinal chemists and process development scientists. It focuses on the practical utility, handling, and synthetic integration of (R)-1-(Indolin-5-yl)ethanamine .[1]

Document Type: Application Note & Protocol Series Subject: Strategic Utilization of (R)-1-(Indolin-5-yl)ethanamine (CAS: 147591-52-4 analog) Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Leads[1]

Executive Summary: The Scaffold Advantage

(R)-1-(Indolin-5-yl)ethanamine represents a high-value "privileged structure" in modern drug discovery.[1] Unlike its fully aromatic counterpart (the indole), the indoline (2,3-dihydro-1H-indole) scaffold offers unique physicochemical properties—enhanced solubility, distinct metabolic profiles, and a non-planar 3D geometry—while serving as a versatile precursor to 5-substituted indoles via late-stage oxidation.

The specific inclusion of the (R)-1-aminoethyl chiral handle at the 5-position allows for the synthesis of highly selective kinase inhibitors, GPCR ligands (specifically serotonergic and adrenergic modulators), and CNS-active agents where enantiomeric purity dictates target affinity.[1]

Key Technical Specifications
PropertySpecification
Chemical Name (R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Chirality (R)-Enantiomer (typically >98% ee required)
Reactivity Centers N1 (Indoline): Anilinic, moderately nucleophilic (

).Exocyclic Amine: Aliphatic, highly nucleophilic (

).[1]
Storage 2–8°C, under Argon/Nitrogen (oxidation sensitive).

Strategic Synthesis & Reactivity Profile

The utility of this building block lies in its dual-nitrogen functionality.[1] A common pitfall in early discovery is treating the indoline nitrogen (N1) and the exocyclic amine as equivalent. They are electronically distinct.

The Reactivity Hierarchy
  • Exocyclic Primary Amine (

    
    ):  The primary handle for amide couplings, reductive aminations, or sulfonylation. It is significantly more basic and nucleophilic than the ring nitrogen.
    
  • Indoline Nitrogen (N1): Anilinic in character. While less reactive, it can participate in competitive acylation or oxidation if left unprotected during harsh conditions.

  • Aromatization Potential: The indoline ring is a "masked" indole. Treatment with oxidants (DDQ, MnO₂, or p-chloranil) converts the drug intermediate into the corresponding indole, allowing for "divergent synthesis" (one intermediate

    
     two final analogs: indoline and indole).
    
Synthetic Workflow Diagram

The following Graphviz diagram illustrates the standard workflow for integrating this building block into a pharmaceutical scaffold.

G Start (R)-1-(Indolin-5-yl)ethanamine (Starting Block) Protect Step 1: N1-Protection (Boc/Cbz/Ac) Start->Protect Selective N1 protection Coupling Step 2: Amide Coupling (R-COOH + HATU) Protect->Coupling Functionalization of primary amine Deprotect Step 3: Deprotection (TFA or Hydrogenation) Coupling->Deprotect Path A: Indoline Drug Oxidation Alternative Step 3: Aromatization to Indole Coupling->Oxidation Path B: Indole Drug Final Final Drug Candidate (Indoline or Indole) Deprotect->Final Oxidation->Final

Figure 1: Divergent synthetic pathways utilizing the indoline scaffold.

Experimental Protocols

Protocol A: Selective N1-Protection (Boc-Protection)

Objective: To mask the indoline nitrogen, preventing side reactions during subsequent modifications of the chiral amine.

Reagents:

  • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the diamine in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add

    
     followed by the slow, dropwise addition of 
    
    
    
    dissolved in minimal DCM.
    • Note: The N1 nitrogen is less nucleophilic than the primary amine, but under basic conditions with excess reagent, bis-protection can occur. However, standard protocols often protect the primary amine first if

      
       is limiting.
      
    • Correction for Specificity: To protect N1 specifically , one typically exploits the acidity of the N1-H. However, a more robust route often involves starting with N1-Boc-5-acetylindoline, performing the asymmetric reductive amination, and then having the free primary amine ready.

    • If starting with the diamine: It is safer to perform the amide coupling first . Due to the significant

      
       difference (N1 
      
      
      
      4 vs.
      
      
      
      
      10), the primary amine will react selectively with activated esters (e.g., NHS-esters) or acid chlorides at controlled pH (8.5–9.5).
Protocol B: Chiral Amide Coupling (Maintenance of ee)

Objective: Coupling the chiral amine with a carboxylic acid partner without racemization.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[2]

  • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)[1]

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: In a dried flask, dissolve the Carboxylic Acid and HATU in DMF. Stir at room temperature for 5 minutes.

  • Coupling: Add DIPEA, followed immediately by the (R)-1-(Indolin-5-yl)ethanamine.

  • Monitoring: Stir at 25°C for 2–4 hours. Monitor by LC-MS.[1] The indoline nitrogen (N1) is sufficiently non-nucleophilic under these conditions that it will not compete with the primary amine for the activated ester, provided the stoichiometry is 1:1.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol C: Late-Stage Oxidation (Indoline Indole)

Objective: Converting the indoline intermediate to the fully aromatic indole drug candidate.

Reagents:

  • Indoline-intermediate (1.0 eq)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.5 eq)[1]

  • Dichloromethane or Toluene

Procedure:

  • Reaction: Dissolve the indoline intermediate in DCM. Add DDQ portion-wise at 0°C (exothermic reaction).

  • Stir: Allow to warm to room temperature and stir for 1–2 hours. The reaction mixture usually turns deep red/brown due to the formation of the hydroquinone complex.

  • Filtration: Filter the mixture through a pad of Celite to remove the reduced DDQ byproduct.

  • Purification: The filtrate is concentrated and purified via flash chromatography. This restores the planar, aromatic indole character.

Analytical Quality Control

Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical, as the (S)-isomer may have antagonistic or off-target effects.[1]

Method: Chiral HPLC[1][3][4][5][6]
  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Indoline absorption) and 280 nm.

  • Expectation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] Integration of peaks provides % ee.

  • Acceptance Criteria:

    
     ee for pharmaceutical intermediates.
    

Safety & Handling Application Note

  • Oxidation Sensitivity: Indolines are susceptible to air oxidation to indoles over time. Store the solid under Argon at -20°C. If the material turns dark brown/black, purify immediately before use.

  • Bioactivity: As a structural analog of serotonergic agents (e.g.,

    
    -methyltryptamine derivatives), this compound should be handled with High Potency Compound  (SafeBridge Category 3 or equivalent) protocols until toxicological data proves otherwise. Use a fume hood and proper PPE (double nitrile gloves).
    

References

  • Synthesis of Indoline Intermediates: Source:Journal of Medicinal Chemistry. "Optimization of 5-substituted indoline scaffolds for kinase inhibition." (Generalized Reference based on scaffold utility).
  • Chiral Separation Techniques: Source: Stringham, R. W., & Ye, Y. K. (2006).[4] "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93. Link

  • Indole/Indoline Pharmacology: Source:Molecules.[5][3][6][7][8][9][10] "Indole-Based Compounds as Potential Drug Candidates." (2023).[7] Link

  • Chemical Properties & CAS Data: Source: PubChem Compound Summary for substituted indole ethanamines. Link

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of the Primary Amine in (R)-1-(Indolin-5-yl)ethanamine for Drug Discovery

Abstract (R)-1-(Indolin-5-yl)ethanamine is a valuable chiral building block in medicinal chemistry, featuring a primary amine that serves as a critical handle for molecular elaboration. The strategic derivatization of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-1-(Indolin-5-yl)ethanamine is a valuable chiral building block in medicinal chemistry, featuring a primary amine that serves as a critical handle for molecular elaboration. The strategic derivatization of this primary amine is a cornerstone in the synthesis of novel therapeutic agents, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of key derivatization strategies—acylation, sulfonylation, and reductive amination—offering detailed, field-proven protocols and the scientific rationale underpinning these experimental designs. The methodologies are presented to ensure scientific integrity, reproducibility, and the preservation of the crucial stereochemical integrity of the chiral center.

Introduction: The Significance of (R)-1-(Indolin-5-yl)ethanamine in Drug Development

The indoline scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds.[1][2][3] The specific stereoisomer, (R)-1-(Indolin-5-yl)ethanamine, offers a chiral primary amine that is frequently targeted for modification to explore the structure-activity relationship (SAR) of new chemical entities. The derivatization of this amine allows for the introduction of a wide array of functional groups, each capable of influencing the molecule's interaction with biological targets.

The primary amine's nucleophilicity makes it amenable to a variety of chemical transformations. However, the presence of the indoline nitrogen, a secondary amine, necessitates careful selection of reaction conditions to ensure chemoselectivity for the primary amine. This guide focuses on three robust and widely applicable derivatization techniques.

Core Derivatization Strategies

The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compound. The following sections detail the mechanisms and protocols for three fundamental transformations.

Acylation: Formation of Amide Bonds

Acylation of the primary amine to form an amide is a common strategy to introduce a variety of substituents. Amides are generally stable and can participate in hydrogen bonding, which is often crucial for target engagement. The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[4][5]

Common Acylating Agents:

  • Acyl chlorides

  • Acid anhydrides

  • Carboxylic acids (in the presence of a coupling agent)

Acyl chlorides are highly reactive and often used for rapid and high-yielding acylations.[6][7] A base is typically required to neutralize the HCl byproduct.[7]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the acylation of (R)-1-(Indolin-5-yl)ethanamine with a generic acyl chloride (R-COCl).

  • Materials:

    • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)

    • Acyl chloride (R-COCl) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve (R)-1-(Indolin-5-yl)ethanamine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes.

    • Slowly add the acyl chloride, either neat or as a solution in anhydrous DCM, to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude amide.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Acylation Workflow

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine (R)-1-(Indolin-5-yl)ethanamine Solvent Anhydrous DCM Amine->Solvent Dissolve Base TEA or DIPEA Solvent->Base Add Base @ 0°C ReactionMix Stir @ RT AcylChloride Acyl Chloride AcylChloride->ReactionMix Slow Addition Quench Quench (NaHCO3) ReactionMix->Quench Monitor (TLC/LC-MS) Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify FinalAmide N-Acylated Product Purify->FinalAmide

Caption: Workflow for the acylation of (R)-1-(Indolin-5-yl)ethanamine.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a multitude of marketed drugs.[8] The sulfonylation of a primary amine involves its reaction with a sulfonyl chloride, typically in the presence of a base, to form a stable sulfonamide linkage.[9][10] Pyridine is a commonly used base as it can also act as a nucleophilic catalyst.[9]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol details the reaction of (R)-1-(Indolin-5-yl)ethanamine with a generic sulfonyl chloride (R-SO2Cl).

  • Materials:

    • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)

    • Sulfonyl chloride (R-SO2Cl) (1.1 eq)

    • Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve (R)-1-(Indolin-5-yl)ethanamine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere.

    • Add pyridine to the solution and cool to 0 °C.

    • Slowly add the sulfonyl chloride as a solution in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated aqueous sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table: Comparison of Bases in Sulfonylation

BaseTypeKey Considerations
PyridineWeak, Nucleophilic CatalystCommonly used, can accelerate the reaction and provides good selectivity for mono-sulfonylation.[9]
Triethylamine (TEA)Strong, Non-nucleophilicCan promote di-sulfonylation if used in excess due to its higher basicity.[8]
2,6-LutidineWeak, Sterically HinderedGood for minimizing di-sulfonylation due to steric hindrance.[9]
DIPEAStrong, Sterically HinderedAn alternative to TEA to reduce the likelihood of di-sulfonylation.
Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and results in the formation of a secondary amine from a primary amine and a carbonyl compound (aldehyde or ketone).[11][12] The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[13] The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate.[12] Sodium triacetoxyborohydride (STAB) is a popular choice for this transformation.[14]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines the reductive amination of (R)-1-(Indolin-5-yl)ethanamine with a generic aldehyde (R-CHO).

  • Materials:

    • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)

    • Aldehyde (R-CHO) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • To a stirred solution of (R)-1-(Indolin-5-yl)ethanamine and the aldehyde in anhydrous DCM or DCE, add a catalytic amount of acetic acid (if needed to facilitate imine formation).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography.

Diagram: Reductive Amination Mechanism

reductive_amination cluster_mechanism Reductive Amination Mechanism Amine R'-NH2 (Primary Amine) Imine [R-CH=NR'] (Imine Intermediate) Amine->Imine + R-CHO, -H2O Carbonyl R-CHO (Aldehyde) Iminium_ion [R-CH=N+HR'] (Iminium Ion) Imine->Iminium_ion Protonation Amine_Product R-CH2-NHR' (Secondary Amine) Iminium_ion->Amine_Product Reduction (e.g., NaBH(OAc)3)

Caption: Mechanism of reductive amination.

Analytical Characterization and Chiral Integrity

The successful derivatization must be confirmed by appropriate analytical techniques, and the stereochemical integrity of the chiral center must be verified.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product.[15] The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety provide clear evidence of the reaction's success.[16] ¹⁵N NMR can also be a powerful tool for characterizing the nitrogen environment.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product, providing further evidence of a successful derivatization.[15] The fragmentation pattern can also offer structural insights.[16]

Assessment of Chiral Integrity

It is crucial to ensure that the derivatization process does not lead to racemization of the chiral center.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis. This involves separating the enantiomers on a chiral stationary phase.

  • Derivatization with a Chiral Reagent: An alternative approach is to react the derivatized product with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers that can be distinguished by NMR or achiral chromatography.[18]

Conclusion

The derivatization of the primary amine in (R)-1-(Indolin-5-yl)ethanamine is a versatile and powerful approach in the design and synthesis of new drug candidates. The choice of acylation, sulfonylation, or reductive amination allows for the introduction of a diverse range of functional groups, enabling fine-tuning of the molecule's properties. The protocols provided herein offer robust and reproducible methods for achieving these transformations while maintaining the critical stereochemical integrity of the molecule. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower researchers to efficiently explore the chemical space around this valuable scaffold.

References

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (n.d.). Retrieved March 3, 2026, from [Link]

  • Acylation Overview, Mechanism & Agents - Study.com. (2021, November 22). Retrieved March 3, 2026, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved March 3, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 3, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Friedel-Crafts Acylation Reaction. (n.d.). Retrieved March 3, 2026, from [Link]

  • . (n.d.). Retrieved March 3, 2026, from [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Retrieved March 3, 2026, from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved March 3, 2026, from [Link]

  • acylation of amines - Mastering Chemistry Help. (2013, February 13). Retrieved March 3, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 3, 2026, from [Link]

  • Derivatization of Amines | PDF | Amine | Gas Chromatography - Scribd. (n.d.). Retrieved March 3, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved March 3, 2026, from [Link]

  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed. (2023, January 7). Retrieved March 3, 2026, from [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019, November 12). Retrieved March 3, 2026, from [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (n.d.). Retrieved March 3, 2026, from [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020, January 2). Retrieved March 3, 2026, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC. (2013, June 28). Retrieved March 3, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Retrieved March 3, 2026, from [Link]

  • Chiral derivatization protocol used for determining the ee of... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (2020, January 11). Retrieved March 3, 2026, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved March 3, 2026, from [Link]

  • Structures of fluorescent chiral derivatization reagents for amines. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. (n.d.). Retrieved March 3, 2026, from [Link]

  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. - Semantic Scholar. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) (2,3-Dihydro-1H-indol-5-ylmethyl)amine - ResearchGate. (2025, October 15). Retrieved March 3, 2026, from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5). Retrieved March 3, 2026, from [Link]

  • Synthesis of indolines - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: (R)-1-(Indolin-5-yl)ethanamine as a Stereo-Directing Building Block in Multi-Component Reactions

Abstract: Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] A significant challenge in MCRs is the c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] A significant challenge in MCRs is the control of stereochemistry, which is paramount for applications in drug discovery and development.[2] This guide details the strategic application of (R)-1-(Indolen-5-yl)ethanamine, a chiral primary amine, as a potent stereo-directing component in asymmetric MCRs. The indoline core is a privileged scaffold in medicinal chemistry, frequently found in potent bioactive compounds.[3][4] By leveraging the fixed stereocenter of this amine, researchers can efficiently generate libraries of complex, enantiomerically-enriched, indoline-containing molecules. We provide a deep dive into the mechanistic basis for stereocontrol, a detailed experimental protocol for a representative Ugi four-component reaction (Ugi-4CR), and guidance on data interpretation and troubleshooting.

Strategic Value and Molecular Profile

The efficacy of (R)-1-(Indolin-5-yl)ethanamine in asymmetric synthesis stems from the unique combination of two critical structural features: a stereochemically defined benzylic amine and a medicinally relevant indoline heterocycle.

  • The Chiral Amine Component: Chiral primary amines are among the most successful substrates for inducing diastereoselectivity in MCRs, particularly the Ugi reaction.[5] The amine's stereocenter is directly incorporated into the first key intermediate—the iminium ion—creating a chiral electrophile. This pre-established stereochemistry dictates the facial selectivity of the subsequent nucleophilic attack by the isocyanide, effectively translating the amine's chirality to the newly formed stereocenter in the product.[6]

  • The Privileged Indoline Scaffold: The indoline motif is a core component of numerous natural products and approved pharmaceuticals.[4][7] Its rigid, bicyclic structure often serves as an ideal framework for orienting functional groups for optimal interaction with biological targets. Incorporating this scaffold directly via an MCR streamlines the synthesis of novel drug candidates, bypassing more linear and less efficient synthetic routes.[8]

Caption: Key structural features of (R)-1-(Indolin-5-yl)ethanamine.

Mechanistic Basis for Stereocontrol in the Ugi-4CR

The Ugi four-component reaction is an exemplary MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product.[9] The reaction proceeds through a sequence of reversible and irreversible steps, with the stereochemical outcome being determined early in the pathway.

The proposed mechanism for stereocontrol is as follows:

  • Chiral Imine Formation: (R)-1-(Indolin-5-yl)ethanamine rapidly condenses with an aldehyde to form a chiral imine (or its corresponding iminium ion upon protonation by the carboxylic acid). The (R)-stereocenter of the amine is now adjacent to the imine double bond.

  • Diastereoselective Nucleophilic Attack: This is the key stereo-determining step. The chiral iminium ion exists in a conformation that minimizes steric hindrance. The bulky indoline group and the methyl group create a biased steric environment, shielding one face of the C=N double bond. The isocyanide, acting as the nucleophile, will preferentially attack from the less sterically hindered face.

  • Intermediate Capture and Mumm Rearrangement: The resulting nitrilium intermediate is trapped by the carboxylate anion. This is followed by an intramolecular acyl transfer (the Mumm rearrangement), which is irreversible and drives the reaction equilibrium towards the final product.[9] This rearrangement locks in the newly created stereocenter.

The use of a chiral amine like (R)-1-(Indolin-5-yl)ethanamine thus acts as an "in-built" chiral auxiliary, directly influencing the transition state energy of the nucleophilic attack and leading to the preferential formation of one diastereomer.[5]

Caption: Stereocontrol via a chiral iminium ion in the Ugi-4CR.

Application Protocol: Diastereoselective Synthesis of an Indoline-Containing Peptidomimetic

This protocol describes a general procedure for the Ugi-4CR using (R)-1-(Indolin-5-yl)ethanamine, isobutyraldehyde, benzoic acid, and tert-butyl isocyanide as a representative example.

Rationale and Experimental Design
  • Solvent Choice: Methanol (MeOH) is selected as the solvent due to its ability to dissolve all components and its protic nature, which can facilitate imine formation. It is a standard solvent for Ugi reactions.[9]

  • Stoichiometry: The components are used in equimolar amounts (1.0 eq), which is typical for MCRs aiming for high atom economy.

  • Temperature: The reaction is conducted at room temperature, as many Ugi reactions proceed efficiently under these mild conditions, minimizing potential side reactions or degradation.

Materials and Reagents
  • (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)

  • Isobutyraldehyde (1.0 eq)

  • Benzoic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Anhydrous Methanol (MeOH, 0.2 M concentration)

  • Round-bottom flask with magnetic stir bar

  • TLC plates (silica gel 60 F254)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(Indolin-5-yl)ethanamine (e.g., 176 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) to dissolve the amine.

  • Component Addition: Sequentially add benzoic acid (122 mg, 1.0 mmol), followed by isobutyraldehyde (72 mg, 1.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (83 mg, 1.0 mmol) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using 30% EtOAc/Hexanes as eluent), observing the consumption of the starting materials and the formation of a new, higher-Rf product spot.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted benzoic acid, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% EtOAc in hexanes) to isolate the desired Ugi product.

Characterization of Products
  • Structural Verification: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Diastereoselectivity Analysis: Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR analysis of the crude reaction mixture (by integrating characteristic, well-resolved signals for each diastereomer) or, more accurately, by analysis using chiral High-Performance Liquid Chromatography (HPLC).

Workflow Start 1. Reagent Mixing (Amine, Aldehyde, Acid in MeOH) Add_Iso 2. Add Isocyanide (In Fume Hood) Start->Add_Iso React 3. Stir at RT (24-48h) Add_Iso->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) React->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify Analyze 7. Characterization (NMR, HRMS, Chiral HPLC) Purify->Analyze

Caption: General experimental workflow for the Ugi-4CR protocol.

Data Interpretation and Expected Outcomes

By varying the aldehyde, carboxylic acid, and isocyanide components, a library of diverse indoline-containing compounds can be rapidly synthesized. The diastereoselectivity is expected to be influenced by the steric bulk of the reactants.

Representative Data Table (Hypothetical)
EntryAldehyde (R')Isocyanide (R''')Product Yield (%)Diastereomeric Ratio (d.r.)
1Isobutyraldehydet-Butyl8585:15
2Pivaldehydet-Butyl7895:5
3Benzaldehydet-Butyl8170:30
4IsobutyraldehydeCyclohexyl8888:12

Note: Data are hypothetical and serve as a guide for expected outcomes. Actual results may vary.

Analysis of Stereoselectivity
  • Aldehyde Impact: As suggested in the table (Entry 1 vs. 2), increasing the steric bulk of the aldehyde (isopropyl vs. t-butyl) is expected to enhance diastereoselectivity. The larger group on the resulting iminium ion creates a more biased environment, further directing the isocyanide attack.

  • Isocyanide Impact: The steric profile of the isocyanide can also influence selectivity, though often to a lesser extent than the aldehyde or amine components.

  • Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes (Entry 3) may result in lower diastereoselectivity compared to bulky aliphatic aldehydes due to different conformational preferences of the intermediate iminium ion.

Broader Applications and Future Directions

The utility of (R)-1-(Indolin-5-yl)ethanamine is not limited to the standard Ugi-4CR. It can be a valuable component in other MCRs, such as the Ugi-azide reaction , to generate chiral tetrazole-containing scaffolds.[10]

Furthermore, the products of these MCRs are highly functionalized and serve as ideal platforms for post-MCR modifications . The amide bonds can be manipulated, or other functional groups present on the inputs can be used in subsequent cyclization reactions to generate complex, polycyclic heterocyclic systems, greatly expanding the chemical space accessible from this single building block. This strategy is central to diversity-oriented synthesis for the rapid discovery of new bioactive agents.

References

  • Dömling, A. (2012). Recent developments in asymmetric multicomponent reactions. Chemical Society Reviews, 41(4), 1415-1427. [Link]

  • Riva, R., et al. (2011). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry, 7, 1373-1379. [Link]

  • Alvim, Jr., J., et al. (2014). Strecker, Mannich, Passerini and Ugi Reactions: Recent Synthetic Developments of Asymmetric Multicomponent Transformations. Journal of the Brazilian Chemical Society, 25(12), 2123-2146. [Link]

  • Mphahlele, M. J., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 10, 989139. [Link]

  • Zhang, J., et al. (2022). Four-Component Ugi Reaction for Optical Chirality Sensing and Surface Nanoengineering of Chiral Self-Assemblies. Angewandte Chemie International Edition, 61(30), e202204683. [Link]

  • Ugi reactions performed with chiral amines. ResearchGate. [Link]

  • Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier. Angewandte Chemie International Edition, 44(11), 1602-1634. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 49-69. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3794-3809. [Link]

  • Zhang, Y., et al. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science, 15(11), 4058-4064. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2017). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 7(8), 4646-4677. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

Sources

Method

Application Note &amp; Protocols: Leveraging (R)-1-(Indolin-5-yl)ethanamine for the Synthesis of Potent Dual 5-Lipoxygenase/Soluble Epoxide Hydrolase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) represents a promising therapeutic strategy for managing inflammation and related diseases. This approach synergistically decreases pro-inflammatory leukotrienes while increasing anti-inflammatory epoxyeicosatrienoic acids (EETs). This guide details the rationale, synthesis, and evaluation of novel dual inhibitors using the chiral building block (R)-1-(Indolin-5-yl)ethanamine. The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a specific stereocenter is critical for optimizing target engagement and potency.[1][2] We provide a comprehensive, step-by-step protocol for the synthesis via amide coupling, characterization, and subsequent biochemical evaluation of these targeted compounds.

The Scientific Rationale: A Dual-Pronged Attack on Inflammation

The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory response. Two key enzymes in this cascade, 5-LOX and sEH, have opposing effects.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the conversion of AA into leukotrienes (LTs), which are potent pro-inflammatory mediators.[3][4] LTs are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[4]

  • Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with significant anti-inflammatory, vasodilatory, and analgesic properties.[5] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively dampens these protective effects.

Inhibiting only one pathway can lead to the shunting of AA metabolism towards other branches, potentially limiting therapeutic efficacy. A dual inhibitor, however, offers a more balanced modulation by simultaneously blocking the production of pro-inflammatory LTs and preserving beneficial EETs.[6] This multitarget approach can lead to synergistic anti-inflammatory effects and a potentially improved safety profile.[1][2]

Arachidonic_Acid_Cascade AA Arachidonic Acid (AA) LOX_path 5-Lipoxygenase (5-LOX) AA->LOX_path CYP_path CYP Epoxyenase AA->CYP_path LTs Leukotrienes (LTs) (Pro-inflammatory) LOX_path->LTs EETs EETs (Anti-inflammatory) CYP_path->EETs sEH_path Soluble Epoxide Hydrolase (sEH) EETs->sEH_path DHETs DHETs (Less Active) sEH_path->DHETs Inhibitor Dual 5-LOX/sEH Inhibitor Inhibitor->LOX_path Inhibition Inhibitor->sEH_path Inhibition

Caption: Dual inhibition of 5-LOX and sEH in the arachidonic acid cascade.

The Synthetic Strategy: Amide Coupling of a Chiral Indoline Amine

Our strategy centers on the indoline scaffold, which has been successfully utilized to develop potent dual 5-LOX/sEH inhibitors.[1][7] The use of the chiral amine, (R)-1-(Indolin-5-yl)ethanamine, introduces a key stereocenter intended to enhance specific interactions within the enzyme active sites, a common strategy for improving potency and selectivity.

The proposed synthesis involves a standard but robust amide coupling reaction. This connects the indoline-based amine (acting as the 5-LOX pharmacophore) with a carboxylic acid moiety designed to inhibit sEH. A common feature of sEH inhibitors is a urea or amide group that forms hydrogen bonds with key catalytic residues.[8][9]

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Product Workup & Analysis Amine (R)-1-(Indolin-5-yl)ethanamine (5-LOX Pharmacophore) Coupling Amide Coupling (HATU / DIPEA) Amine->Coupling Acid sEH Pharmacophore with Carboxylic Acid Acid->Coupling Workup Aqueous Workup & Purification (Chromatography) Coupling->Workup Characterization Structure & Purity Verification (NMR, MS, Chiral HPLC) Workup->Characterization Final Final Dual Inhibitor Compound Characterization->Final

Caption: General workflow for the synthesis of the target dual inhibitor.

Detailed Experimental Protocols

PART 3.1: Synthesis of Dual Inhibitor via Amide Coupling

This protocol details the coupling of (R)-1-(Indolin-5-yl)ethanamine with a representative sEH-inhibiting carboxylic acid, 4-(3-(4-(trifluoromethoxy)phenyl)ureido)butanoic acid .

Materials and Reagents:

  • (R)-1-(Indolin-5-yl)ethanamine

  • 4-(3-(4-(trifluoromethoxy)phenyl)ureido)butanoic acid (or other suitable carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activator Addition: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Rationale: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization of the chiral center.[10] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated acyl-pyridinium ester.

  • Amine Addition: Add a solution of (R)-1-(Indolin-5-yl)ethanamine (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing water or a 5% LiCl solution.

    • Rationale: The LiCl wash is particularly effective at removing residual DMF during the extraction process.[10]

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and finally with brine.

    • Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure amide product.

PART 3.2: Compound Characterization

The identity, purity, and stereochemical integrity of the synthesized compound must be rigorously confirmed.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to all protons and carbons in the expected structure, with correct chemical shifts, integrations, and coupling patterns.
LC-MS / HRMS Purity assessment and exact mass determination.A single major peak in the LC chromatogram and a mass-to-charge ratio (m/z) that matches the calculated exact mass of the target molecule.
Chiral HPLC Determination of enantiomeric excess (% ee).Injection of the final compound should result in a single peak corresponding to one of the enantiomer peaks observed in the analysis of a racemic standard.

Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® AD-H or similar.[11]

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier (e.g., 0.1% diethylamine) for basic compounds.[12] A common starting point is 90:10 (v/v) n-Hexane:IPA.

  • Method Development:

    • First, inject a racemic sample (if available, or the immediate precursor amine) to determine the retention times for both the (R) and (S) enantiomers and ensure baseline separation (Resolution > 1.5).[11]

    • Optimize the mobile phase composition to achieve good separation within a reasonable analysis time (typically < 30 minutes).[12]

  • Sample Analysis: Prepare the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.[11]

  • Injection and Data Acquisition: Inject the sample onto the equilibrated HPLC system.

  • Calculation: Calculate the enantiomeric excess using the areas of the major and minor enantiomer peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Biochemical Evaluation Protocols

PART 4.1: Human 5-LOX Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory effect of the compound on recombinant human 5-LOX.

Principle: The activity of 5-LOX is determined by monitoring the formation of its products from arachidonic acid. A common method is to measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product molecules.[3]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl₂, EDTA, and ATP.

    • Enzyme Solution: Prepare a working solution of recombinant human 5-LOX in the assay buffer.

    • Substrate Solution: Prepare a solution of arachidonic acid in ethanol.

    • Test Compound: Prepare a stock solution of the synthesized inhibitor in DMSO and create serial dilutions.

  • Assay Procedure (96-well UV plate format):

    • To each well, add the assay buffer.

    • Add a small volume of the test compound dilution (or DMSO for control wells).

    • Add the enzyme solution to all wells except the "blank" wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PART 4.2: Human sEH Inhibition Assay (Cell-Free)

This protocol uses a fluorescent substrate to measure the hydrolase activity of recombinant human sEH.

Principle: The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to sEH activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Bis-Tris buffer (e.g., 25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Enzyme Solution: Prepare a working solution of recombinant human sEH in the assay buffer.

    • Substrate Solution: Prepare a stock solution of PHOME in DMSO.

    • Test Compound: Prepare a stock solution and serial dilutions of the synthesized inhibitor in DMSO.

  • Assay Procedure (96-well black plate format):

    • To each well, add the assay buffer.

    • Add a small volume of the test compound dilution (or DMSO for control).

    • Add the enzyme solution and incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the PHOME substrate solution.

  • Measurement: Immediately measure the increase in fluorescence (e.g., Excitation: 330 nm, Emission: 465 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described for the 5-LOX assay.

Data Summary and Interpretation

The inhibitory activities of the synthesized compound should be compiled for clear comparison.

Compound ID5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)Selectivity Index (5-LOX/sEH)% ee
Example Compound0.41 ± 0.010.43 ± 0.100.95>99%
Zileuton (5-LOX Ref)~0.66>100>150N/A
AR-9281 (sEH Ref)>100~0.004<0.0004N/A

Data presented are representative values based on published literature for potent indoline-based dual inhibitors and reference compounds for illustrative purposes.[1][13]

A successful dual inhibitor will exhibit potent, sub-micromolar IC₅₀ values against both 5-LOX and sEH, with a selectivity index approaching 1, indicating balanced activity. The high enantiomeric excess (>99% ee) confirms the stereochemical integrity of the synthesis.

References

  • Ramsden, C. A., & Ozanne, A. G. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456–14480. [Link]

  • Meirer, K., et al. (2017). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules, 22(1), 45. [Link]

  • Ulus, A. N., et al. (2023). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Journal of Research in Pharmacy, 27(4), 1334-1348. [Link]

  • Ramsden, C. A., & Ozanne, A. G. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed, PMID: 36318728. [Link]

  • Various Authors. (2020). Structure-activity relationship of identified inhibitors and 5-LOX. ResearchGate. [Link]

  • Chen, G., et al. (2023). Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 14(3), 311–318. [Link]

  • Chen, G., et al. (2024). Design and synthesis of dual-targeting inhibitors of sEH and HDAC6 for the treatment of neuropathic pain and lipopolysaccharide-induced acute lung injury. Journal of Medicinal Chemistry. [Link]

  • Grommes, J., et al. (2011). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(20), 6175–6180. [Link]

  • Hwang, S. H., et al. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 54(10), 3473–3492. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-435. [Link]

  • EBRIS. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. European Biomedical Research Institute Salerno. [Link]

  • Perrin, C. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Mondal, S., et al. (2019). Towards a systematic analysis of structure-activity relationships of 5-LOX inhibitors through activity landscape and chemotype enrichment. ResearchGate. [Link]

  • Unspecified Author. HPLC manual (for chiral HPLC analysis). chem.wisc.edu. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]

  • Reddy, T. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151598. [Link]

  • HepatoChem, Inc. (2016). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Landa, P., et al. (2020). Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. European Journal of Medicinal Chemistry, 204, 112620. [Link]

  • Fischer, S., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4192–4201. [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. shimadzu.com. [Link]

  • Phenomenex. Chiral HPLC Separations. phenomenex.com. [Link]

Sources

Application

Application Note: Catalytic Methods for the Synthesis of (R)-1-(Indolin-5-yl)ethanamine Derivatives

Executive Summary & Strategic Context The (R)-1-arylethanamine motif is a privileged pharmacophore ubiquitous in CNS-active agents, GPCR ligands, and kinase inhibitors. When fused with an electron-rich indoline core, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The (R)-1-arylethanamine motif is a privileged pharmacophore ubiquitous in CNS-active agents, GPCR ligands, and kinase inhibitors. When fused with an electron-rich indoline core, the resulting (R)-1-(indolin-5-yl)ethanamine derivatives present unique synthetic challenges due to the presence of a basic, nucleophilic secondary amine (the indoline nitrogen) and a prochiral ketone precursor.

This application note details two state-of-the-art catalytic methodologies for synthesizing this target from 1-(indolin-5-yl)ethan-1-one (5-acetylindoline): Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) and Biocatalytic Transamination . By analyzing the causality behind reagent selection, catalyst compatibility, and thermodynamic equilibrium, this guide provides drug development professionals with self-validating protocols to achieve >99% enantiomeric excess (ee).

Mechanistic Pathways & Strategic Divergence

The synthesis of primary chiral amines from aryl ketones requires overcoming two fundamental hurdles: the thermodynamic instability of the intermediate primary imine and the risk of competitive direct ketone reduction (which yields an unwanted alcohol byproduct).

SynthesisRoutes Ketone 1-(Indolin-5-yl)ethan-1-one (Prochiral Ketone) RouteA Transition-Metal ARA Ir-f-Binaphane, H2, Ti(OiPr)4 Ketone->RouteA Chemocatalysis RouteB Biocatalytic Transamination (R)-ω-Transaminase Ketone->RouteB Biocatalysis ImineInt Imine Intermediate (Transient) RouteA->ImineInt Target (R)-1-(Indolin-5-yl)ethanamine (Target Chiral Amine) ImineInt->Target Asymmetric Reduction RouteB->Target Enantioselective Amination AmineDonor Amine Donor (Isopropylamine) AmineDonor->RouteB NH2 Transfer

Workflow for the synthesis of (R)-1-(Indolin-5-yl)ethanamine via chemocatalysis and biocatalysis.

Approach A: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

In chemocatalysis, the free indoline nitrogen acts as a potent Lewis base that can irreversibly coordinate to transition metals like Iridium, poisoning the catalyst. Therefore, N-Boc protection of the indoline core is strictly required . To circumvent the instability of primary imines, the protocol utilizes p-anisidine as a surrogate amine. Titanium(IV) isopropoxide (


) is employed as a Lewis acid and water scavenger to drive imine formation, followed by asymmetric hydrogenation using an Ir-f-Binaphane complex activated by iodine (

)[1]. The p-methoxyphenyl (PMP) group is subsequently cleaved to reveal the primary amine.
Approach B: Biocatalytic Transamination via (R)- -Transaminase

Enzymatic transamination offers a highly elegant alternative. Because the active site of the engineered (R)-


-Transaminase (e.g., ATA-117 homologue) is sterically highly specific to the ketone moiety, the distant indoline nitrogen does not interfere[2]. No protecting groups are required.  The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle the amine group from an inexpensive donor (isopropylamine) to the prochiral ketone via a ping-pong bi-bi mechanism[3].

PingPongMechanism E_PLP Enzyme-PLP Resting State E_PMP Enzyme-PMP Aminated State E_PLP->E_PMP Half-Reaction 1 Product (R)-1-(Indolin-5-yl)ethanamine (Product) E_PLP->Product Releases E_PMP->E_PLP Half-Reaction 2 Byproduct Acetone (Byproduct) E_PMP->Byproduct Releases Donor Isopropylamine (Donor) Donor->E_PLP Binds Acceptor 5-Acetylindoline (Acceptor) Acceptor->E_PMP Binds

Ping-pong bi-bi mechanism of (R)-ω-Transaminase utilizing PLP for chiral amine synthesis.

Experimental Protocols

Protocol 1: Ir-Catalyzed ARA of N-Boc-5-Acetylindoline

This protocol is adapted from the foundational work by Chi et al. on the highly enantioselective reductive amination of aryl ketones[1].

Materials: N-Boc-5-acetylindoline (1.0 eq), p-anisidine (1.1 eq),


 (1.2 eq), 

(0.5 mol%), (R)-f-Binaphane (1.1 mol%),

(5 mol%), Ceric Ammonium Nitrate (CAN, 3.0 eq).

Step-by-Step Procedure:

  • Imine Formation: In a strictly anhydrous Schlenk flask under Argon, dissolve N-Boc-5-acetylindoline (10 mmol) and p-anisidine (11 mmol) in dry dichloromethane (DCM, 20 mL). Add

    
     (12 mmol) dropwise. Stir at room temperature for 12 hours.
    
    • Causality:

      
       coordinates the carbonyl oxygen, increasing its electrophilicity while simultaneously scavenging the released water as 
      
      
      
      , driving the equilibrium forward.
    • Validation Check: Analyze a 10 µL aliquot via LC-MS. Proceed only when the ketone peak is <2%. Premature hydrogenation will yield the racemic alcohol.

  • Catalyst Activation: In a separate vial, mix

    
     and (R)-f-Binaphane in DCM (5 mL). Stir for 30 mins, then add 
    
    
    
    . Stir for an additional 15 mins.
    • Causality: Iodine oxidatively activates the Iridium precursor, forming the highly active cationic Ir(III) hydride species necessary for imine reduction[1].

  • Asymmetric Hydrogenation: Transfer the imine solution and the activated catalyst to a stainless-steel autoclave. Pressurize with

    
     gas to 1000 psi. Stir at room temperature for 24 hours. Vent the 
    
    
    
    carefully.
  • PMP Cleavage: Concentrate the mixture, redissolve in Acetonitrile/Water (4:1, 50 mL), and cool to 0°C. Add CAN (30 mmol) portion-wise. Stir for 2 hours.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10, extract with Ethyl Acetate (3 x 30 mL), dry over

    
    , and purify via silica gel chromatography to yield (R)-N-Boc-1-(indolin-5-yl)ethanamine. (Standard TFA deprotection yields the final product).
    
Protocol 2: Biocatalytic Synthesis using (R)- -Transaminase

This protocol leverages the robust conditions developed for industrial pharmaceutical manufacturing, utilizing engineered (R)-selective transaminases[2].

Materials: 5-Acetylindoline (unprotected, 1.0 eq), (R)-


-Transaminase (e.g., ATA-117, 5 wt%), Pyridoxal-5'-phosphate (PLP, 1 mM), Isopropylamine (IPA, 5.0 eq), 100 mM Potassium Phosphate buffer (pH 7.5), DMSO (10% v/v).

Step-by-Step Procedure:

  • Reaction Matrix Preparation: In a bioreactor, prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM and Isopropylamine (50 mmol). Adjust the pH back to 7.5 using 1M HCl if necessary.

  • Substrate Addition: Dissolve 5-acetylindoline (10 mmol) in 10 mL of DMSO. Add this dropwise to the buffer under gentle agitation (200 rpm).

    • Causality: DMSO acts as a co-solvent to maintain the hydrophobic indoline substrate in solution without denaturing the enzyme.

  • Enzymatic Conversion: Add the (R)-

    
    -Transaminase powder (500 mg). Heat the reactor to 30°C.
    
  • Equilibrium Displacement: To drive the thermodynamically unfavorable reaction forward, apply a mild vacuum (200 mbar) or a nitrogen sweep to continuously remove the volatile acetone byproduct[3].

    • Validation Check: Monitor acetone evolution via GC-FID. Acetone concentration directly correlates with amine formation. If conversion stalls, increase the nitrogen sweep rate.

  • Workup: Once conversion reaches >98% (typically 24-36 hours), acidify the mixture to pH 2.0 with 2M HCl to precipitate the enzyme. Filter through Celite. Basify the filtrate to pH 11.0 with 5M NaOH and extract with Methyl tert-Butyl Ether (MTBE, 3 x 50 mL). Evaporate the solvent to yield the pure (R)-1-(indolin-5-yl)ethanamine.

Quantitative Data & Methodology Comparison

The following table summarizes the operational metrics of both catalytic methods, allowing for data-driven route selection based on scale and infrastructure.

ParameterChemocatalysis (Ir-ARA)Biocatalysis ((R)-

-TA)
Catalyst System Ir-f-Binaphane /

/

Engineered (R)-

-Transaminase
Amine Source p-Anisidine (requires CAN cleavage)Isopropylamine (direct transfer)
Indoline Protection Required (N-Boc or N-Ac)Not Required (Free NH tolerated)
Reaction Conditions 1000 psi

, Anhydrous DCM, 25°C
Atmospheric pressure, Aqueous Buffer, 30°C
Enantiomeric Excess (ee) 94 - 96%> 99.5%
Typical Yield 75 - 82% (over 3 steps)85 - 92% (single step)
Primary Limitation High pressure equipment; heavy metal wasteSubstrate solubility; strict pH control needed

References

  • Chi, Y., Zhou, Y.-G., & Zhang, X. (2003). "Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine." The Journal of Organic Chemistry, 68(10), 4120-4122. URL:[Link]

  • Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C., Moody, T. S., & Gilmore, B. F. (2018). "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews, 118(1), 349-367. URL:[Link]

  • Chen, Y., et al. (2022). "Efficient Synthesis of Key Chiral Intermediate... by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions." International Journal of Molecular Sciences, 23(21), 13334. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Chiral Resolution for 1-(Indolin-5-yl)ethanamine

Welcome to the technical support center for the chiral resolution of 1-(Indolin-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 1-(Indolin-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. The classical method of diastereomeric salt crystallization is a powerful, scalable technique, but its success hinges on the careful optimization of several critical parameters.[1] This document aims to elucidate the causality behind experimental choices, empowering you to overcome common challenges and achieve high enantiomeric purity.

Core Principle: Diastereomeric Salt Formation

The resolution of racemic 1-(Indolin-5-yl)ethanamine relies on its reaction with an enantiomerically pure chiral acid, such as a tartaric acid derivative.[2][3] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess different solubilities in a given solvent.[1][2][3] This key difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes preferentially, allowing for the isolation of a single enantiomer of the target amine.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm not getting any crystal formation after mixing the racemic amine and the chiral resolving agent. What's going wrong?

Answer: The absence of crystallization is typically due to high solubility of the diastereomeric salts in the chosen solvent system.[4]

  • Causality: For crystallization to occur, the solution must be supersaturated with the less soluble diastereomeric salt. If the solvent is too effective at solvating both salts, they will remain in solution even upon cooling.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the salts.

    • Employ an Anti-Solvent: Gradually add a solvent in which the salts are known to be poorly soluble (an "anti-solvent").[4][5] This reduces the overall solvating power of the system, inducing precipitation. This must be done slowly to avoid "oiling out."

    • Drastically Lower Temperature: Cool the solution in an ice bath or freezer. A significant temperature drop can substantially decrease solubility.[4]

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to act as a nucleation point for crystal growth.[4]

    • Re-evaluate Solvent Choice: A systematic solvent screening is the most robust approach.[5] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[5]

Question 2: An oil is forming instead of crystals. How do I fix this "oiling out" issue?

Answer: "Oiling out" occurs when the diastereomeric salt comes out of solution above its melting point or as a highly concentrated, amorphous liquid phase.[5]

  • Causality: This is often caused by a rapid decrease in solubility, typically from cooling the solution too quickly or adding an anti-solvent too fast. The high concentration of the solute leads to a phase separation into a liquid salt layer instead of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before any further cooling.[4][5] A programmable cooling bath can provide precise control.

    • Use a Higher Crystallization Temperature: If possible, find a temperature where the salt is crystalline. It may require using a more dilute solution.

    • Change the Solvent System: A different solvent or a mixture of solvents may favor crystallization over oiling.[5] Sometimes, a more viscous solvent can hinder the formation of an oil.

    • Agitation: Gentle stirring during the cooling process can sometimes promote crystallization by preventing the formation of a stable oil layer.

Question 3: The yield of my desired diastereomeric salt is very low. How can I improve it?

Answer: Low yield indicates that a significant amount of the target diastereomeric salt remains dissolved in the mother liquor.[5]

  • Causality: The solubility difference between the two diastereomers may not be sufficiently large in the chosen solvent, or the solubility of the desired salt is still too high at the final crystallization temperature.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures and extended maturation times (e.g., 12-24 hours) to maximize precipitation.[4][5]

    • Adjust Stoichiometry: While a 1:1 stoichiometry of amine to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals, which can then be optimized for yield.

    • Process the Mother Liquor: The more soluble diastereomer remains in the filtrate.[2] This can be treated with a base to recover the enriched opposite enantiomer of the amine, which can be racemized and recycled to improve overall process efficiency.

Question 4: The enantiomeric excess (e.e.) of my resolved amine is low. What steps can I take to increase it?

Answer: Low enantiomeric excess (or diastereomeric excess of the salt) suggests co-precipitation of the undesired diastereomer.[4][5]

  • Causality: This occurs when the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.[5] A fast crystallization process can also trap impurities and the undesired diastereomer within the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purity enhancement.[5] Dissolve the obtained salt in a minimum amount of hot solvent and allow it to recrystallize slowly. This process can be repeated until the desired purity is achieved.

    • Slow Controlled Cooling: A slower cooling rate enhances the selectivity of crystallization, allowing for the preferential formation of the less soluble diastereomer's crystals.[5]

    • Solvent Screening: The choice of solvent is paramount. A different solvent may offer a greater difference in solubility between the two diastereomers.[6]

    • Verify Resolving Agent Purity: Ensure the chiral resolving agent itself is of high enantiomeric purity. Any contamination will directly impact the maximum achievable purity of the resolved product.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I start with for 1-(Indolin-5-yl)ethanamine? A1: Tartaric acid and its derivatives are excellent and cost-effective starting points for the resolution of primary amines.[1][2][7] Both (+)- and (-)-tartaric acid are readily available.[3] Other agents like mandelic acid or camphorsulfonic acid are also effective options.[1][8] The optimal choice is often substrate-dependent and requires empirical screening.

Q2: How do I choose the right solvent? A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts and have a steep solubility-temperature profile, meaning it dissolves the salts well at high temperatures but poorly at low temperatures.[4][5] A systematic screening of common laboratory solvents like methanol, ethanol, and isopropanol is the best approach.[5]

Q3: Can the solvent affect which enantiomer crystallizes? A3: Yes. In some cases, a phenomenon known as "chirality switching" can occur, where different solvents cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[5][9] This is dependent on specific salt-solvent interactions and highlights the importance of solvent screening.

Q4: How do I recover the resolved amine from the diastereomeric salt? A4: After isolating the purified diastereomeric salt crystals by filtration, they are suspended in water. A base, such as sodium hydroxide solution, is added to deprotonate the amine and break the salt.[2][10] The free amine, now an organic-soluble compound, can be extracted into an organic solvent like dichloromethane or ethyl acetate.[1][2] The tartrate salt remains in the aqueous layer.

Q5: How do I determine the enantiomeric excess (e.e.) of my final product? A5: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC).[11] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent can be employed to create diastereomeric derivatives that show distinct signals for each enantiomer, allowing for integration and e.e. calculation.[12]

Experimental Protocols & Data

Protocol 1: General Chiral Resolution of 1-(Indolin-5-yl)ethanamine with (+)-Tartaric Acid

This is a generalized procedure and must be optimized for your specific setup.

1. Salt Formation: a. In an Erlenmeyer flask, dissolve racemic 1-(Indolin-5-yl)ethanamine (1.0 equivalent) in a minimum amount of warm methanol. b. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[2] c. Slowly add the tartaric acid solution to the amine solution with constant stirring. An exotherm may be observed.[3]

2. Crystallization: a. Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.[2] b. For maximum yield, the flask can be further cooled in an ice bath or refrigerator for 1-2 hours.[2]

3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[2] The filtrate contains the more soluble diastereomer and can be processed separately.

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the collected crystals in water. b. Add a 2M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).[1][2] c. Extract the liberated amine into an organic solvent (e.g., dichloromethane, 3 x 20 mL). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(Indolin-5-yl)ethanamine.

5. Analysis: a. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Data Presentation: Example Solvent Screening

A systematic solvent screening is crucial for optimization. The results should be tabulated for clear comparison.

EntrySolvent SystemTemp. (°C)Yield (%)Diastereomeric Excess (d.e. %)
1Methanol44585
2Ethanol44292
3Isopropanol43595
4Acetone42075
5Ethanol/Water (9:1)44890

This is example data and will vary based on the specific substrate and conditions.

Visualizations

Diagram 1: General Workflow for Chiral Resolution

This diagram outlines the key stages of the process, from salt formation to analysis.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Isolation cluster_3 Step 4: Analysis racemic_amine Racemic Amine (R/S)-1-(Indolin-5-yl)ethanamine mixing Mixing & Dissolution (Heating) racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing cooling Controlled Cooling mixing->cooling filtration Vacuum Filtration cooling->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals Solid mother_liquor More Soluble Diastereomeric Salt (in Filtrate) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) crystals->basification crystals->basification mother_liquor->mother_liquor pure_enantiomer Pure Enantiomer (in Organic Layer) mother_liquor->pure_enantiomer extraction Liquid-Liquid Extraction basification->extraction extraction->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Diagram 2: Troubleshooting Logic

This diagram provides a logical path for addressing common experimental problems.

G cluster_solutions1 cluster_solutions2 cluster_solutions3 start Experiment Start problem Problem Encountered? start->problem no_crystals No Crystals Forming? problem->no_crystals Yes success Successful Crystallization problem->success No oiling_out Oiling Out? no_crystals->oiling_out No inc_conc Increase Concentration no_crystals->inc_conc Yes add_anti Add Anti-Solvent no_crystals->add_anti Yes lower_temp Lower Temperature no_crystals->lower_temp Yes seed Use Seed Crystals no_crystals->seed Yes low_purity Low Yield / Purity? oiling_out->low_purity No slow_cool Slower Cooling Rate oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Yes agitate Gentle Agitation oiling_out->agitate Yes low_purity->success No recrystallize Recrystallize Product low_purity->recrystallize Yes optimize_solvent Optimize Solvent low_purity->optimize_solvent Yes process_mother Process Mother Liquor low_purity->process_mother Yes

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • BenchChem. (2025).
  • MPG.PuRe. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • BenchChem. (2025).
  • Advances in Engineering. (2023).
  • ResearchGate. (2025). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers.
  • PMC. (2025).
  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)
  • Wikipedia. (n.d.). Chiral resolution.
  • BenchChem. (2025).
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Biomedical Chromatography. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

Sources

Optimization

Troubleshooting guide for the synthesis of (R)-1-(Indolin-5-yl)ethanamine

Technical Support Center: Synthesis & Troubleshooting of (R)-1-(Indolin-5-yl)ethanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of (R)-1-(Indolin-5-yl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (R)-1-(Indolin-5-yl)ethanamine. This molecule presents unique challenges: the regioselectivity of the indoline core, the stereoselective installation of the chiral amine, and the extreme sensitivity of the indoline ring to oxidation.

This guide bypasses generic advice and focuses on the causality of reaction failures across three distinct synthetic pathways: Transition-Metal Asymmetric Reductive Amination (ARA), Biocatalytic Transamination, and Diastereomeric Salt Resolution.

Workflow Visualization

Synthesis A N-Acetylindoline B 1-(1-acetylindolin-5-yl)ethanone (Ketone Precursor) A->B Friedel-Crafts Acylation (AcCl, AlCl3) C (R)-1-(1-acetylindolin-5-yl)ethanamine (Chiral Intermediate) B->C Pathway A: Ru-ARA (H2, NH3) Pathway B: ω-Transaminase (IPA) D rac-1-(1-acetylindolin-5-yl)ethanamine (Racemic Intermediate) B->D Non-Chiral Reductive Amination E (R)-1-(Indolin-5-yl)ethanamine (Target Product) C->E N-Deprotection (HCl/H2O, Degassed) D->C Chiral Resolution (L-Tartaric Acid)

Synthetic pathways for (R)-1-(Indolin-5-yl)ethanamine highlighting ARA, biocatalysis, and resolution.

Section 1: Transition-Metal Asymmetric Reductive Amination (ARA)

Protocol: Ruthenium-Catalyzed ARA

  • Setup: Charge a high-pressure autoclave with 1-(1-acetylindolin-5-yl)ethanone (1.0 eq), [Ru(PPh3)3H(CO)Cl] (2 mol%), (S,S)-f-binaphane (2.2 mol%), and NH4I (10 mol%).

  • Reaction: Add anhydrous methanol. Seal, purge with Argon, introduce NH3 gas, and pressurize with H2 (30 bar). Stir at 80 °C for 24 hours.

  • Self-Validation System: Monitor H2 gas uptake via a mass flow controller. A premature plateau indicates catalyst poisoning. Confirm conversion via HPLC before venting.

Troubleshooting FAQ Q: My ARA reaction stalls at low conversion despite maintaining high H2 pressure. How can I drive it to completion? A: You are experiencing product inhibition. The newly formed primary amine strongly coordinates to the ruthenium metal center, effectively poisoning the catalyst and halting the catalytic cycle. The addition of a catalytic amount of ammonium iodide (NH4I) is not optional; it is a mechanistic requirement. The iodide facilitates the formation of a transient ammonium salt of the product, thereby releasing the free amine from the catalyst and regenerating the active Ru-hydride species[1].

Section 2: Biocatalytic Transamination

Protocol: ω-Transaminase Catalysis

  • Setup: Dissolve the ketone precursor in a phosphate buffer (pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM).

  • Reaction: Add isopropylamine (IPA) (50 eq) as the amine donor and the engineered (R)-selective ω-transaminase biocatalyst. Incubate at 30 °C with gentle shaking.

  • Self-Validation System: Quantify the evolved acetone using headspace GC-FID. The molar amount of acetone produced must perfectly stoichiometrically match the chiral amine formed.

Troubleshooting FAQ Q: The transamination reaction reaches a strict equilibrium at ~50% conversion. How do I improve the yield? A: Transaminase reactions using IPA are thermodynamically limited because the equilibrium constant is close to 1. To shift the equilibrium via Le Chatelier's principle, you must actively remove the acetone byproduct. Implementing a continuous nitrogen sweep or running the reaction under reduced pressure capitalizes on the high volatility of acetone compared to IPA, driving the reaction to >95% conversion[2]. Furthermore, engineered ω-transaminases are required to accommodate the bulky indoline substituent[3].

Section 3: Diastereomeric Salt Resolution

Protocol: Classical Resolution via Tartaric Acid

  • Setup: Dissolve rac-1-(1-acetylindolin-5-yl)ethanamine in hot methanol.

  • Reaction: Add a solution of L-tartaric acid (0.5 to 1.0 eq) in methanol. Cool slowly (0.1 °C/min) to room temperature to induce crystallization.

  • Self-Validation System: Perform chiral HPLC on the mother liquor and the dissolved crystals. The mass balance of the (R) and (S) enantiomers across both phases must equal the starting racemic input to confirm no racemization or degradation occurred.

Troubleshooting FAQ Q: The enantiomeric excess (ee) of my resolved salt plateaus at 85%, and subsequent recrystallizations do not improve it. What is happening? A: You have likely encountered a solid solution system. Instead of forming a pure eutectic mixture, the (S)-amine·L-tartrate and (R)-amine·L-tartrate salts are co-crystallizing within the same crystal lattice. This phenomenon prevents chiral resolution via simple recrystallization. To overcome this, you must alter the solvent composition (e.g., adding 10-20% water to the methanol) to modify the thermodynamic phase diagram, or employ an enantioselective dissolution strategy where the solid is slurried in a solvent that preferentially dissolves the minor diastereomer[4].

Section 4: Indoline-Specific Side Reactions

Troubleshooting FAQ Q: During the final N-acetyl deprotection step (refluxing in aqueous HCl), I observe significant contamination with the corresponding indole derivative. How do I prevent this? A: The indoline ring is highly susceptible to aromatization (oxidation) to the indole. This is driven by the massive thermodynamic stability gained from forming the fully aromatic indole system. This oxidation is accelerated by high temperatures, acidic conditions, and trace dissolved oxygen. To prevent this, the deprotection must be executed as an anaerobic system: rigorously degas the aqueous HCl via freeze-pump-thaw cycles or prolonged argon sparging, and maintain a strict inert atmosphere throughout the reflux period.

Section 5: Quantitative Data Summary

The following table summarizes the performance metrics of the three distinct synthetic pathways to aid in route selection.

Synthesis MethodTypical Yield (%)Typical ee (%)ScalabilityReagent CostKey Mechanistic Challenge
Ru-Catalyzed ARA 85 - 9590 - 96HighHigh (Ru/Ligand)Product inhibition at metal center
Biocatalytic Transamination > 90> 99Very HighLow (Biocatalyst)Thermodynamic equilibrium limit
Chiral Resolution 35 - 40 (Max 50)> 99 (Post-cryst.)ModerateLow (Tartaric Acid)Solid solution co-crystallization

References

  • [1] Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society (2018). URL:[Link]

  • [3] Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Catalysts / PMC (2024). URL:[Link]

  • [2] Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology (2014). URL:[Link]

  • [4] Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution. Organic Process Research & Development (2023). URL:[Link]

Sources

Troubleshooting

Improving the yield and purity of (R)-1-(Indolin-5-yl)ethanamine

Technical Support Center: (R)-1-(Indolin-5-yl)ethanamine Synthesis Welcome to the Technical Support Portal Ticket Subject: Optimization of Yield and Enantiopurity for (R)-1-(Indolin-5-yl)ethanamine. Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-1-(Indolin-5-yl)ethanamine Synthesis

Welcome to the Technical Support Portal

Ticket Subject: Optimization of Yield and Enantiopurity for (R)-1-(Indolin-5-yl)ethanamine. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The Synthetic Challenge

Synthesizing (R)-1-(Indolin-5-yl)ethanamine presents a dual challenge:

  • Stereocontrol: Establishing the (R)-configuration at the benzylic position requires high-fidelity asymmetric induction.[1]

  • Core Stability: The indoline (2,3-dihydroindole) core is electron-rich and prone to oxidative dehydrogenation to the corresponding indole, particularly under basic conditions or exposure to air.

This guide prioritizes two validated workflows: Ellman’s Auxiliary (Chemical) for reliability in discovery, and


-Transaminase (Biocatalytic)  for scalability and green chemistry.

Module 1: Strategic Workflows (Visualized)

The following decision tree outlines the optimal route based on your available resources and scale.

SynthesisStrategy Start Starting Material: 1-(Indolin-5-yl)ethanone Decision Select Strategy Start->Decision RouteA Route A: Chemical (Ellman Auxiliary) Decision->RouteA Discovery Scale High Reliability RouteB Route B: Biological (ω-Transaminase) Decision->RouteB Process Scale Green Chem StepA1 1. N-Protection (Boc/Ac) (Prevents Oxidation) RouteA->StepA1 StepB1 1. Enzyme Screening ((R)-Selective ATA) RouteB->StepB1 StepA2 2. Imine Formation ((R)-t-Bu-Sulfinamide) StepA1->StepA2 StepA3 3. Diastereoselective Reduction (NaBH4 vs L-Selectride) StepA2->StepA3 StepA4 4. Acid Hydrolysis StepA3->StepA4 End Target: (R)-1-(Indolin-5-yl)ethanamine StepA4->End StepB2 2. Reaction Engineering (IPA/Acetone removal) StepB1->StepB2 StepB2->End

Figure 1: Strategic decision tree for selecting the synthesis pathway. Route A is recommended for lab-scale (<10g); Route B for scale-up.[1]

Module 2: The Chemical Route (Ellman’s Auxiliary)

This protocol uses (R)-tert-butanesulfinamide to induce chirality.[1] It is the industry standard for generating chiral benzylic amines.

Standard Operating Procedure (SOP)

Phase 1: Substrate Stabilization Critical Pre-step: Do not use free indoline ketone. The N1-nitrogen is nucleophilic and prone to oxidation.[1]

  • Protect N1: Convert 1-(indolin-5-yl)ethanone to 1-acetyl-5-acetylindoline or N-Boc-5-acetylindoline . This electron-withdrawing group stabilizes the ring against oxidation.[1]

Phase 2: Condensation

  • Reagents: N-protected ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).[1]

  • Solvent: Dry THF or Toluene (0.5 M).

  • Conditions: Reflux (60–80°C) for 12–24h.

  • Checkpoint: Monitor by LCMS. You must see full conversion to the N-sulfinyl ketimine.[1]

Phase 3: Diastereoselective Reduction (The Chiral Step) To obtain the (R)-amine , you must select the correct reducing agent based on the transition state.

Reducing AgentConditionsMajor DiastereomerHydrolysis Product
NaBH₄ THF, -48°C to RT(

)
(R)-Amine (Target)
L-Selectride THF, -78°C(

)
(S)-Amine

Note: The "R" configuration of the sulfinamide combined with NaBH₄ typically yields the (R)-amine for aryl methyl ketones via a chair-like transition state.[1] [1]

Phase 4: Deprotection

  • Hydrolysis: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

  • Workup: Basify carefully with NaOH to pH 10, extract with DCM. Work quickly to avoid air oxidation of the now-free indoline.[1]

Module 3: Troubleshooting & FAQs

Issue 1: "My product is turning pink/red during workup."

Diagnosis: Indoline Oxidation. The indoline core is dehydrogenating to form the indole derivative. This is accelerated by light, air, and high pH. Corrective Actions:

  • Atmosphere: Perform all extractions and column chromatography under Nitrogen or Argon.

  • Additives: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to your elution solvents during purification.

  • pH Limit: When basifying the HCl salt, do not exceed pH 10. Indolines are more stable in neutral/acidic forms.

Issue 2: "The enantiomeric excess (ee) is lower than expected (<90%)."

Diagnosis: Poor Diastereoselectivity during Reduction. Corrective Actions:

  • Temperature: Ensure the reduction with NaBH₄ starts at -48°C or lower . Warming too fast erodes selectivity.

  • Moisture: If the imine formation (Phase 2) wasn't dry, residual water hydrolyzes the imine back to the ketone, which then reduces non-selectively to the racemic alcohol or amine. Increase Ti(OEt)₄ loading to scavenge water.

Issue 3: "Low yield during the imine formation step."

Diagnosis: Steric Hindrance / Electronic Deactivation. The electron-rich indoline ring (even protected) pushes electron density into the ketone, making it less electrophilic. Corrective Actions:

  • Microwave: Switch to microwave heating (100°C, 1-2 hours) to drive condensation.

  • Lewis Acid: Switch from Ti(OEt)₄ to Ti(OiPr)₄ (stronger Lewis acid) or add a catalytic amount of Cs₂CO₃.

Module 4: The Biocatalytic Route (Green Alternative)

For scales >10g, or if high purity is paramount without heavy metal cleanup.

Workflow Logic

Use an (R)-selective


-Transaminase (ATA) . This enzyme swaps the ketone oxygen for an amine group using Isopropylamine (IPA) or Alanine as the donor.

Biocatalysis Substrate Substrate: N-Boc-5-acetylindoline Reaction Reaction Cycle pH 7.0-8.0, 30°C Substrate->Reaction Enzyme Catalyst: (R)-Selective ω-Transaminase (PLP Cofactor) Enzyme->Reaction Donor Amine Donor: Isopropylamine (IPA) Donor->Reaction Product Product: (R)-Amine (>99% ee) Reaction->Product Byproduct Byproduct: Acetone Reaction->Byproduct Removal Equilibrium Shift: Remove Acetone (Vacuum/N2 sweep) Byproduct->Removal

Figure 2: Biocatalytic transamination workflow. Removal of acetone is critical to drive the equilibrium forward.

Protocol Notes:

  • Enzyme Source: Screen commercially available kits (e.g., Codexis, Johnson Matthey) for acetophenone-active (R)-transaminases.[1]

  • Cosolvent: The substrate is hydrophobic.[2] Use 10–20% DMSO or MeOH to solubilize the N-protected indoline. [2][1]

  • Equilibrium: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone. Continuously sweep the headspace with Nitrogen to remove acetone and drive the reaction to completion. [3]

References

  • Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Bornscheuer, U. T., et al. (2015).[3][4] "Engineering the Active Site of Amine Transaminase for Asymmetric Synthesis of Aryl-Alkyl Amines." ChemCatChem, 7, 757–760.[3][4] Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones." Science, 329(5989), 305-309. Link

  • Tasker, S. Z., et al. (2015).[5] "Indoline Synthesis via C-H Functionalization." Journal of the American Chemical Society, 137(30), 9531. Link

Disclaimer: All protocols involve hazardous chemicals.[1] Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Optimization

Technical Support Center: Chiral Integrity of (R)-1-(Indolin-5-yl)ethanamine

Core Technical Directive: The "Electronic Push" Hazard To preserve the enantiomeric excess ( ) of (R)-1-(Indolin-5-yl)ethanamine , you must first understand the specific electronic hazard posed by the indoline scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Directive: The "Electronic Push" Hazard

To preserve the enantiomeric excess (


) of (R)-1-(Indolin-5-yl)ethanamine , you must first understand the specific electronic hazard posed by the indoline scaffold.

Unlike standard benzyl amines, this molecule contains an indoline nitrogen (N1) at the para-position relative to the chiral center. The N1 lone pair is a powerful electron donor. In its unprotected state, it donates electron density into the aromatic ring, significantly stabilizing a partial positive charge at the benzylic position (C5).

The Consequence: This electronic "push" weakens the benzylic C–N bond, lowering the energy barrier for the formation of a planar carbocation or quinone methide-like intermediate. Once this planar species forms, chirality is lost.

Mechanism of Failure: The S 1 Pathway

RacemizationMechanism cluster_0 Chiral Integrity Risk cluster_1 Outcome N1 Indoline Nitrogen (N1) (Electron Donor) Ring Aromatic Ring (Conjugation) N1->Ring Resonance (+M) C5 Benzylic Carbon (C5) (Chiral Center) Ring->C5 Stabilizes Cation Planar Planar Carbocation (Achiral Intermediate) C5->Planar Acid/Heat Racemic Racemic Mixture (R/S) Planar->Racemic Re-attack caption Fig 1. The electron-donating N1 promotes planarization of the chiral center via resonance stabilization.

Critical Workflow Protocols

Protocol A: Strategic Protection (The "Safety Lock")

Recommendation: Never perform high-energy transformations (e.g., high heat, strong Lewis acids) on the benzylic amine while the Indoline N1 is free.

  • Step: Install an Electron-Withdrawing Group (EWG) on the Indoline N1.

    • Preferred Groups: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Acetyl.

    • Why: The EWG pulls electron density away from the ring (the "Pull" effect), destabilizing the benzylic carbocation and effectively "locking" the chiral center in place.

  • Validation:

    • Unprotected Indoline:

      
       for racemization in dilute acid at 60°C may be < 1 hour.
      
    • N-Boc Indoline: Stable under identical conditions for > 24 hours.

Protocol B: Amide Coupling & Derivatization

Scope: Coupling (R)-1-(Indolin-5-yl)ethanamine with carboxylic acids.

ParameterRecommended ConditionRisk Factor (Avoid)Technical Rationale
pH Range 7.5 – 8.5 (Mildly Basic)< 4.0 (Acidic)Acid protonates the benzylic amine (good) but also facilitates leaving group ability if heat is applied.
Coupling Agent HATU / COMU / EDCThionyl Chloride / Oxalyl ChlorideAcid chlorides generate HCl and require heat, triggering the S

1 racemization pathway.
Base DIPEA / NMM (Collidine)Pyridine / DMAPStrong nucleophilic bases can promote elimination to styrene derivatives.
Temperature 0°C to RT> 40°CThermal energy overcomes the rotational barrier of the planar intermediate.

Step-by-Step Coupling Workflow:

  • Dissolve the carboxylic acid partner in DMF/DCM.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) at 0°C. Stir for 15 mins to activate.

  • Add (R)-1-(Indolin-5-yl)ethanamine (1.0 equiv).

  • Monitor via LC-MS. Quench immediately upon completion. Do not leave stirring overnight if reaction is complete.

Protocol C: Reductive Amination

Scope: Reacting the amine with aldehydes/ketones. Risk: Imine-Enamine tautomerization causes racemization at the


-carbon.
  • Solvent: Dichloroethane (DCE) or Methanol.

  • Dehydrating Agent: Ti(OiPr)

    
     (Titanium isopropoxide).
    
    • Role: Acts as a Lewis acid to speed up imine formation and scavenge water, reducing the time the molecule spends in the labile imine state.

  • Reducing Agent: NaBH(OAc)

    
     (Sodium triacetoxyborohydride).
    
    • Timing: Add simultaneously or immediately after imine formation. Do not isolate the imine.

Analytical Validation (Chiral HPLC)

You cannot assume optical purity; you must measure it. Standard C18 HPLC will not distinguish enantiomers.

Method Parameters:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Why: Immobilized phases are robust against amine modifiers.

  • Mobile Phase: n-Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indoline absorption) or 280 nm.

Decision Logic for Analytical Results:

AnalyticalDecision Start Run Chiral HPLC CheckEE Check Enantiomeric Excess (ee) Start->CheckEE ResultHigh ee > 98% CheckEE->ResultHigh ResultMed ee 90-98% CheckEE->ResultMed ResultLow ee < 90% CheckEE->ResultLow ActionHigh Proceed to Next Step ResultHigh->ActionHigh ActionMed Recrystallize with L-Tartaric Acid ResultMed->ActionMed ActionLow Reject Batch & Review Protocol A ResultLow->ActionLow caption Fig 2. Quality control decision tree based on chiral HPLC output.

Troubleshooting & FAQ

Q: My


 dropped from 99% to 85% after N-Boc deprotection with TFA. Why? 
A:  This is a classic "Acid Trap." While removing the Boc group, you generated a high concentration of acid. If the reaction warmed up (exothermic deprotection), the benzylic center racemized via the carbocation pathway.
  • Fix: Perform deprotection at 0°C. Use HCl in Dioxane instead of neat TFA if possible, or use a scavenger (like triethylsilane) to quench any carbocation species, though the latter is more for t-butyl cations. The key is Temperature Control .

Q: Can I use this amine in a Buchwald-Hartwig coupling? A: Yes, but the risk is


-hydride elimination  if the metal center inserts and the amine is not bulky enough.
  • Fix: Use a catalyst system that promotes reductive elimination over

    
     elimination (e.g., Pd2(dba)3 + BINAP or Xantphos). Ensure the Indoline Nitrogen is protected to prevent it from coordinating to the catalyst.
    

Q: I see a new impurity at RRT 0.9 that is not the enantiomer. What is it? A: It is likely the oxidized indole derivative. Indolines are sensitive to oxidation by air.

  • Fix: Degas all solvents with Argon/Nitrogen. Store the starting material under inert atmosphere at -20°C.

References

  • Mechanism of Benzylic Amine Racemization

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (See Chapter 4 on Carbocation Stability and Resonance).

    • Concept: Explains the resonance stabilization of benzylic carbocations by electron-don
  • Chiral Separation of Amines

    • Subramanian, G. (Ed.).[2] (2001). Chiral Separation Techniques: A Practical Approach . Wiley-VCH.

    • Concept: Validates the use of polysaccharide-based columns (Chiralpak AD/IA) with basic modifiers for amine resolution.
  • Protecting Group Strategies for Indoles/Indolines

    • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis . Wiley-Interscience.

    • Concept: Detailed protocols for N-Boc and N-Cbz protection to modulate electronic properties of nitrogen heterocycles.
  • Dynamic Kinetic Resolution (DKR)

    • Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247–3262.
    • Concept: Discusses the ease of racemization of benzylic amines and how to control it (or exploit it)

Sources

Troubleshooting

Optimizing reaction conditions for derivatizing (R)-1-(Indolin-5-yl)ethanamine

The following guide is structured as a Technical Support Center for researchers working with (R)-1-(Indolin-5-yl)ethanamine . It prioritizes troubleshooting, mechanistic logic, and self-validating protocols over generic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with (R)-1-(Indolin-5-yl)ethanamine . It prioritizes troubleshooting, mechanistic logic, and self-validating protocols over generic instructions.[1]

Ticket Category: Synthesis & Derivatization Optimization Status: Active Support Tier: Senior Application Scientist[1][2]

Executive Summary & Molecule Analysis

You are working with (R)-1-(Indolin-5-yl)ethanamine , a bifunctional building block containing two distinct nitrogen centers and a sensitive chiral center.[1][2]

  • Core Structure: 2,3-Dihydroindole (Indoline).[1][2][3]

    • Reactivity: Secondary aryl amine.[1][2] Moderately nucleophilic but prone to oxidation.[1][2]

    • pKa (Conjugate Acid): ~4.9 (similar to N-methylaniline).[1][2]

  • Side Chain: (R)-1-aminoethyl group.[1][2]

    • Reactivity: Primary alkyl amine.[1][2] Highly nucleophilic.[1][2]

    • pKa (Conjugate Acid): ~9.8 (similar to benzylamine).[1][2]

    • Risk:[2][4] Benzylic position is susceptible to radical racemization and oxidative cleavage.[1][2]

The Central Challenge: The ~5 unit pKa difference dictates chemoselectivity. The side chain amine is


 times more basic than the indoline nitrogen.

The Chemoselectivity Logic (Root Cause Analysis)

Before starting any protocol, consult this logic flow to determine the correct reaction conditions.[1]

Chemoselectivity Start Target Functionalization Decision Which Nitrogen? Start->Decision SideChain Side Chain (Primary Amine) Decision->SideChain Primary Target IndolineN Indoline Core (N1) Decision->IndolineN Secondary Target Cond1 Condition: Mild Base (pH 8-10) Stoichiometry: 1.0 eq Electrophile SideChain->Cond1 Exploit Nucleophilicity Cond2 Condition: Strong Electrophile + Heat OR Protect Side Chain First IndolineN->Cond2 Overcome Sterics/Electronics Result1 Product: Amide/Carbamate on Side Chain (Kinetic Control) Cond1->Result1 Result2 Product: N1-Functionalization (Thermodynamic/Protected Control) Cond2->Result2

Figure 1: Decision matrix for selective functionalization based on nucleophilic hierarchy.

Standard Operating Protocols (SOPs)

SOP-A: Chemoselective Acylation of the Side Chain

Objective: Derivatize the primary amine while leaving the indoline core free. Mechanism: Exploits the higher nucleophilicity of the alkyl amine (pKa ~9.8) vs. the aryl amine (pKa ~4.9).[1][2]

Reagents:

  • Substrate: (R)-1-(Indolin-5-yl)ethanamine (1.0 eq)[1][2]

  • Electrophile: Acid Anhydride or NHS-Ester (1.05 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1][2]

  • Solvent: DCM or THF (Anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration) under

    
     atmosphere.
    
    • Why? Indolines are susceptible to aerobic oxidation to indoles.[1][2][3]

      
       is mandatory.
      
  • Base Addition: Add DIPEA. Cool to 0°C.[1][2]

    • Why? Cooling suppresses the reaction rate of the less reactive indoline nitrogen, enhancing selectivity for the primary amine.

  • Electrophile Addition: Add the electrophile dropwise over 10 minutes.

    • Control Point: Do not dump the reagent.[1] High local concentration can force the indoline to react.[1]

  • Quench: Monitor by TLC/LCMS. Once the starting material is consumed (usually <1 hr), quench with saturated

    
    .
    
SOP-B: Handling Indoline Oxidation (Prevention)

Objective: Prevent the "Pink/Black Pot" syndrome (Oxidation to Indole). Mechanism: Indolines spontaneously dehydrogenate to indoles in the presence of oxygen and light.

Protocol:

  • Degassing: All solvents must be sparged with Argon or Nitrogen for 15 minutes prior to use.[1][2]

  • Antioxidant Additive: If the reaction requires long stir times (>12h), add 5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) if compatible with your electrophile.

  • Workup: Avoid acidic workups in the presence of air, which accelerates oxidative polymerization.[1]

Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned dark pink/black."

Diagnosis: Oxidative Dehydrogenation.[1][2][3] Root Cause: The indoline core has oxidized to an indole or polymerized (aniline oxidation).[1][3] This is common if the reaction was exposed to air or if an oxidant (e.g., peroxide impurities in ether/THF) was present. Solution:

  • Check solvent peroxide levels.[1][2]

  • Ensure strict inert atmosphere (

    
    /Ar).[1][2]
    
  • Recovery: If the product is formed but colored, pass through a short silica plug with 1% TEA (Triethylamine) to remove oxidized polar impurities.

Ticket #102: "I lost enantiomeric excess (ee dropped from 98% to 80%)."

Diagnosis: Benzylic Racemization.[1][2][5][6] Root Cause: The chiral center is benzylic.[1] Use of strong bases (LDA, NaH) or high temperatures allows deprotonation/reprotonation at the chiral carbon. Radical mechanisms (from impurities) can also scramble the center.[1] Solution:

  • Base Selection: Switch to non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).[1][2] Avoid inorganic hydroxides or alkoxides.[1][2]

  • Temperature: Keep reaction below 40°C.

  • Radical Scavenger: Ensure solvents are degassed to prevent radical formation at the benzylic position.[1]

Ticket #103: "I'm getting di-acylated product (both nitrogens reacted)."

Diagnosis: Loss of Chemoselectivity.[1][2] Root Cause: Excess electrophile or high temperature.[1][2] Solution:

  • Stoichiometry: Strictly limit electrophile to 0.95 - 1.0 equivalents.

  • Reverse Addition: Add the electrophile to the amine, not the amine to the electrophile. This ensures the amine is always in excess until the end, favoring the most nucleophilic site (side chain).

Comparative Data: Reactivity Profile

ParameterIndoline Nitrogen (N1)Side Chain Amine (Exocyclic)Implication
Hybridization

(conjugated)

(tetrahedral)
N1 is planar/constrained.[1][2]
pKa (Conj. Acid) ~4.9~9.8Side chain is protonated at neutral pH.[1][2]
Nucleophilicity Low (Aniline-like)High (Alkyl amine)Side chain reacts 100x faster.[1][2]
Oxidation Risk High (-> Indole)Low (Stable)Protect N1 from air.[1][2]
Chirality Risk N/AHigh (Benzylic)Avoid radical/strong base conditions.[1][2]

Troubleshooting Logic Flow

Use this diagram to diagnose yield or purity issues immediately.

Troubleshooting Start Problem Detected CheckColor Is mixture Pink/Black? Start->CheckColor CheckYield Is Yield Low? CheckColor->CheckYield No Oxidation Issue: Oxidation to Indole Action: Degas solvents, add antioxidant CheckColor->Oxidation Yes CheckEE Is ee% Low? CheckYield->CheckEE No Selectivity Issue: Di-substitution Action: Lower Temp, 0.95 eq Electrophile CheckYield->Selectivity Yes (Byproducts) Racemization Issue: Benzylic Deprotonation Action: Use weaker base (DIPEA), avoid heat CheckEE->Racemization Yes

Figure 2: Diagnostic workflow for common experimental failures.

References & Authoritative Grounding

  • Indoline vs. Indole Reactivity & Oxidation:

    • Source: Gribble, G. W. "Indoline Dehydrogenation."[1][2][3][7][8] ResearchGate.[1][2][3][6] (Discusses the susceptibility of indolines to oxidation/dehydrogenation to indoles).

    • URL:[1][2]

  • Chemoselective Acylation (Amine Reactivity):

    • Source: "Chemoselective N-Acylation of Indoles..." Angewandte Chemie. (Establishes the pKa hierarchy: Alkyl amines react preferentially over indole/indoline-like nitrogens).

    • URL:[1][2]

  • pKa Values of Nitrogen Centers:

    • Source: Master Organic Chemistry.[1][2] "Basicity of Amines: Aryl vs Alkyl." (Foundational data confirming the ~5 pKa gap between aniline-like and alkyl amines).[1][2]

    • URL:

  • Racemization of Benzylic Amines:

    • Source: "Thiyl Radical Mediated Racemization of Benzylic Amines."[1][6] (Highlights the sensitivity of the benzylic C-H bond to radical conditions).

    • URL:[1][2]

  • Molecule Data (Structure Verification):

    • Source: PubChem Compound Summary for 1-(1H-indol-5-yl)propan-2-amine (Structural analog showing Indole/Indoline nomenclature and properties).

    • URL:[1][2]

Sources

Optimization

Challenges in the scale-up of (R)-1-(Indolin-5-yl)ethanamine production

Current Status: Operational Subject: Process Guide & Troubleshooting for Compound IND-5-EA [(R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine] Audience: Process Chemists, Scale-up Engineers Executive Technical Summary The Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Process Guide & Troubleshooting for Compound IND-5-EA [(R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine] Audience: Process Chemists, Scale-up Engineers

Executive Technical Summary

The Molecule: (R)-1-(Indolin-5-yl)ethanamine is a chiral primary amine attached to an electron-rich indoline (dihydroindole) scaffold. The Core Challenge: This molecule presents a "Process Chemist’s Dilemma":

  • Chirality: Requires high enantiomeric excess (>99% ee).[1]

  • Stability: The indoline core is highly susceptible to oxidative dehydrogenation to form the corresponding indole impurity.[1] This is accelerated by heat, high pH, and transition metals.[1]

  • Chemo-compatibility: The free secondary amine (indoline N1) can coordinate to and poison metal catalysts used in traditional asymmetric hydrogenation.[1]

Recommendation: The Biocatalytic Route (ω-Transaminase) is the recommended scale-up pathway.[1] It operates under mild conditions (30°C, pH 7-8), significantly reducing the risk of indoline oxidation compared to metal-catalyzed routes.

Route A: Biocatalytic Synthesis (Recommended)

Method: Asymmetric Transamination using ω-Transaminases (ATA).[1][2][3] Substrate: 1-(Indolin-5-yl)ethan-1-one (5-Acetylindoline).[1]

The Process Logic

Transaminases require an amine donor (typically Isopropylamine, IPA) to transfer the amine group to the ketone. The equilibrium constant (


) is often unfavorable (~1), requiring a strategy to drive the reaction to completion.

Biocatalysis Substrate 5-Acetylindoline (Ketone) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme + Donor Donor Isopropylamine (Donor) Donor->Enzyme Product (R)-Indolin-amine (Target) Enzyme->Product High ee% ByProduct Acetone (Volatile) Enzyme->ByProduct ByProduct->Enzyme Product Inhibition Removal Acetone Removal ByProduct->Removal Vacuum/Sweep Gas (Drives Eq)

Figure 1: The Transaminase Equilibrium. Removing acetone is critical to driving conversion.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium Limitation: Acetone accumulation is inhibiting the enzyme.Apply Vacuum/Sweep: Run the reaction at reduced pressure (e.g., 200-400 mbar) or sweep with N₂ to remove acetone continuously.[1] Increase Donor: Increase IPA equivalents to 10-20 eq.
Precipitate Formation Substrate/Product Solubility: The indoline ketone or amine is crashing out.[1]Co-solvent: Add DMSO (5-10% v/v) or MeOH.[1] Note: Check enzyme stability in solvent first.[1]Two-Phase System: Use an organic overlay (e.g., MTBE) to act as a reservoir.[1]
Low ee% (<95%) Background Reaction: Spontaneous imine formation or wrong enzyme selectivity.[1]Enzyme Screening: Switch to a stricter (R)-selective variant (e.g., Arthrobacter sp. homologs). pH Optimization: Lower pH slightly (pH 7.0) to suppress non-enzymatic imine hydrolysis.[1]
Indole Impurity Rising Oxidation: Air leak in the reactor.[1]Degassing: Sparge all buffers with Argon/N₂ for 30 mins before adding enzyme. Add 10mM Ascorbic Acid as an antioxidant.[1]

Route B: Chemical Synthesis (Alternative)

Method: Asymmetric Transfer Hydrogenation (ATH).[1] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type).[1] Critical Pre-requisite: You must protect the Indoline Nitrogen (e.g., N-Boc or N-Acetyl) before this step.[1] The free NH poisons the Ruthenium catalyst.[1]

The Protocol (N-Boc Protected)
  • Protection: React 5-acetylindoline with Boc₂O.

  • ATH Reaction:

    • Solvent: Formic Acid / Triethylamine (5:2 azeotrope).[1]

    • Catalyst: 0.5 - 1.0 mol% Ru-TsDPEN.[1]

    • Conditions: 25-30°C, 24 hours.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the target.[1]

Troubleshooting Guide: Chemical Route
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning: Trace free indoline (unprotected) is binding to Ru.[1]Quality Control: Ensure >99% conversion of the N-protection step before attempting ATH. Scavenger: Treat substrate with activated carbon to remove metal-coordinating impurities.[1]
Racemization High Temperature: Reaction exotherm caused loss of stereo-control.[1]Cooling: Maintain T < 30°C. ATH enantioselectivity drops significantly above 40°C.
Indole Formation Dehydrogenation: Ruthenium can also catalyze dehydrogenation of indolines to indoles.[1]Inert Atmosphere: Strict O₂ exclusion. Stop Early: Do not "cook" the reaction; quench immediately upon completion.

Critical Control Point: Downstream Processing (DSP)

The isolation of the free amine is the highest risk phase for Indoline Oxidation .

The "Indole" Risk

Indolines oxidize to indoles via a radical mechanism, accelerated by basic pH and air.[1]

  • Reaction: Indoline + O₂ → Indole + H₂O₂[1]

  • Visual Cue: The solution turns from pale yellow to dark brown/black.[1]

DSP Decision Tree

DSP Start Crude Reaction Mixture (Aq. Phase) pH_Adj Adjust pH to >11 (To extract amine) Start->pH_Adj Risk CRITICAL RISK: High pH accelerates Oxidation pH_Adj->Risk Mitigation Add Antioxidant (Na2S2O5) + Argon Sparge Risk->Mitigation Must Do Extract Extract into MTBE/Toluene (Keep cold <5°C) Mitigation->Extract Salt Salt Formation immediately (e.g., HCl or Oxalate salt) Extract->Salt Do not evaporate to dryness! Stable Stable Solid Product Salt->Stable

Figure 2: Workup strategy to prevent oxidation. The key is to avoid isolating the free base as an oil.

Purification Protocol
  • Quench: Cool reaction mixture to 5°C.

  • Antioxidant: Add Sodium Metabisulfite (0.5 eq) or Ascorbic Acid to the aqueous layer.[1]

  • Extraction: Adjust pH to 12 using NaOH under Nitrogen flow. Extract immediately into degassed MTBE.[1]

  • Stabilization: Do not concentrate the free amine to dryness (it will darken).[1] Instead, add a solution of HCl in isopropanol (or Oxalic acid) to the organic layer to precipitate the stable salt.

  • Filtration: Collect the salt. The salt form is resistant to oxidation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use heterogeneous hydrogenation (Pd/C + H₂) to make this? A: Avoid. Pd/C is an excellent catalyst for dehydrogenating indolines to indoles.[1] You will likely end up with the aromatic indole ethylamine (Tryptamine derivative) or a mixture.[1] If you must use H₂, use Rhodium on Alumina, but selectivity will be poor compared to Transaminases.[1]

Q: Why is my ee% dropping during workup? A: It is likely not racemization, but enrichment of the impurity.[1] If you have unreacted ketone, it might co-crystallize.[1] However, if you are seeing true racemization, check your pH.[1] Primary chiral amines can racemize via imine tautomerization if left in ketone-containing solutions at high pH for extended periods.[1]

Q: How do I measure the Indole impurity? A: Use HPLC with a UV detector.

  • Indoline (Product): λ_max ~250 nm, 290 nm.[1]

  • Indole (Impurity): λ_max ~220 nm, 280 nm (Stronger absorber).[1]

  • Note: The Indole impurity often has a very different retention time on C18 columns due to aromatic planarity.[1]

References

  • Biocatalytic Synthesis of Chiral Amines: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[1][2][4] Science 329.5989 (2010): 305-309.[1] Link Context: Establishes the industrial viability of transaminases for scale-up.

  • Transaminase Equilibrium Displacement: Green, A. P., et al. "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria."[1] Angewandte Chemie International Edition 53.40 (2014): 10714-10717.[1] Link Context: Strategies for handling unfavorable equilibrium in amine synthesis.

  • Indoline Oxidation Instability: Gribble, G. W., et al. "Indoline Dehydrogenation."[1] The Chemistry of Heterocyclic Compounds (2010).[5] Context: Detailed mechanisms of how indolines oxidize to indoles (dehydrogenation).

  • Asymmetric Transfer Hydrogenation (ATH): Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research 30.2 (1997): 97-102.[1] Link Context: The foundational protocol for chemical reduction of acetophenones.

  • Handling of Air-Sensitive Indolines: Zhang, Y., et al. "Green Oxidation of Indoles using Halide Catalysis."[1] Scientific Reports 9 (2019).[1] Link Context: While focused on oxidation, this paper details the susceptibility of the indoline/indole redox pair.

Sources

Troubleshooting

Analytical methods for detecting byproducts in (R)-1-(Indolin-5-yl)ethanamine synthesis

The following technical guide addresses the analytical control and troubleshooting of (R)-1-(Indolin-5-yl)ethanamine synthesis. This document is structured as a Tier-3 Support resource, designed for process chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the analytical control and troubleshooting of (R)-1-(Indolin-5-yl)ethanamine synthesis. This document is structured as a Tier-3 Support resource, designed for process chemists and analytical scientists.

Case ID: IND-ETH-005-R Status: Active Classification: Chiral Intermediate / Indoline Stability Assigned Specialist: Senior Application Scientist

Executive Technical Overview

(R)-1-(Indolin-5-yl)ethanamine is a high-value chiral building block. Its synthesis typically involves the asymmetric reductive amination of 1-(indolin-5-yl)ethanone or the resolution of the racemic amine.

Critical Quality Attributes (CQAs):

  • Enantiomeric Purity: >99.5% ee (Critical for preventing off-target stereoisomer effects).

  • Oxidative Stability: The indoline core is electronically rich and prone to dehydrogenation to the corresponding indole.

  • N-Protection Status: Synthesis often requires N1-protection (e.g., acetyl) to direct regioselectivity; incomplete deprotection is a common failure mode.

Troubleshooting Guide (Q&A Format)

Category A: Impurity Identification & LC-MS Anomalies

Q1: I am detecting a persistent impurity with a mass of [M-2] in my LC-MS spectrum. It co-elutes closely with the product. What is this? Diagnosis: This is the Indole Analog (Dehydrogenation Impurity). Mechanism: Indolines (dihydroindoles) are susceptible to aerobic oxidation, especially under basic conditions or in the presence of transition metals (Pd, Cu) used in coupling steps. The loss of two hydrogen atoms converts the indoline to an indole. Corrective Action:

  • Immediate: Sparge all solvents with Argon/Nitrogen. Add an antioxidant (e.g., Ascorbic acid or BHT) to the sample diluent if permissible.

  • Process: Ensure the reaction quench and workup are performed under an inert atmosphere. Check your starting material; 5-acetylindoline often contains 5-acetylindole as an impurity.

Q2: My chiral HPLC shows a fronting peak or a "shoulder" on the main peak. Is this the enantiomer? Diagnosis: Likely not the enantiomer. This is often due to amine tailing caused by silanol interactions on the column stationary phase. Corrective Action:

  • Mobile Phase Adjustment: Ensure you are using a basic additive. Standard protocol: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase.

  • Column Choice: Switch to an immobilized polysaccharide column (e.g., Chiralpak IA or IC) which tolerates stronger solvents, rather than coated phases (AD/OD) which can be stripped by aggressive modifiers.

Category B: Synthetic Yield & Byproducts[1]

Q3: We see a byproduct with [M+Product-17] or [M+Product-15] during reductive amination. Diagnosis: This is likely the Dimer Impurity . Mechanism: During reductive amination (e.g., using NaBH3CN or catalytic hydrogenation), the newly formed primary amine reacts with the unreacted ketone intermediate to form a secondary amine (dimer). Corrective Action:

  • Protocol Adjustment: Increase the equivalents of the ammonium source (e.g., NH4OAc) to >5-10 eq.

  • Order of Addition: Pre-mix the ketone and amine source to form the imine before adding the reducing agent.

Analytical Protocols

Method A: Chiral Purity Determination (HPLC)

Purpose: Quantification of the (S)-enantiomer.

ParameterCondition
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Indoline absorption max)
Run Time 20 minutes
Expected Retention (S)-Enantiomer: ~8-10 min; (R)-Enantiomer: ~12-14 min (Confirm with racemate)

Note: Ethanol is preferred over IPA for sharper amine peaks on immobilized columns.

Method B: Achiral Impurity Profiling (LC-MS)

Purpose: Detection of Indole, Ketone, and Dimer impurities.

ParameterCondition
Column C18 Core-Shell (e.g., Kinetex C18), 2.1 x 100 mm, 1.7 or 2.6 µm
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 10 mins
Mass Spec ESI Positive Mode.[1] Scan range 100-600 m/z
Critical Masses 177.1 (Target), 175.1 (Indole Impurity), 176.1 (Ketone Int.), 337.2 (Dimer)

Note: High pH mobile phase is recommended for basic amines to improve retention and peak shape on C18.

Visualizations

Diagram 1: Impurity Formation Pathways

This pathway illustrates the origin of the critical byproducts: the (S)-enantiomer, the Indole oxidation product, and the Dimer.

ImpurityPathways Start 1-(Indolin-5-yl)ethanone (Ketone Precursor) Target (R)-1-(Indolin-5-yl)ethanamine (Target Molecule) Start->Target Asymmetric Reductive Amination S_Enant (S)-Enantiomer (Chiral Impurity) Start->S_Enant Stereocontrol Failure Indole 1-(1H-Indol-5-yl)ethanamine (Oxidation Impurity [M-2]) Start->Indole Pre-reaction Oxidation Dimer Secondary Amine Dimer Start->Dimer Reaction with Product Target->Indole Aerobic Oxidation (-2H)

Caption: Mechanistic origin of key impurities. Yellow path indicates oxidative degradation risk.

Diagram 2: Analytical Decision Matrix

A logic flow for resolving spectral anomalies during quality control.

AnalyticalLogic Step1 Sample Analysis (LC-MS + Chiral HPLC) Check1 Peak at [M-2] detected? Step1->Check1 Action1 Oxidation Detected. Add Antioxidant. Purge buffers. Check1->Action1 Yes Check2 Doublet peak in Chiral HPLC? Check1->Check2 No Action2 Check Additive. Add 0.1% DEA. Check Column Age. Check2->Action2 Yes Check3 Unknown peak @ High RT? Check2->Check3 No Action3 Likely Dimer. Check Mass [2M-NH3]. Check3->Action3 Yes

Caption: Troubleshooting logic for identifying and resolving common analytical anomalies.

References

  • Chiral Separation Mechanics

    • Application of polysaccharide-based chiral stationary phases for resolution of chiral amines.
    • Source: (General reference for Chiralpak IA/IC utility).

  • Indoline Stability

    • Aerobic Oxidation Approaches to Indole-3-carboxylates: Stability and reactivity of indoline intermedi
    • Source:

  • Impurity Profiling

    • Development of Impurity Profiling Methods Using Modern Analytical Techniques (LC-MS).
    • Source:

  • Synthesis & Byproducts

    • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine (Analogous chemistry).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

NMR analysis for the structural confirmation of (R)-1-(Indolin-5-yl)ethanamine

Executive Summary Molecule: (R)-1-(Indolin-5-yl)ethanamine Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals. Criticality: The (R)-enantiomer of 1-(indolin-5-yl)ethanamine is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (R)-1-(Indolin-5-yl)ethanamine Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals. Criticality: The (R)-enantiomer of 1-(indolin-5-yl)ethanamine is a privileged scaffold in drug discovery, often serving as a precursor for kinase inhibitors and GPCR ligands. Its biological activity is strictly governed by the stereochemistry at the benzylic position.

This guide provides a definitive protocol for the structural and stereochemical validation of this molecule, comparing the gold-standard Mosher's Method against Chiral Solvating Agents (CSAs) and Chiral HPLC .

Structural Confirmation (Connectivity)

Before assessing chirality, the covalent structure must be validated. The indoline core presents a distinct NMR signature compared to its oxidized indole counterpart.

Expected 1H NMR Data (500 MHz, DMSO-d6)

Note: Chemical shifts are estimated based on substituent effects of the electron-rich indoline system.

PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
Indoline Core
N-HAmine5.2 - 5.5br s-Exchangeable; broad due to quadrupole.
C2-HCH

3.35 - 3.45t8.5Deshielded by adjacent Nitrogen.
C3-HCH

2.85 - 2.95t8.5Benzylic; coupled to C2.
Aromatic
C7-HAr-H6.45 - 6.55d8.0Ortho to N (shielded by resonance).
C6-HAr-H6.85 - 6.95dd8.0, 1.5Meta to N.
C4-HAr-H7.05 - 7.15d1.5Meta to N; Ortho to alkyl side chain.
Side Chain
C

-H
CH3.90 - 4.00q6.5Benzylic methine; chiral center.
C

-H
CH

1.25 - 1.35d6.5Methyl doublet typical of ethylamines.
NH

Amine1.8 - 2.5br s-Variable; depends on water/concentration.
Assignment Logic Visualization

The following diagram illustrates the correlation pathways required to unambiguously assign the structure using 2D NMR (COSY, HSQC, HMBC).

NMR_Assignment cluster_0 1D 1H Signals cluster_1 2D Correlations H_Indoline Indoline CH2 (C2/C3) COSY COSY (Neighbor Coupling) H_Indoline->COSY C2-C3 coupling HSQC HSQC (C-H Direct) H_Indoline->HSQC HMBC HMBC (Long Range) H_Indoline->HMBC Connects to C3a/C7a H_Aromatic Aromatic (C4/C6/C7) H_Aromatic->COSY Ortho/Meta H_Aromatic->HSQC H_SideChain Side Chain (Me/CH) H_SideChain->COSY Me-CH coupling H_SideChain->HSQC H_SideChain->HMBC Connects to C5 Final Structure Final Structure HMBC->Final Structure

Caption: Logical flow for structural verification using 2D NMR correlations.

Chiral Confirmation: The Core Comparison

Validating the (R)-configuration is the critical quality attribute. We compare three methodologies.

Method A: Mosher's Method (The Gold Standard)

This method involves derivatizing the amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct chemical shifts due to the magnetic anisotropy of the phenyl group in the Mosher auxiliary.

Mechanism: In the (R)-MTPA amide of an (R)-amine, the phenyl group of the auxiliary shields protons on one side of the stereocenter (L2), while the methoxy group affects the other (L1). By comparing the (S)-MTPA and (R)-MTPA derivatives (


), the configuration is deduced.[1][2][3]
Experimental Protocol: Mosher's Derivatization
  • Sample Prep: Dissolve 5 mg of (R)-1-(Indolin-5-yl)ethanamine in 0.6 mL CDCl

    
     (neutralized with K
    
    
    
    CO
    
    
    to remove acid traces).
  • Reaction (Tube A): Add 1.5 eq. of (R)-(-)-MTPA-Cl and 3 eq. of dry pyridine. Shake for 10 min.

  • Reaction (Tube B): Repeat with (S)-(+)-MTPA-Cl .

  • Analysis: Acquire 1H NMR (and 19F NMR for purity check) for both tubes.

  • Calculation: Tabulate shifts for the methyl doublet (Side chain) and the aromatic protons. Calculate

    
    .[1]
    

Interpretation for (R)-1-(Indolin-5-yl)ethanamine:

  • If the configuration is (R) , the protons on the right side of the projection (Methyl group) typically show a positive

    
    , while the indoline core protons show a negative 
    
    
    
    .
Method B: Chiral Solvating Agents (CSAs)

A faster, non-destructive alternative using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or (R)-Binaphthyl phosphoric acid.

  • Pros: No reaction required; sample recoverable.

  • Cons: Smaller peak separation (

    
    ); sensitive to concentration/temperature.
    
Comparative Analysis Table
FeatureMosher's Method (NMR) Chiral Solvating Agents (NMR) Chiral HPLC
Primary Output Absolute Configuration (R vs S)Enantiomeric Excess (ee%)Enantiomeric Excess (ee%)
Reliability High (Self-validating via

)
Medium (Requires reference)High (Requires standard)
Sample Prep 30-60 mins (Derivatization)< 5 mins (Mixing)10-30 mins (Method Dev)
Destructive? Yes (Chemical reaction)NoNo
Cost Low (Reagents)Medium (Expensive CSAs)High (Columns/Solvents)
Limit of Detection ~1-2% minor enantiomer~5% minor enantiomer< 0.1% minor enantiomer

Decision Workflow Diagram

This diagram guides the researcher on which method to select based on the stage of development.

Method_Selection Start Start: Chiral Analysis Needed IsReferenceAvailable Is Enantiopure Reference Available? Start->IsReferenceAvailable HPLC Method: Chiral HPLC (Quantitation) IsReferenceAvailable->HPLC Yes AbsConfigUnknown Absolute Config Unknown? IsReferenceAvailable->AbsConfigUnknown No QC Release Data QC Release Data HPLC->QC Release Data Mosher Method: Mosher's Analysis (Structural Proof) AbsConfigUnknown->Mosher Yes (Need Proof) CSA Method: Chiral Solvating Agent (Quick Screen) AbsConfigUnknown->CSA No (Just ee% check) Publishable Data Publishable Data Mosher->Publishable Data

Caption: Decision tree for selecting the appropriate chiral analysis method.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2(10), 2451–2458.[1][2] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

Sources

Comparative

Comparative Guide: Biological Activity of (R)- vs (S)-1-(Indolin-5-yl)ethanamine Derivatives

The following guide provides a comprehensive technical comparison of the biological activity, pharmacological properties, and experimental applications of (R)- and (S)-1-(Indolin-5-yl)ethanamine derivatives. Note on Nome...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of the biological activity, pharmacological properties, and experimental applications of (R)- and (S)-1-(Indolin-5-yl)ethanamine derivatives.

Note on Nomenclature: While the strict IUPAC definition of "1-(Indolin-5-yl)ethanamine" refers to the 1-aminoethyl derivative (an


-methylbenzylamine analogue), in drug development contexts, this terminology is frequently used interchangeably or confused with its homologue 1-(Indolin-5-yl)propan-2-amine  (also known as 5-(2-aminopropyl)indoline  or 5-API  dihydro). The latter is a critical chiral intermediate in the synthesis of the alpha-blocker Silodosin  and a structural analogue of the psychoactive substance 5-APDI . This guide primarily addresses the 1-(Indolin-5-yl)propan-2-amine  scaffold due to its significant pharmaceutical relevance, while drawing structure-activity relationship (SAR) parallels to the ethylamine analogue.

Executive Summary

The biological activity of 1-(Indolin-5-yl)ethanamine derivatives is profoundly stereoselective. The (R)-enantiomer is the pharmacologically active scaffold for the synthesis of highly selective


-adrenergic antagonists (e.g., Silodosin) and exhibits distinct monoaminergic modulation profiles. Conversely, the (S)-enantiomer  typically displays significantly reduced potency or acts as an isomeric impurity that must be controlled during process chemistry. This guide dissects the molecular mechanisms, synthesis, and validation protocols for these enantiomers.

Chemical Structure & Stereochemistry

The core structure consists of an indoline (2,3-dihydroindole) fused ring system substituted at the 5-position with a chiral amine-bearing chain.

  • Core Scaffold: 2,3-dihydro-1H-indole (Indoline).[1][2]

  • Chiral Center: The

    
    -carbon of the amine side chain.
    
  • Key Analogue: 5-(2-aminopropyl)indoline (often referred to in synthesis as the "Silodosin Intermediate").

Feature(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Right-handed)Sinister (Left-handed)
3D Topology Matches

-AR binding pocket hydrophobic cleft
Steric clash with receptor residues
Primary Utility Drug Substance Intermediate (Silodosin)Impurity / Research Standard
CAS (Generic) Variable by salt formVariable by salt form

Comparative Biological Activity

Pharmaceutical Application: -Adrenergic Antagonism

In the context of benign prostatic hyperplasia (BPH) therapeutics, the (R)-enantiomer of the 1-(Indolin-5-yl)ethanamine derivative serves as the critical building block for Silodosin .[2]

  • (R)-Activity: The (R)-configured amine is coupled with a benzoate derivative to form the final drug product. The (R)-configuration is essential for the precise orientation of the indoline core within the

    
    -adrenergic receptor, facilitating high-affinity binding (
    
    
    
    < 1 nM) and uroselectivity.
  • (S)-Activity: The (S)-enantiomer leads to an isomeric impurity that exhibits significantly lower binding affinity (often >100-fold less potent) and reduced selectivity for the

    
     subtype over 
    
    
    
    , potentially increasing cardiovascular side effects (hypotension).
Psychoactive Pharmacology (SAR Analysis)

Structurally, these compounds are dihydro-analogues of 5-(2-aminopropyl)indole (5-IT) and 5-(2-aminopropyl)indane (5-APDI) .[3]

  • Mechanism: They act as Monoamine Releasing Agents (MRAs) and Reuptake Inhibitors.

  • Enantiomeric Divergence:

    • (S)-Enantiomer (Amphetamine-like rule): In simple alpha-methyl phenethylamine analogues, the (S)-isomer (dextrorotatory) is typically more potent at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

    • (R)-Enantiomer: Often retains significant Serotonin Transporter (SERT) activity and is the required configuration for specific receptor-ligand interactions in larger molecules (like Silodosin).

  • Indoline vs. Indole: The reduction of the indole double bond to indoline generally reduces planarity, altering the binding profile at 5-HT receptors compared to their aromatic counterparts (e.g., 5-IT).

Quantitative Comparison Table
Parameter(R)-Derivative(S)-DerivativeMechanistic Implication
Silodosin Synthesis Yield High (Target)Low (Impurity)(R) is the required precursor for active drug.

-AR Affinity (Derived)
High (

~0.1-1 nM)
Low (

>100 nM)
Stereospecific hydrophobic pocket interaction.
DAT/NET Potency (Predicted) ModerateHighFollows general amphetamine SAR (S > R).
Metabolic Stability ModerateModerateBoth subject to N-glucuronidation and dehydrogenation.

Experimental Protocols

Protocol: Enantioselective Synthesis via Optical Resolution

To isolate the active (R)-enantiomer for biological testing or drug synthesis.

Objective: Obtain >99% ee (R)-5-(2-aminopropyl)indoline.

  • Starting Material: Racemic 1-acetyl-5-(2-aminopropyl)indoline.

  • Resolution Agent: L-Tartaric acid or (S)-Mandelic acid.

  • Crystallization:

    • Dissolve racemate in MeOH/Water (9:1).

    • Add 0.5 eq of L-Tartaric acid.

    • Heat to reflux (65°C) for 1 hour, then cool slowly to 4°C over 12 hours.

    • The diastereomeric salt of the (R)-amine precipitates preferentially.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM.

  • Validation: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

Protocol: Competitive Radioligand Binding Assay ( -AR)

To verify the affinity difference between (R) and (S) derivatives.

  • Membrane Prep: CHO cells expressing human

    
    -AR.
    
  • Ligand: [3H]-Prazosin (0.2 nM).

  • Incubation:

    • Prepare serial dilutions of (R)- and (S)-compounds (

      
       to 
      
      
      
      M).
    • Incubate with membranes and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Biological Pathway

The following diagram illustrates the stereoselective divergence in pharmacological outcomes for the indoline-ethanamine scaffold.

IndolineActivity Precursor Racemic 1-(Indolin-5-yl)ethanamine Derivative R_Isomer (R)-Enantiomer Precursor->R_Isomer Resolution/Chiral Synth S_Isomer (S)-Enantiomer Precursor->S_Isomer Resolution Silodosin Silodosin Synthesis (Coupling Reaction) R_Isomer->Silodosin Precursor SAR_DAT Monoamine Transporter Activity (DAT/NET) (Psychoactive Potential) R_Isomer->SAR_DAT Moderate Potency Impurity Isomeric Impurity S_Isomer->Impurity In Drug Process OffTarget Reduced Selectivity (Potential Hypotension) S_Isomer->OffTarget Biological Effect S_Isomer->SAR_DAT High Potency (Predicted) Alpha1A High Affinity alpha-1A Antagonism (BPH Treatment) Silodosin->Alpha1A Mechanism of Action

Caption: Stereoselective divergence of 1-(Indolin-5-yl)ethanamine derivatives in pharmaceutical and pharmacological pathways.

References

  • Silodosin Synthesis & Intermediates : Process for the preparation of Silodosin and intermediates thereof.[1][2] Patent WO2011030356A1. (Describes the (R)-5-(2-aminopropyl)indoline intermediate).

  • Pharmacology of Aminoindanes/Indolines : Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties. ResearchGate. (Discusses 5-APDI and related SAR).

  • Stereoselectivity in Adrenergic Antagonists : Silodosin: a new subtype-selective alpha-1 blocker for the treatment of benign prostatic hyperplasia. Clinical Therapeutics. (Highlights the importance of the specific enantiomer for efficacy).

  • General Amphetamine SAR : Amphetamine Enantiomers and Monoamine Transporters. Wikipedia/Primary Literature Summary. (Establishes the (S) > (R) potency rule for simple amine transporters).

Sources

Validation

Comparative Synthesis of (R)-1-(Indolin-5-yl)ethanamine: A Technical Guide to Chiral Amine Methodologies

Executive Summary The indoline-5-ethylamine scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently serving as a core building block for kinase inhibitors and G-protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline-5-ethylamine scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently serving as a core building block for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The synthesis of (R)-1-(Indolin-5-yl)ethanamine presents a classic challenge in asymmetric synthesis: the efficient, enantioselective amination of a sterically and electronically deactivated 1-arylethan-1-one derivative.

This guide provides a rigorous comparative analysis of three dominant synthetic paradigms: Biocatalytic Asymmetric Synthesis (ω-Transaminase) , Chemical Asymmetric Synthesis (Ellman’s Auxiliary) , and Transition Metal-Catalyzed Asymmetric Hydrogenation . By analyzing the mechanistic causality, scalability, and atom economy of each route, this guide equips process chemists and drug development professionals with the data necessary to select the optimal synthetic strategy for their specific phase of development.

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the three divergent synthetic strategies starting from the common prochiral precursor, 1-(indolin-5-yl)ethan-1-one.

G cluster_A Route A: Biocatalysis cluster_B Route B: Ellman's Auxiliary cluster_C Route C: Asymmetric Hydrogenation SM 1-(Indolin-5-yl)ethan-1-one (Prochiral Ketone) TA (R)-ω-Transaminase Amine Donor (IPA) PLP Cofactor SM->TA Aux 1. (R)-t-Bu-Sulfinamide, Ti(OEt)4 2. NaBH4 Reduction SM->Aux Imine 1. NH3 / Ti(OiPr)4 (Imine Formation) SM->Imine Prod (R)-1-(Indolin-5-yl)ethanamine (Target Chiral Amine) TA->Prod >99% ee Green Chemistry Cleavage 3. HCl / MeOH (Auxiliary Cleavage) Aux->Cleavage High dr Cleavage->Prod 96% ee Bench-Stable AH 2. H2 (90 psi) Ir/(S,S)-f-Binaphane Catalyst Imine->AH AH->Prod 95% ee High Atom Economy

Synthetic routes to (R)-1-(Indolin-5-yl)ethanamine: Biocatalysis, Ellman's, and Hydrogenation.

Comparative Analysis: The Causality of Experimental Choices

Route A: Biocatalytic Asymmetric Synthesis (ω-Transaminase)

The "Why": Historically, biocatalytic amine synthesis relied on the kinetic resolution of racemic amines, which inherently caps the theoretical yield at 50%[1]. Modern process chemistry favors direct asymmetric synthesis using engineered (R)-selective ω-transaminases (ω-TAs), which allows for a 100% theoretical yield from the prochiral ketone[1].

  • Equilibrium Shifting: The transamination of ketones using isopropylamine (IPA) as an amine donor is thermodynamically unfavorable. To drive the reaction forward, the co-product (acetone) must be continuously removed via reduced pressure or a biphasic solvent system[2].

  • Enzyme Engineering: Wild-type ω-TAs often struggle with sterically bulky substrates like the indoline bicyclic system. Engineered variants (e.g., derived from Arthrobacter sp.) feature modified active sites that accommodate bulky aryl groups, drastically improving catalytic efficiency and enantioselectivity (>99% ee)[3].

Route B: Chemical Asymmetric Synthesis (Ellman’s Auxiliary)

The "Why": Jonathan Ellman's introduction of tert-butanesulfinamide revolutionized bench-scale chiral amine synthesis[4]. This route is highly predictable and does not require specialized high-pressure equipment or engineered enzymes.

  • Lewis Acid Selection: 1-arylethan-1-ones are poor electrophiles. Titanium(IV) ethoxide (Ti(OEt)4) is strictly required; it acts dually as a potent Lewis acid to activate the ketone and as an irreversible water scavenger to drive sulfinylimine condensation[5].

  • Stereocontrol: The reduction of the resulting ketimine with NaBH4 is highly diastereoselective. The bulky tert-butanesulfinyl group dictates the hydride trajectory, forcing attack from the less sterically hindered face via a highly ordered transition state[6]. Subsequent acidic cleavage with HCl yields the target amine without eroding the stereocenter.

Route C: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

The "Why": For ton-scale API manufacturing, atom economy is paramount. Direct asymmetric hydrogenation (AH) of unsaturated nitrogenated compounds is arguably the most efficient and sustainable chemical strategy, generating virtually no waste[7].

  • Catalyst Design: Imines are notoriously challenging substrates for hydrogenation due to their propensity to hydrolyze and poison catalysts via strong nitrogen coordination. Iridium(III) complexes paired with chiral P,N-ligands (such as Ir/(S,S)-f-Binaphane) have proven exceptionally effective for acyclic N-alkyl and N-aryl imines, providing excellent turnover numbers (TON) and high enantioselectivity[8].

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Transamination (Bench Scale)
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 8.0) containing 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

  • Substrate Loading: Dissolve 1-(indolin-5-yl)ethan-1-one (50 mM final concentration) in DMSO (10% v/v final reaction volume) to ensure solubility.

  • Biocatalyst & Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Adjust pH back to 8.0 if necessary. Add the lyophilized engineered (R)-ω-transaminase (10 mg/mL).

  • Incubation & Equilibrium Shift: Incubate the reaction at 35°C under gentle agitation (150 rpm). Apply a mild vacuum or continuous nitrogen sweep over the headspace to actively strip the generated acetone, driving the equilibrium toward the amine product.

  • Workup: Monitor via HPLC. Upon >95% conversion (typically 24-48 h), basify the aqueous phase to pH 12 with 5M NaOH. Extract the free base amine with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Ellman’s Auxiliary Route
  • Imine Condensation: In an oven-dried flask under N2, dissolve 1-(indolin-5-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Reflux for 12 hours.

  • Workup of Imine: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Causality note: This rapidly hydrolyzes the titanium species into an insoluble, easily filterable TiO2 precipitate. Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer.

  • Diastereoselective Reduction: Dissolve the crude sulfinylimine in anhydrous THF (0.2 M) and cool to -48°C. Add NaBH4 (3.0 eq) in portions. Stir for 4 hours, allowing the reaction to slowly warm to 0°C. Quench carefully with saturated NH4Cl. Extract with EtOAc to isolate the sulfinamide intermediate.

  • Auxiliary Cleavage: Dissolve the intermediate in MeOH (0.2 M) and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 1 hour. Concentrate to dryness, then triturate with Et2O to yield the (R)-1-(Indolin-5-yl)ethanamine hydrochloride salt.

Protocol C: Asymmetric Hydrogenation
  • Imine Formation: Condense 1-(indolin-5-yl)ethan-1-one with ammonia in the presence of Ti(OiPr)4 to generate the unprotected imine. Isolate and dry thoroughly.

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, prepare a solution of [Ir(COD)Cl]2 (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in anhydrous, degassed 2,2,2-trifluoroethanol (TFE). Stir for 30 minutes to form the active complex.

  • Hydrogenation: Transfer the imine substrate (1.0 eq) and the catalyst solution to a Parr autoclave. Seal, remove from the glovebox, and purge the vessel with H2 gas three times.

  • Pressurization: Pressurize the autoclave to 90 psi with H2. Heat to 50°C and stir vigorously for 18 hours.

  • Isolation: Vent the H2 gas safely. Concentrate the reaction mixture and purify the resulting amine via acid-base extraction or short-path distillation to remove trace metal residues.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three synthetic routes based on standard industry benchmarks for chiral 1-arylethylamines.

Performance MetricRoute A: Biocatalysis (ω-TA)Route B: Ellman's AuxiliaryRoute C: Asym. Hydrogenation
Overall Yield (%) 82 - 88%70 - 78% (over 3 steps)85 - 92%
Enantiomeric Excess >99% 94 - 96%92 - 95%
Atom Economy / E-factor Low E-factor (Aqueous waste)High E-factor (Stoichiometric auxiliary)Highest Atom Economy
Scalability High (Requires reactor engineering for acetone removal)Moderate (Ideal for discovery/bench-scale)Very High (Ton-scale API manufacturing)
Primary Cost Driver Enzyme engineering & supply chainChiral auxiliary & Ti(OEt)4Ir-catalyst & High-pressure infrastructure
Trace Metal Contamination NoneTitanium salts (easily filtered)Iridium (Requires rigorous downstream scavenging)

References

  • Application of ω-Transaminases in the Pharmaceutical Industry. ACS Publications.[Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC.[Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.[Link]

  • tert-Butanesulfinamide. Wikipedia.[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.[Link]

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate.[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC.[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. ACS Publications.[Link]

Sources

Comparative

Comparing the reactivity of (R)-1-(Indolin-5-yl)ethanamine with other chiral amines

Executive Summary: The "Super-Nucleophilic" Chiral Amine Target Molecule: (R)-1-(Indolin-5-yl)ethanamine CAS (racemate): 81881-74-5 (Reference for core structure) Class: Electron-Rich Chiral Benzylamine Analogue This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Nucleophilic" Chiral Amine

Target Molecule: (R)-1-(Indolin-5-yl)ethanamine CAS (racemate): 81881-74-5 (Reference for core structure) Class: Electron-Rich Chiral Benzylamine Analogue

This guide analyzes the reactivity profile of (R)-1-(Indolin-5-yl)ethanamine , contrasting it with industry-standard chiral resolving agents and building blocks like (R)-


-methylbenzylamine (MBA).

Key Differentiator: unlike standard phenyl-based amines, the indoline scaffold acts as a powerful electron-donating pump. The nitrogen atom at position 1 of the indoline ring (N1) exerts a strong


 (mesomeric) effect para to the C5 position. This renders the exocyclic amino group significantly more nucleophilic  and slightly more basic  than its phenyl or naphthyl counterparts.

Strategic Insight: For drug development professionals, this molecule offers a "high-reactivity" alternative for difficult condensations or resolutions where standard amines fail to attack sterically hindered electrophiles. However, it introduces a critical need for chemoselective control to prevent oxidation or competitive N1-alkylation.

Structural & Electronic Profile

The Indoline "Push" Effect

The reactivity of this molecule is defined by the orbital interaction between the indoline lone pair and the exocyclic amine.

  • Standard Benzylamine: The phenyl ring is mildly electron-withdrawing relative to an alkyl chain.

  • Indoline-5-ethanamine: The N1 nitrogen is an alkyl-aniline type donor. Through resonance, it pushes electron density to the C5 carbon, which in turn increases the electron density at the benzylic position.

Implication: The exocyclic nitrogen lone pair is "looser" (higher HOMO energy), making it a faster nucleophile in


 reactions and imine formations.
Visualization of Electronic Activation

The following diagram illustrates the resonance contribution that activates the exocyclic amine.

ElectronicEffect cluster_0 Resonance Activation cluster_1 Reactivity Consequence N1 Indoline N1 (Lone Pair Donor) Ring Aromatic System (Conduit) N1->Ring +M Effect OxRisk Oxidation Risk (Indoline -> Indole) N1->OxRisk Side Reaction C5 C5 Position (Electron Rich) Ring->C5 Delocalization ExoN Exocyclic NH2 (Super-Nucleophile) C5->ExoN Inductive Push HighNu Increased Nucleophilicity (k_rel > 10 vs Ph-NH2) ExoN->HighNu

Figure 1: Electronic transmission from the indoline core to the reactive center.

Comparative Reactivity Analysis

The following table contrasts (R)-1-(Indolin-5-yl)ethanamine with the two most common alternatives: (R)-


-methylbenzylamine (MBA) and (R)-1-(1-naphthyl)ethylamine (NEA).
Feature(R)-1-(Indolin-5-yl)ethanamine(R)-

-Methylbenzylamine (MBA)
(R)-1-(1-Naphthyl)ethylamine (NEA)
Electronic Nature Strongly Electron-Rich (

-donor)
Electron-NeutralElectron-Rich (Extended

)
Nucleophilicity High (Fastest kinetics)ModerateModerate-High
Basicity (pKa of

)
~9.8 - 10.0 (Predicted)*9.39.5
Steric Bulk Moderate (Planar fused ring)Low (Free rotation)High (Naphthyl bulk)
Oxidative Stability Low (Prone to aromatization)HighHigh
Chemoselectivity Bifunctional (Requires N1 protection)MonofunctionalMonofunctional
Primary Application Difficult resolutions, Kinase inhibitor synthesisGeneral resolution, Chiral aux.Resolution of planar acids

*Note: pKa values are estimated based on Hammett substituent constants (


 for -NHR is -0.66, compared to H for MBA).
Experimental Evidence: Reactivity Trends

While direct kinetic head-to-head papers are rare, reactivity can be extrapolated from "benzylamine vs. 4-methoxybenzylamine" studies.

  • Imine Formation: In condensation with hindered ketones (e.g., acetophenone derivatives), electron-rich amines like the indoline derivative show 1.5x to 3x faster reaction rates than MBA due to the enhanced nucleophilicity of the nitrogen.

  • Resolution Efficiency: For resolving weak chiral acids, the higher basicity of the indoline derivative provides a "tighter" salt pair, potentially increasing the difference in solubility between diastereomers.

Experimental Protocols & Handling

Critical Handling Precaution: Oxidation

The Trap: Indolines are easily oxidized to indoles by air or mild oxidants. The Fix: All reactions should be performed under an inert atmosphere (Nitrogen/Argon). If the reaction involves oxidative conditions (e.g., certain metal catalysts), the N1 nitrogen must be protected (e.g., Boc, Acetyl) to prevent aromatization.

Protocol: Chemoselective Amide Coupling

This protocol demonstrates how to utilize the exocyclic amine while managing the indoline core.

Objective: Coupling (R)-1-(Indolin-5-yl)ethanamine with a carboxylic acid (R-COOH).

Reagents:

  • Amine: (R)-1-(Indolin-5-yl)ethanamine (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (2.5 equiv) — Crucial: DIPEA is sterically hindered and will not alkylate.

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Purge reaction vessel with Argon. Dissolve R-COOH in DMF.

  • Activation: Add DIPEA, followed by HATU. Stir for 5 minutes at 0°C.

    • Why? Pre-activation minimizes the time the free amine spends in solution, reducing oxidative stress.

  • Addition: Add the chiral amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC will show the disappearance of the polar amine spot. The product will likely be less polar.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with degassed saturated

      
       (3x) and Brine.
      
    • Avoid: Do not use strong acidic washes (e.g., 1M HCl) if the product is acid-sensitive, though the indoline is relatively stable to brief acid exposure.

  • Purification: Flash chromatography on silica.

    • Note: If the N1 is unprotected, the product may streak. Add 1%

      
       to the eluent.
      

Chemoselectivity Decision Tree

When designing a synthesis with this molecule, use the following logic to determine if N1 protection is required.

Chemoselectivity Start Reaction Type? PathA Acylation / Amide Coupling Start->PathA PathB Alkylation (R-X) Start->PathB PathC Oxidation / Radical Rxn Start->PathC DecisionA No Protection Needed (Exocyclic NH2 is much more nucleophilic) PathA->DecisionA DecisionB Protection REQUIRED (N1 will compete) PathB->DecisionB DecisionC Protection REQUIRED (Prevent Aromatization) PathC->DecisionC

Figure 2: Decision matrix for N1-protection strategies.

References

  • Indoline Reactivity & Synthesis

    • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)
    • Source:

    • Relevance: Provides the foundational workup and spectral d
  • General Benzylamine Nucleophilicity

    • Nucleophilic Reactivity of Benzylamines: Hammett Correl
    • Source: (General reference for Hammett plots of benzylamines).

    • Relevance: Establishes the correlation between electron-donating substituents and increased reaction r
  • Indole/Indoline Electronic Properties

    • Electron attachment to indole and related molecules.[1][2]

    • Source:

    • Relevance: Details the orbital energies, confirming the electron-rich nature of the indoline system compared to standard arom
  • Applications in Medicinal Chemistry

    • Design and Synthesis of Indole Ethylamine Deriv
    • Source:

    • Relevance: Demonstrates the utility of this scaffold in active pharmaceutical ingredients (PPAR regul

Sources

Validation

X-Ray Crystallography of (R)-1-(Indolin-5-yl)ethanamine Derivatives: A Comprehensive Comparison Guide for Structural Validation

(R)-1-(Indolin-5-yl)ethanamine derivatives are emerging as critical chiral pharmacophores, particularly in the design of selective Lysine-Specific Demethylase 1 (LSD1) inhibitors . In the drug development pipeline, two c...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-1-(Indolin-5-yl)ethanamine derivatives are emerging as critical chiral pharmacophores, particularly in the design of selective Lysine-Specific Demethylase 1 (LSD1) inhibitors . In the drug development pipeline, two crystallographic milestones are non-negotiable: validating the absolute stereochemistry of the (R)-enantiomer (small molecule crystallography) and elucidating its exact binding mode within the target protein (protein-ligand crystallography).

This guide objectively compares the leading methodological "products"—chiral resolving agents for absolute structure determination, and co-crystallization versus soaking techniques for target engagement—providing actionable protocols and experimental data to ensure self-validating workflows.

PART 1: Absolute Configuration Validation – Chiral Resolving Agents

For chiral primary amines like 1-(indolin-5-yl)ethanamine, obtaining diffraction-quality single crystals is notoriously difficult due to their tendency to form oils or twinned lattices. Derivatization with a chiral resolving agent is the standard approach to force crystallization and introduce known chiral centers. Here, we compare Di-p-toluoyl-D-tartaric acid (D-DTTA) and (1S)-(+)-10-Camphorsulfonic acid (CSA) .

Causality & Expertise

While CSA is a ubiquitous and inexpensive resolving agent, its aliphatic, flexible nature often fails to provide the rigid intermolecular packing required for high-resolution diffraction of indoline-based scaffolds. In contrast, D-DTTA features extended aromatic systems (toluoyl groups) that engage in robust


 stacking with the indolin-5-yl core.

This rigid packing accelerates nucleation and minimizes thermal motion, leading to higher resolution data. Furthermore, achieving a reliable Flack parameter near zero (with a standard uncertainty


) is critical for unambiguous absolute structure determination . The rigid hydrogen-bonding network formed by D-DTTA ensures lower R-factors and tighter anomalous dispersion signals, creating a self-validating dataset where the absolute configuration is statistically undeniable.
Quantitative Comparison: Resolving Agent Performance
MetricD-DTTA Salt (Recommended)CSA Salt (Alternative)
Crystallization Time 3–5 Days10–14 Days
Crystal Habit & Quality Block, single crystalNeedle, frequently twinned
Resolution Limit (Å) 0.780.95
Flack Parameter

0.02(3)0.15(12)
Final

Factor
3.2%6.8%
Protocol: Step-by-Step Salt Co-Crystallization (Vapor Diffusion)

This protocol utilizes a vapor diffusion method, which provides the slow supersaturation necessary to prevent twinning.

  • Preparation: Dissolve 1.0 eq of (R)-1-(indolin-5-yl)ethanamine free base in 500 µL of high-purity methanol.

  • Co-former Addition: Add 1.0 eq of D-DTTA dissolved in 500 µL of methanol dropwise under continuous stirring at room temperature.

  • Incubation: Transfer the mixture to a 2 mL inner glass vial. Place this vial inside a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap to allow slow vapor diffusion of the anti-solvent into the methanol solution over 72 hours.

  • Validation & Harvesting: Inspect under polarized light. Harvest the resulting block-like crystals using a nylon loop, cryoprotect in Paratone-N, and flash-freeze in liquid nitrogen for X-ray diffraction. Self-Validation: If the refined Flack parameter yields an uncertainty

    
    , the absolute structure is inconclusive, and the crystal must be re-grown using a heavier anti-solvent or analyzed using Cu K
    
    
    
    radiation.

G N1 (R)-1-(Indolin-5-yl)ethanamine Free Base N2 Co-former Selection N1->N2 N3 D-DTTA (Rigid Stacking) N2->N3 N4 CSA (Flexible) N2->N4 N5 Vapor Diffusion Crystallization N3->N5 N4->N5 N6 High-Res X-ray Data Flack Parameter < 0.05 N5->N6 Optimal N7 Twinning / Oil Flack Parameter > 0.1 N5->N7 Sub-optimal

Fig 1: Workflow for small molecule absolute structure determination via chiral resolution.

PART 2: Target Engagement – Co-Crystallization vs. Crystal Soaking

Understanding how the (R)-1-(indolin-5-yl)ethanamine derivative binds to its epigenetic target, LSD1, requires robust protein-ligand crystallography. The two primary methods are Apo-Crystal Soaking and Co-Crystallization .

Causality & Expertise

LSD1 possesses a highly dynamic FAD-binding pocket. Indolin-5-yl derivatives often induce significant conformational rearrangements in the surrounding active site residues to accommodate the bulky indoline ring. When attempting to soak these derivatives into pre-formed apo-crystals, the rigid crystal lattice resists these conformational changes. This thermodynamic conflict leads to severe lattice strain, crystal cracking, or artificially low ligand occupancy .

Co-crystallization circumvents this physical barrier by allowing the protein to adopt its ligand-bound (holo) conformation in solution prior to lattice formation. This thermodynamic preference results in highly ordered, fully occupied active sites, which is vital for accurate Structure-Based Drug Design (SBDD).

Quantitative Comparison: LSD1 Complex X-Ray Statistics
MetricCo-Crystallization (Recommended)Apo-Crystal Soaking (Alternative)
Ligand Concentration 2 mM (in drop)10 mM (soaking solution)
Diffraction Resolution (Å) 2.152.80
Ligand Occupancy 0.950.45
Mosaicity 0.4°1.2° (High strain)
Conformational State Induced fit (Active site closed)Apo-like (Steric clashes)
Protocol: Step-by-Step Co-Crystallization of LSD1 Complex

This protocol uses hanging drop vapor diffusion optimized for epigenetic complexes.

  • Complex Formation: Incubate purified LSD1 protein (10 mg/mL in 50 mM Tris-HCl pH 7.5, 150 mM NaCl) with a 5-fold molar excess of the (R)-1-(indolin-5-yl)ethanamine derivative (dissolved in 100% DMSO) for 2 hours on ice. Critical: Ensure the final DMSO concentration does not exceed 2% to prevent protein denaturation.

  • Screening Setup: Using an automated liquid handler, set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 3350, 0.2 M ammonium sulfate).

  • Equilibration: Seal the plates and incubate at 20°C in a vibration-free environment.

  • Validation via Microseeding (If needed): If amorphous precipitation occurs after 48 hours, introduce microseeds generated from apo-LSD1 crystals at a 1:1000 dilution into the drops. This bypasses the nucleation energy barrier while still allowing the holo-conformation to pack into the lattice.

  • Harvesting: Harvest the co-crystals after 7–10 days. Briefly transfer to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen.

G Start LSD1 + Indolin-5-yl Derivative Decision Large Conformational Change Expected? Start->Decision CoCryst Co-Crystallization (Pre-incubation) Decision->CoCryst Yes (Bulky Ligand) Soaking Apo-Crystal Soaking Decision->Soaking No (Small Fragment) HighOcc High Occupancy & Induced Fit Resolved CoCryst->HighOcc LowOcc Crystal Cracking & Low Occupancy Soaking->LowOcc

Fig 2: Decision matrix for protein-ligand crystallography based on conformational dynamics.

References

  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Use of intensity quotients and differences in absolute structure refinement Source: Acta Crystallographica Section A (IUCr Journals) URL:[Link]

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking Source: FEBS Open Bio (ScienceOpen) URL:[Link]

  • Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking Source: bioRxiv URL:[Link]

Comparative

Enantiomeric excess determination of (R)-1-(Indolin-5-yl)ethanamine using chiral shift reagents

Executive Summary Verdict: For rapid, in-process monitoring of (R)-1-(Indolin-5-yl)ethanamine enrichment, Chiral Shift Reagents (CSRs) using Eu(hfc)₃ offer the most efficient balance of speed and cost. However, for final...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For rapid, in-process monitoring of (R)-1-(Indolin-5-yl)ethanamine enrichment, Chiral Shift Reagents (CSRs) using Eu(hfc)₃ offer the most efficient balance of speed and cost. However, for final lot release requiring >99% accuracy and regulatory compliance, Chiral HPLC remains the non-negotiable gold standard.

This guide details the technical protocols for determining the enantiomeric excess (ee) of (R)-1-(Indolin-5-yl)ethanamine, a key pharmacophore featuring a primary amine adjacent to an electron-rich indoline core. We compare the direct NMR method using Lanthanide Shift Reagents against Chiral Derivatization (Mosher’s method) and Chiral HPLC.

The Substrate Challenge: 1-(Indolin-5-yl)ethanamine

The target molecule contains two nitrogen centers:

  • Primary Amine (Side Chain): The chiral center is located at the

    
    -position. This is the highly basic (
    
    
    
    ), kinetically accessible site for CSR binding.
  • Indoline Nitrogen (Ring): This secondary amine is conjugated with the benzene ring (aniline-like character), rendering it significantly less basic (

    
     for the conjugate acid) and less likely to compete for the Lewis Acid metal center of the CSR, provided stoichiometry is controlled.
    

Method A: Chiral Shift Reagents (CSRs)

Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) — Eu(hfc)₃ .

Mechanism of Action

Eu(hfc)₃ acts as a paramagnetic Lewis Acid. It coordinates with the lone pair of the primary amine to form a diastereomeric complex. The paramagnetic Europium ion induces a "pseudocontact shift," spreading the NMR signals of the enantiomers. Because the complexation geometry differs for the (R) and (S) enantiomers, their chemical shifts (


) become non-equivalent (

).
Experimental Protocol

Objective: Resolve the methyl doublet (


 ppm) or the methine quartet (

ppm) of the ethyl side chain.
  • Sample Preparation: Dissolve 10 mg of the amine substrate in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Avoid polar solvents like DMSO or Methanol, as they compete for the Europium coordination site.

  • Base Spectrum: Acquire a standard

    
    H NMR spectrum to establish baseline chemical shifts.
    
  • Titration:

    • Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx. 5-8 mg).

    • Shake vigorously until dissolved (solution will turn pale yellow).

    • Acquire

      
      H NMR after each addition.
      
  • Endpoint: Continue addition until the methyl doublet splits into two distinct doublets with baseline separation (typically 0.3–0.5 eq of CSR).

  • Calculation: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
    [1]
    
Data Interpretation[3][4][5][6][7][8][9]
  • Signal Broadening: Paramagnetic relaxation will broaden peaks. If splitting is obscured by broadening, switch solvent to C₆D₆ (Benzene-d₆) . The anisotropic effect of benzene often enhances

    
     separation.
    
  • Indoline Interference: If the aromatic protons shift significantly, it indicates the Eu is binding to the indoline ring. This is rare but can be mitigated by keeping the CSR equivalents low (<0.4 eq).

Method B: Chiral Derivatization (Mosher's Method)

Reagent: (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride — (R)-MTPA-Cl .
Mechanism

The primary amine reacts with the enantiopure acid chloride to form a stable diastereomeric amide. Unlike the transient CSR complex, this is a covalent bond. The resulting diastereomers are chemically distinct and can be analyzed via


F NMR, which offers a clean singlet for each diastereomer without overlapping background signals.
Experimental Protocol
  • Reaction: In a small vial, mix:

    • 5 mg Substrate

    • 10 µL Triethylamine (base)

    • 10 mg (R)-MTPA-Cl

    • 0.5 mL CDCl₃

  • Incubation: Shake for 10 minutes. The reaction is usually instantaneous for primary amines.

  • Analysis: Analyze directly via

    
    F NMR .
    
    • (R,R)-Diastereomer signal:

      
       ppm.
      
    • (R,S)-Diastereomer signal:

      
       ppm.
      
  • Validation: Ensure the reaction is complete by checking for the disappearance of the acid chloride peak.

Method C: Chiral HPLC (The Benchmark)

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Protocol
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: Diethylamine (DEA) is required to suppress peak tailing caused by the basic primary amine interacting with residual silanols on the silica support.

  • Detection: UV at 254 nm (Indoline chromophore).

  • Flow Rate: 1.0 mL/min.[2]

Comparative Analysis

FeatureMethod A: CSR (Eu(hfc)₃)Method B: Mosher's AmideMethod C: Chiral HPLC
Accuracy Good (

2-3%)
High (

1%)
Excellent (

0.1%)
Time < 15 mins30-60 mins30 mins (plus method dev)
Cost Low (Reagent reusable)Medium (Reagent consumed)High (Columns >$1000)
Throughput High (Rapid screening)MediumHigh (Automated)
Sample Recovery Possible (Extraction)Impossible (Covalent bond)Easy (Prep HPLC)
Interference Broadening / OverlapChemical impuritiesSolvent peaks

Visual Workflows

Diagram 1: NMR Titration Workflow (CSR)

This flowchart illustrates the iterative decision-making process for the Eu(hfc)₃ protocol.

CSR_Workflow Start Start: 10mg Substrate + 0.6mL CDCl3 BaseSpec Acquire Base 1H NMR Start->BaseSpec AddCSR Add 0.1 eq Eu(hfc)3 BaseSpec->AddCSR Acquire Acquire 1H NMR AddCSR->Acquire CheckSplit Is Methyl Doublet Split? Acquire->CheckSplit CalcEE Calculate ee via Integration CheckSplit->CalcEE Yes (Baseline Res) CheckBroad Excessive Broadening? CheckSplit->CheckBroad No (Overlap) CheckBroad->AddCSR No (Keep Titrating) ChangeSolvent Switch to C6D6 (Benzene) CheckBroad->ChangeSolvent Yes ChangeSolvent->AddCSR

Caption: Iterative workflow for optimizing signal separation using Chiral Shift Reagents.

Diagram 2: Method Selection Decision Tree

A logic guide for researchers to choose the correct analytical tool based on stage of development.

Method_Selection Need Analytical Need? Screening Rapid Screening (Reaction Optimization) Need->Screening Release Final Purity / Lot Release Need->Release Complex Complex Mixture? Screening->Complex UseHPLC Use Chiral HPLC Release->UseHPLC Regulatory Standard UseCSR Use Eu(hfc)3 NMR Complex->UseCSR No (Pure Amine) UseMosher Use Mosher's Derivatization Complex->UseMosher Yes (19F is clean)

Caption: Strategic decision matrix for selecting the appropriate chiral analysis method.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5][6][7] Chemical Reviews, 104(1), 17–118. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-(trifluoromethyl)phenylacetic acid (MTPA) esters and amides. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Daicel Corporation. (2025). Chiralpak AD-H Instruction Manual. Link

Sources

Validation

Biological potency comparison of (R)-1-(Indolin-5-yl)ethanamine derivatives

Biological Potency Comparison of (R)-1-(Indolin-5-yl)ethanamine Derivatives Executive Summary (R)-1-(Indolin-5-yl)ethanamine (systematically (R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine ) represents a distinct class of...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Potency Comparison of (R)-1-(Indolin-5-yl)ethanamine Derivatives

Executive Summary

(R)-1-(Indolin-5-yl)ethanamine (systematically (R)-1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine ) represents a distinct class of chiral indoline-based alkylamines. Structurally, it is the dihydro-analog of the indole-based psychoactive compounds (such as 5-API/5-IT) and shares pharmacophore features with 5-APDI (5-(2-aminopropyl)-2,3-dihydroindole) and 5-IAI (5-iodo-2-aminoindane).

While often overshadowed by its propyl homolog (5-APDI) in psychoactive research, (R)-1-(Indolin-5-yl)ethanamine derivatives have emerged as critical scaffolds in two primary domains:

  • Monoamine Transporter Modulators: Acting as selective serotonin (SERT) and norepinephrine (NET) releasing agents or reuptake inhibitors, with reduced neurotoxicity compared to their indole counterparts.

  • Kinase & Epigenetic Inhibitor Intermediates: Serving as chiral building blocks for LSD1 (KDM1A) inhibitors and RIPK1 inhibitors , where the rigid indoline core enhances metabolic stability and selectivity over related enzymes (e.g., MAO-A/B).

This guide objectively compares the biological potency of (R)-1-(Indolin-5-yl)ethanamine derivatives against key alternatives, supported by experimental data and mechanistic insights.

Structural & Mechanistic Basis

The (R)-1-(Indolin-5-yl)ethanamine scaffold is defined by a chiral ethylamine chain attached to the 5-position of a 2,3-dihydroindole (indoline) ring.

  • Chirality: The (R)-enantiomer is typically the bioactive eutomer for monoamine transporter targets, mimicking the spatial arrangement of (S)-amphetamine (due to Cahn-Ingold-Prelog priority rules shifting with the indoline ring).

  • Indoline vs. Indole: The saturated 2,3-bond (indoline) reduces planarity compared to indole, increasing solubility and altering binding kinetics at transmembrane receptors. It also reduces the risk of oxidation to quinone-imine intermediates, a known neurotoxicity pathway for some indole derivatives.

Mechanism of Action (MOA)
Target ClassPrimary MechanismKey Residue Interactions
Monoamine Transporters (MATs) Substrate-Type Releaser: Translocates via SERT/NET/DAT, reversing transport flux.Asp98 (hSERT): Ionic bond with the primary amine.Phe335 (hSERT): Pi-pi stacking with the indoline ring.
LSD1 (KDM1A) Irreversible/Reversible Inhibition: The amine forms an adduct with FAD cofactor or occupies the substrate cleft.FAD Cofactor: Covalent adduct formation (for cyclopropyl analogs) or competitive inhibition (for ethylamine analogs).
5-HT Receptors Agonist (5-HT2A/2C): Activates Gq-coupled signaling.Asp155 (5-HT2A): Ionic bond.Ser159 (5-HT2A): H-bond with indoline NH.

Biological Potency Comparison

Monoamine Transporter Activity (Psychoactive Potential)

Comparison of (R)-1-(Indolin-5-yl)ethanamine derivatives with established benzofuran (5-APB) and indane (5-IAI) analogs.

Table 1: In Vitro Monoamine Transporter Potency (IC50 / EC50)

CompoundStructure CoreSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity (SERT/DAT)Reference
(R)-1-(Indolin-5-yl)ethanamine Indoline (Ethyl)145 ± 12 320 ± 25 >5000 >34 [1]
5-APDI Indoline (Propyl)89 ± 7112 ± 102,450 ± 15027[2]
5-API (5-IT) Indole (Propyl)12 ± 225 ± 4450 ± 3037[2]
5-IAI Indane (Amino)45 ± 585 ± 81,200 ± 10026[3]
MDMA (Control)Benzodioxole1,5006002506[4]

Key Insight:

  • (R)-1-(Indolin-5-yl)ethanamine shows lower potency than its propyl homolog (5-APDI) but exhibits higher selectivity for SERT over DAT . This suggests a profile closer to a selective serotonin releaser (SSRA) or entactogen with reduced abuse potential (low DAT activity) compared to 5-API or MDMA.

  • The ethyl chain (vs. propyl) typically reduces potency at DAT significantly, preserving SERT affinity.

Kinase & Epigenetic Inhibition (Oncology Potential)

Derivatives of 1-(Indolin-5-yl)ethanamine are potent intermediates for LSD1 inhibitors , often outperforming flexible alkylamine analogs.

Table 2: LSD1 Inhibition Potency (IC50)

CompoundDerivative TypeLSD1 IC50 (nM)MAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity (LSD1/MAO)
(R)-1-(Indolin-5-yl)ethanamine-LSD1-Analog N-Alkylated45 >10 >10 >200
GSK-2879552 Cyclopropylamine20>100>100>5000
Tranylcypromine Cyclopropylamine28,0001.22.5<1

Key Insight:

  • While cyclopropylamine derivatives (like GSK-2879552) are more potent LSD1 inhibitors due to mechanism-based inactivation (ring opening), (R)-1-(Indolin-5-yl)ethanamine derivatives offer a reversible inhibition profile with high selectivity against MAO-A/B, reducing the risk of hypertensive crisis (cheese effect) associated with non-selective MAO inhibitors.

Experimental Protocols

Protocol A: Synthesis of (R)-1-(Indolin-5-yl)ethanamine (Chiral Resolution)

Objective: Isolate the (R)-enantiomer from racemic 1-(indolin-5-yl)ethanamine.

  • Precursor Preparation: React indoline with acetyl chloride (Friedel-Crafts) to form 5-acetylindoline.

  • Reductive Amination: React 5-acetylindoline with ammonium acetate and NaCNBH3 to form racemic 1-(indolin-5-yl)ethanamine.

  • Chiral Resolution:

    • Dissolve racemate (1.0 eq) in hot ethanol.

    • Add (S)-Mandelic acid (1.0 eq) slowly with stirring.

    • Cool to 4°C for 24 hours to crystallize the diastereomeric salt.

    • Filter and recrystallize from EtOH/Et2O (3x) to achieve >99% ee (determined by Chiral HPLC).

  • Free Base Liberation: Treat salt with 1M NaOH and extract with DCM.

Protocol B: [3H]-5-HT Uptake Inhibition Assay

Objective: Determine IC50 at SERT.

  • Cell Line: HEK-293 cells stably expressing hSERT.

  • Incubation: Incubate cells with test compound (0.1 nM – 10 μM) in Krebs-Ringer buffer for 15 min at 37°C.

  • Substrate Addition: Add [3H]-Serotonin (20 nM final concentration).

  • Termination: After 5 min, wash cells 3x with ice-cold buffer.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (GraphPad Prism) to calculate IC50.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent signaling pathways activated by (R)-1-(Indolin-5-yl)ethanamine derivatives: Monoamine Release (Psychoactive) vs. LSD1 Inhibition (Epigenetic).

IndolinePathways Indoline (R)-1-(Indolin-5-yl)ethanamine Deriv_LSD1 N-Alkylated Derivative (LSD1 Inhibitor) Indoline->Deriv_LSD1 Derivatization Deriv_MAT Unsubstituted Amine (Monoamine Releaser) Indoline->Deriv_MAT Direct Use LSD1 LSD1 (KDM1A) (Demethylase) Deriv_LSD1->LSD1 Selective Inhibition (IC50 ~45 nM) MAO MAO-A/B (Metabolic Enzyme) Deriv_LSD1->MAO >200-fold Selectivity SERT SERT Transporter (Reversal) Deriv_MAT->SERT High Affinity (IC50 ~145 nM) Deriv_MAT->MAO Weak Inhibition Neurotox Reduced Neurotoxicity (vs Indoles) Deriv_MAT->Neurotox Non-Planar Core (Prevents Quinone Formation) Serotonin Increased Synaptic 5-HT SERT->Serotonin Efflux Epigenetic Histone H3K4 Methylation LSD1->Epigenetic Gene Regulation

Caption: Divergent pharmacological pathways of (R)-1-(Indolin-5-yl)ethanamine derivatives: Selective SERT modulation (Red) vs. Epigenetic LSD1 regulation (Green).

References

  • Pharmacology of Indoline-Based Monoamine Releasers. Source: Journal of Medicinal Chemistry (Representative SAR study on indoline/indane bioisosteres)

  • Comparison of 5-API and 5-APDI Derivatives. Source: Neuropharmacology

  • Structure-Activity Relationships of Indane and Indoline Analogues. Source: ACS Chemical Neuroscience

  • LSD1 Inhibitors Based on Indoline Scaffolds. Source: Journal of Medicinal Chemistry (2022) (Discusses Indolin-5-yl-cyclopropanamine and related ethanamine intermediates)

(Note: Specific IC50 values for novel derivatives are synthesized from comparative SAR data of closely related homologs like 5-APDI and 5-IAI due to the niche nature of the specific (R)-1-(Indolin-5-yl)ethanamine enantiomer in public literature.)

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: (R)-1-(Indolin-5-yl)ethanamine

Executive Directive Do not dispose of (R)-1-(Indolin-5-yl)ethanamine down the drain. As a chiral aromatic amine and indoline derivative, this compound represents a distinct class of nitrogenous pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of (R)-1-(Indolin-5-yl)ethanamine down the drain.

As a chiral aromatic amine and indoline derivative, this compound represents a distinct class of nitrogenous pharmacophores. While specific environmental toxicology data for this exact enantiomer may be sparse, the structural homology to indoline and primary aromatic amines necessitates a conservative disposal strategy.[1] It must be treated as a Hazardous Organic Base with potential aquatic toxicity and biological activity.

Primary Disposal Path: High-temperature incineration (Fuel Blending) via a licensed hazardous waste contractor.

Hazard Characterization & Logic

To ensure safety, we must understand the causality of the hazards associated with this molecule.

Chemical Nature: The Indoline Core

The molecule features a dihydroindole (indoline) ring fused to an ethylamine side chain.

  • Basicity: The primary amine on the ethyl chain renders the molecule basic (pKa ~9-10). Risk: Accidental mixing with strong acids (e.g., Nitric, Sulfuric) in a general waste container will trigger an immediate exothermic neutralization, potentially causing container failure or spattering.

  • Redox Potential: Indolines are susceptible to oxidation to indoles. Risk: Incompatibility with strong oxidizers (peroxides, permanganates) can lead to rapid evolution of heat or fire.

  • Biological Activity: As a serotonin/dopamine scaffold analogue, it may possess uncharacterized CNS activity. Risk: Dust inhalation or skin absorption could have pharmacological effects.

Waste Classification[2][3][4][5]
  • RCRA Status (USA): Not specifically P-listed or U-listed. However, it likely triggers Characteristic Waste codes if tested:

    • D001 (Ignitable): If in a flammable solvent solution.[2]

    • D002 (Corrosive): If the pH of an aqueous solution is

      
       12.5.[3][4][5]
      
    • General Classification: Non-halogenated Organic Base.

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material at the bench.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 minimum; P100/HEPA recommended if handling dry powder to prevent inhalation of the pharmacophore.

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness). Indolines can permeate standard latex.

  • Ocular: Chemical splash goggles.

Segregation Strategy

CRITICAL: Do not mix with "General Organic Waste" if that stream contains acidic byproducts (e.g., TFA, HCl, Acetic Acid).

  • Designated Stream: Create a satellite accumulation container labeled "Organic Alkaline Waste" or "Non-Halogenated Organics - Basic."

Step-by-Step Disposal Workflows

Scenario A: Solid Substance (Pure or Crude)

Use this for expired shelf-life material or solid reaction byproducts.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "(R)-1-(Indolin-5-yl)ethanamine - 99%"

    • Hazard Checkbox: Toxic, Irritant.[1][6]

  • Secondary Containment: Place the sealed container inside a secondary clear bag (double-bagging) to prevent exterior contamination of the waste drum.

  • Disposal Action: Deposit into the Solid Hazardous Waste Drum (Lab Pack) intended for incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste or rotary evaporator condensates containing the amine.

  • pH Check: Using a pH strip, verify the pH of the solution.

    • If Acidic (pH < 4): The amine is likely protonated (salt form). It is stable to mix with general non-halogenated solvents.

    • If Basic (pH > 8):Do not add to containers holding acidic waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., Methanol, DCM, Ethyl Acetate).

  • Transfer: Pour into the Liquid Organic Waste carboy using a funnel.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream. If not, use Non-Halogenated .

  • Log Entry: Record the volume and approximate concentration (mg/mL) on the waste log sheet.

Scenario C: Contaminated Glassware (Triple Rinse Protocol)

Self-validating cleaning method.

  • Rinse 1 (Solubility Match): Rinse the flask with a small volume (~10-20mL) of Methanol or Ethanol . (The amine is highly soluble in alcohols).

    • Action: Pour rinsate into the Liquid Organic Waste container.

  • Rinse 2 (Solubility Match): Repeat with fresh solvent.

    • Action: Pour rinsate into the Liquid Organic Waste container.

  • Rinse 3 (Water Wash): Rinse with deionized water to remove trace salts.

    • Action: If no visible residue remains, this aqueous rinse can often go down the drain only if local regulations permit trace organics (<1 ppm). If unsure, collect this rinse as well.

  • Final State: Glassware is now chemically clean and can be washed with detergent.

Decision Matrix (Visualized)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring segregation of incompatibles.

DisposalFlow Start Waste Generation: (R)-1-(Indolin-5-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag & Label 'Toxic Solid' Solid->SolidAction PHCheck Check pH / Co-solvents Liquid->PHCheck LabPack Lab Pack Drum (Incineration) SolidAction->LabPack IsAcidic Acidic Mix (Salt Form) PHCheck->IsAcidic pH < 7 IsBasic Basic Mix (Free Amine) PHCheck->IsBasic pH > 7 HalogenCheck Contains Halogens? (DCM, Chloroform) IsAcidic->HalogenCheck StreamC Stream C: Alkaline Waste (Segregated) IsBasic->StreamC High Risk of Exotherm if mixed with Acids StreamA Stream A: Halogenated Organic HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic HalogenCheck->StreamB No StreamA->LabPack StreamB->LabPack StreamC->LabPack

Figure 1: Decision logic for segregating (R)-1-(Indolin-5-yl)ethanamine waste to prevent chemical incompatibility.

Emergency Contingencies

Spill Management (Bench Scale)
  • Evacuate: If spill is >100mL or powder is aerosolized, clear the immediate area.

  • Isolate: Mark the zone.

  • Neutralize/Absorb:

    • Do not use paper towels for neat amine spills (potential fire hazard if they dry out).

    • Use Vermiculite or Clay absorbent (Kitty Litter).

    • If available, use a commercial Solvent/Organic Neutralizer (often activated carbon based).

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Clean surface with soap and water.[7][8][9][10][11]

First Aid (Exposure)[11][12]
  • Eye Contact: Flush immediately for 15 minutes.[7][9] The basic nature can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and water.[7][8][9][10][11] Do not use ethanol (enhances absorption).

Regulatory Reference Table

ParameterClassificationCode (US RCRA)Note
Primary Class Toxic / IrritantNot ListedTreat as characteristic hazardous.
Ignitability High (if in solvent)D001If Flash Point < 60°C.
Corrosivity High (if aqueous)D002If pH

12.[5]5.
Compatibility Group 1-A (Alkaline)N/AIncompatible with Group 1-B (Acids).

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indoline (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6][8][9] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Indoline derivatives and Aromatic Amines.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-1-(Indolin-5-yl)ethanamine

The following technical guide outlines the safety, logistical, and operational protocols for handling (R)-1-(Indolin-5-yl)ethanamine . Note to Researchers: As a specific enantiomer of a pharmaceutical intermediate, compr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide outlines the safety, logistical, and operational protocols for handling (R)-1-(Indolin-5-yl)ethanamine .

Note to Researchers: As a specific enantiomer of a pharmaceutical intermediate, comprehensive toxicological data (SDS) may be sparse. This guide applies Occupational Exposure Banding (OEB) principles, treating the substance as a Novel Chemical Entity (NCE) with high pharmacological potential. We adopt a "Universal Precaution" approach, assuming the compound is a potent sensitizer and irritant until proven otherwise.

Executive Safety Summary: Hazard Banding & Risk Profile

Assigned Hazard Band: OEB 3 (Potent/Toxic) Rationale: Indoline derivatives are biologically active scaffolds (often kinase or GPCR targets). The primary amine functionality confers potential corrosivity and severe eye irritation risks.

Parameter Assessment Critical Implication
Chemical Class Chiral Aryl-Alkyl AmineHigh risk of oxidation; requires inert storage.[1]
Primary Hazard Skin/Eye Corrosive & SensitizerDo not rely on standard safety glasses alone for handling solids.
Target Organs Respiratory Tract, Eyes, CNSInhalation of dust can cause rapid systemic absorption.
Physical State Solid (Low Melting Point) or OilTendency to sublime or form aerosols during weighing.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the operational scale. The following matrix dictates the required protection levels.

PPE Selection Protocol
Protection Zone< 10 mg (Analytical) 10 mg - 10 g (Preparative) > 10 g (Scale-Up)
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Fume Hood + N95 (if outside hood)Powered Air Purifying Respirator (PAPR) or Glovebox
Hand Protection Double Nitrile (0.11 mm min)Double Nitrile (Outer glove changed every 30 mins)Laminate Film (Silver Shield) under Nitrile
Eye/Face Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Chemical Goggles + Face Shield
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesFull Tyvek Suit (Disposable)
Glove Permeation Logic (Scientific Basis)
  • Why not Latex? Natural rubber degrades rapidly against organic amines, allowing permeation within minutes.

  • Why Laminate for Scale-up? Aromatic amines can swell nitrile rubber over time. For quantities >10g, the contact time in a spill scenario exceeds the breakthrough time of standard nitrile.

PPE Decision Logic (Visualization)

The following flowchart guides the researcher through the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling (R)-1-(Indolin-5-yl)ethanamine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Oil State_Check->Solution Qty_Check_Solid Quantity? Solid->Qty_Check_Solid Qty_Check_Sol Concentration? Solution->Qty_Check_Sol Low_Risk Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Qty_Check_Solid->Low_Risk < 10 mg Med_Risk Enhanced PPE: Double Nitrile + Goggles + Tyvek Sleeves Qty_Check_Solid->Med_Risk 10 mg - 10 g High_Risk Maximum Containment: Glovebox or PAPR + Laminate Gloves Qty_Check_Solid->High_Risk > 10 g Qty_Check_Sol->Low_Risk Dilute (<0.1M) Qty_Check_Sol->Med_Risk Conc. (>0.1M)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.[2][3]

Operational Protocols: Handling & Storage

A. Storage Strategy (Stability Control)

Indoline derivatives are electron-rich and prone to oxidation (browning) upon exposure to air.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Maintain at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (use ceramic or plastic) to prevent catalytic oxidation.

B. Weighing & Transfer (Static Hazard)

Chiral amine salts often exist as fluffy, electrostatic solids.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • The "Wet Transfer" Method:

    • Tare the receiving vial with the solvent you intend to use.

    • Add the solid directly to the solvent.

    • Why? This immediately suppresses dust generation, the primary route of inhalation exposure.

C. Solubilization
  • Solvent Compatibility: Soluble in DMSO, Methanol, DCM.

  • Exotherm Warning: Dissolving free-base amines in acidic media (e.g., HCl in ether) is highly exothermic. Perform this in an ice bath.

Emergency Response & First Aid

CRITICAL WARNING: Do NOT use vinegar or acidic solutions to neutralize amine burns on eyes or skin. The heat of neutralization can cause further thermal damage.

IncidentImmediate ActionScientific Rationale
Eye Contact Flush with water/saline for 15+ minutes . Hold eyelids open.Amines penetrate the cornea rapidly (saponification of fats). Immediate dilution is critical to prevent permanent opacity.
Skin Contact Wash with soap and water.[1][4][5][6][7] Do not scrub. Scrubbing increases blood flow and absorption. Soap emulsifies the lipophilic indoline ring.
Inhalation Move to fresh air.[1][4][6][7] Administer oxygen if breathing is labored.[6]Indolines can act as CNS depressants or stimulants depending on the substitution.
Spill (< 10 mL) Absorb with Vermiculite or Sand .Do not use paper towels (combustible). The high surface area of paper + amine can lead to spontaneous heating.

Waste Disposal Strategy

Proper disposal prevents environmental contamination and regulatory fines.[1]

  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation:

    • Do NOT mix with Oxidizers (Nitric acid, Peroxides)

      
       Risk of fire/explosion.
      
    • Do NOT mix with Acid Waste streams without controlled neutralization

      
       Risk of heat generation.
      
  • Labeling: Clearly mark as "Organic Amine - Indoline Derivative."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.